molecular formula C4H9Cl2N B1207034 Bis(2-chloroethyl)amine CAS No. 334-22-5

Bis(2-chloroethyl)amine

Cat. No.: B1207034
CAS No.: 334-22-5
M. Wt: 142.02 g/mol
InChI Key: TXFLGZOGNOOEFZ-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)amine is a nitrogen mustard.
Nornitrogen mustard, also known as bis(chloroethyl)amine or NH-lost, belongs to the class of organic compounds known as nitrogen mustard compounds. Nitrogen mustard compounds are compounds having two beta-haloalkyl groups bound to a nitrogen atom. Nornitrogen mustard is soluble (in water) and a very strong basic compound (based on its pKa). Nornitrogen mustard has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, nornitrogen mustard is involved in the cyclophosphamide metabolism pathway and the cyclophosphamide action pathway.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFLGZOGNOOEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

821-48-7 (hydrochloride)
Record name Nornitrogen mustard
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DSSTOX Substance ID

DTXSID60187028
Record name Nornitrogen mustard
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Molecular Weight

142.02 g/mol
Source PubChem
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CAS No.

334-22-5
Record name Bis(2-chloroethyl)amine
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Record name Nornitrogen mustard
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornitrogen mustard
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-CHLOROETHYL)AMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard analogue, is a highly reactive bifunctional alkylating agent. This document provides a comprehensive overview of its core physicochemical properties, crucial for its application in research and as a key intermediate in the synthesis of various pharmaceutical compounds, notably chemotherapeutic agents. This guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and mechanism of action.

Chemical Identity and Structure

This compound hydrochloride is the salt form of the secondary amine N,N-bis(2-chloroethyl)amine. The hydrochloride salt enhances the compound's stability and water solubility.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1]
Synonyms N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride
CAS Number 821-48-7
Molecular Formula C₄H₁₀Cl₃N[1]
Molecular Weight 178.48 g/mol [1][2]
InChI Key YMDZDFSUDFLGMX-UHFFFAOYSA-N[1][3]
Canonical SMILES C(CCl)NCCCl.Cl[1]

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to off-white or beige crystalline powder.[4][5]Various
Melting Point 212-214 °C[3][6][3][6]
Boiling Point Decomposes before boiling.
Solubility Soluble in water (>100 g/L).[7] Also soluble in DMSO (100 mg/mL).[8][7][8]
pKa Not experimentally determined in searched literature. As a secondary amine hydrochloride, it is expected to have a pKa in the acidic range.
LogP (Octanol-Water Partition Coefficient) 1.4754 (Computed)[9][9]
Stability Stable under recommended storage conditions (cool, dry, protected from light).[4] Susceptible to hydrolysis and intramolecular cyclization, especially in neutral or alkaline conditions.[4]

Stability and Reactivity

This compound hydrochloride's high reactivity is central to its biological activity and also dictates its handling and storage requirements.

  • Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, which is accelerated in neutral or alkaline conditions. This can lead to the formation of hydroxyethyl (B10761427) byproducts.

  • Intramolecular Cyclization: In its free base form, the nitrogen atom can act as a nucleophile, attacking one of the β-chloroethyl groups. This intramolecular reaction displaces a chloride ion to form a highly reactive and unstable aziridinium (B1262131) ion. This cyclization is a key step in its mechanism of action but also a pathway for degradation. The hydrochloride salt form stabilizes the compound by protonating the nitrogen, reducing its nucleophilicity and thus inhibiting premature cyclization.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

This protocol is based on the capillary method, a standard technique for melting point determination.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, and a small amount of the this compound hydrochloride sample.

  • Procedure:

    • A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound hydrochloride in water.

  • Apparatus: A constant temperature shaker bath, analytical balance, volumetric flasks, centrifuge, and a suitable analytical instrument such as a UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed container.

    • The container is placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

    • The saturated solution is then centrifuged or filtered to remove the excess solid.

    • An aliquot of the clear supernatant is carefully removed and diluted to a known volume.

    • The concentration of the dissolved solute in the diluted sample is quantified using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC with a suitable detector). A calibration curve prepared with standards of known concentrations is used for quantification.

    • The solubility is then calculated and expressed in g/L or mol/L.

Determination of pKa

Potentiometric titration is a widely used and accurate method for pKa determination of ionizable compounds.

  • Apparatus: A calibrated pH meter with an electrode, a burette, a stirrer, a beaker, and standard solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Procedure:

    • A known amount of this compound hydrochloride is dissolved in a known volume of deionized water.

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.

Mandatory Visualizations

Synthesis Workflow

The most common synthesis of this compound hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.

G Diethanolamine Diethanolamine Reaction Reaction in Dichloroethane Diethanolamine->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Intermediate Solid Suspension Forms Reaction->Intermediate Heating Heating to 50°C and Reflux Intermediate->Heating CrystallineSolid Crystalline Solid of Product Precipitates Heating->CrystallineSolid Quenching Quenching with Methanol CrystallineSolid->Quenching FinalProduct This compound Hydrochloride Quenching->FinalProduct G cluster_0 Intracellular Environment cluster_1 Cellular Consequences BCEA This compound (Free Base) Aziridinium Aziridinium Ion (Highly Reactive) BCEA->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack Crosslinking Interstrand Cross-link Aziridinium->Crosslinking Monoalkylation Mono-alkylated DNA DNA->Monoalkylation Monoalkylation->Aziridinium Second Alkylation Event Disruption Disruption of DNA Replication & Transcription Crosslinking->Disruption CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

References

An In-depth Technical Guide to the Mechanism of DNA Alkylation by Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine, a prototypical nitrogen mustard, is a potent bifunctional alkylating agent with significant applications in cancer chemotherapy and as a model compound in DNA damage and repair studies. Its cytotoxicity is primarily mediated through the covalent modification of DNA, leading to the formation of various adducts that disrupt critical cellular processes such as DNA replication and transcription. This guide provides a comprehensive technical overview of the mechanism of DNA alkylation by this compound, including the formation of the reactive intermediate, the spectrum of DNA adducts, the cellular response to the induced damage, and detailed experimental protocols for its investigation.

Mechanism of DNA Alkylation

The alkylating activity of this compound is a two-step process initiated by a spontaneous intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks one of the β-carbon atoms of a chloroethyl side chain, displacing a chloride ion and forming a highly strained and electrophilic three-membered ring known as the aziridinium (B1262131) ion.[1][2][3] This reactive intermediate is the key alkylating species.

The aziridinium ion is then susceptible to nucleophilic attack by various sites on the DNA molecule. The most prominent target is the N7 position of guanine (B1146940) residues, which is highly nucleophilic.[1][4][5] To a lesser extent, alkylation can also occur at the N3 position of adenine.[1][4]

The bifunctional nature of this compound allows for a second alkylation event. After the first chloroethyl arm has reacted with a DNA base to form a monoadduct, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate another nucleophilic site on the DNA, leading to the formation of highly cytotoxic cross-links.[1][3]

These cross-links can be of two main types:

  • Intrastrand cross-links: where the two alkylated bases are on the same DNA strand.

  • Interstrand cross-links (ICLs): where the two alkylated bases are on opposite strands of the DNA double helix. ICLs are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.[6][7]

The formation of these various DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and apoptosis.[8][9][10]

Quantitative Data on DNA Adduct Formation and Cytotoxicity

The relative abundance of the different DNA adducts formed by this compound and its derivatives has been quantified in various experimental systems. The following tables summarize key quantitative data.

Adduct TypeRelative Abundance in MDA-MB-231 CellsReference
N7-guanine monoadduct (NM-G)970 adducts per 10⁷ bases[11]
N7-guanine-N7-guanine cross-link (G-NM-G)240 adducts per 10⁷ bases[11]
N7-guanine formamidopyrimidine monoadduct (NM-FapyG)180 adducts per 10⁷ bases[11]
FapyG-N7-guanine cross-link (FapyG-NM-G)6.0 adducts per 10⁷ bases[11]
Adduct TypeRelative Abundance in Mouse Tissues (24h post-dosing)Reference
N7-guanine-N7-guanine cross-link (G-NM-G)~2 times the level of NM-G[12]
N7-guanine monoadduct (NM-G)-[12]
CompoundCell LineIC50 (µM)Reference
Bis(2-chloroethyl)methylamine (HN2)*HaCaT (Keratinocytes)14.45[5]

*Data for the structurally similar compound bis(2-chloroethyl)methylamine (HN2) is provided as a proxy.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study DNA alkylation by this compound.

Quantification of DNA Adducts by LC-MS/MS

This method allows for the sensitive and specific quantification of various DNA adducts.

1. DNA Isolation:

  • Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
  • Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio should be ~1.8).

2. DNA Hydrolysis:

  • Enzymatic Digestion: Digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This method is gentle and preserves the adduct structures.
  • Thermal Hydrolysis: For the release of N7-guanine adducts, a two-stage neutral thermal hydrolysis can be performed to minimize the formation of ring-opened formamidopyrimidine (Fapy) adducts.[13]
  • Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
  • Subsequently, heat the sample at 95°C for 4 hours.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the digested DNA nucleosides and adducts using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[2][13]
  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).[2][14]
  • Monitor specific precursor-to-product ion transitions for each adduct of interest and for stable isotope-labeled internal standards to ensure accurate quantification.

Detection of DNA Cross-links by the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure DNA cross-links.

1. Cell Preparation:

  • Prepare a single-cell suspension from the treated and control cell populations.
  • Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

2. Lysis:

  • Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving the nucleoids.

3. Alkaline Unwinding and Electrophoresis:

  • Incubate the slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.
  • Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

4. Detection of Cross-links:

  • To specifically detect interstrand cross-links, a DNA damaging agent (e.g., ionizing radiation) is introduced after the lysis step to induce a known number of strand breaks.
  • Cross-links will retard the migration of the DNA fragments during electrophoresis, resulting in a smaller comet tail compared to the irradiated control cells without the cross-linking agent.

5. Visualization and Analysis:

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail length, tail moment) using specialized software.[1]

DNase I Footprinting to Identify DNA Binding Sites

DNase I footprinting is a technique used to identify the specific DNA sequences where a ligand binds.

1. DNA Probe Preparation:

  • Prepare a DNA fragment of interest (typically 100-400 bp) containing the putative binding site.
  • Label one end of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.

2. Binding Reaction:

  • Incubate the labeled DNA probe with varying concentrations of this compound.

3. DNase I Digestion:

  • Treat the binding reactions with a low concentration of DNase I for a short period. DNase I will cleave the DNA at accessible sites but will be blocked at the sites where the alkylating agent is bound.

4. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:

  • Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
  • Visualize the fragments by autoradiography or fluorescence imaging.
  • A "footprint" will appear as a gap in the ladder of DNA fragments where this compound has protected the DNA from DNase I cleavage.

Analysis of DNA-Protein Cross-links (DPCs) by Mass Spectrometry

This protocol outlines a general workflow for the identification of proteins that are cross-linked to DNA.

1. DPC Isolation:

  • Lyse the treated cells under denaturing conditions to preserve the DPCs.
  • Isolate the DPC-containing fraction from the cell lysate, for example, by cesium chloride density gradient centrifugation or by using methods that precipitate protein-DNA complexes.[8]

2. DNA Digestion:

  • Digest the DNA component of the DPCs using a cocktail of nucleases (e.g., DNase I, nuclease P1).

3. Protein Digestion:

  • Digest the protein component of the DPCs into peptides using a specific protease, such as trypsin.

4. LC-MS/MS Analysis of Peptides:

  • Analyze the resulting peptide mixture by high-resolution tandem mass spectrometry (LC-MS/MS).
  • Identify the proteins that were cross-linked to the DNA by searching the acquired MS/MS spectra against a protein sequence database.[6]

Visualizations

Mechanism of DNA Alkylation

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation This compound This compound Aziridinium Ion Aziridinium Ion This compound->Aziridinium Ion Intramolecular Cyclization (-Cl⁻) DNA DNA Aziridinium Ion->DNA Nucleophilic Attack (e.g., Guanine N7) Monoadduct Monoadduct DNA->Monoadduct First Alkylation Cross-linked DNA Cross-linked DNA Monoadduct->Cross-linked DNA Second Alkylation (Intra- or Interstrand)

Caption: Mechanism of this compound activation and DNA alkylation.

Experimental Workflow for Studying DNA Alkylation

Experimental_Workflow cluster_treatment Cellular Treatment cluster_analysis Analysis Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound DNA Isolation DNA Isolation Treatment with this compound->DNA Isolation Comet Assay for Cross-links Comet Assay for Cross-links Treatment with this compound->Comet Assay for Cross-links DPC Isolation & MS DPC Isolation & MS Treatment with this compound->DPC Isolation & MS MTT Assay for Cytotoxicity MTT Assay for Cytotoxicity Treatment with this compound->MTT Assay for Cytotoxicity LC-MS/MS for Adducts LC-MS/MS for Adducts DNA Isolation->LC-MS/MS for Adducts

Caption: General experimental workflow for investigating DNA alkylation.

DNA Damage Response Signaling Pathway

DNA_Damage_Response cluster_sensors Sensors/Initiators cluster_transducers Transducers/Mediators cluster_effectors Effectors/Outcomes DNA Damage\n(Cross-links, Adducts) DNA Damage (Cross-links, Adducts) ATM ATM DNA Damage\n(Cross-links, Adducts)->ATM ATR ATR DNA Damage\n(Cross-links, Adducts)->ATR DNA-PK DNA-PK DNA Damage\n(Cross-links, Adducts)->DNA-PK Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Chk1 Chk1 ATR->Chk1 DNA Repair DNA Repair DNA-PK->DNA Repair Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest Chk1->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

References

Bis(2-chloroethyl)amine as a precursor for nitrogen mustards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bis(2-chloroethyl)amine as a Precursor for Nitrogen Mustards

Executive Summary: this compound is a foundational chemical structure for the class of bifunctional alkylating agents known as nitrogen mustards. These compounds are characterized by their high reactivity and have a dual history, both as chemical warfare agents and as some of the earliest and most effective chemotherapeutic drugs.[1][2] This guide provides a technical overview for researchers, scientists, and drug development professionals on the mechanism of action, cellular effects, and chemical principles relevant to the use of the this compound scaffold in medicine. It focuses on the scientific and safety aspects of these compounds from a defensive and educational perspective.

Disclaimer: The synthesis of nitrogen mustards from this compound is a process that involves highly hazardous materials and is subject to strict regulatory control. Due to the potential for misuse and the significant safety risks, this document will not provide detailed experimental protocols for the synthesis of these compounds.[3] The information provided is for academic and research purposes within the fields of medicine and public safety.

Mechanism of Action: DNA Alkylation

The biological activity of nitrogen mustards derived from this compound stems from their ability to form covalent bonds with biological macromolecules, with DNA being the primary target.[4][5] This process, known as alkylation, is initiated by a spontaneous intramolecular cyclization. The nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (B1262131) ion intermediate.[3][4] This strained, three-membered ring is then susceptible to attack by nucleophiles.

The primary nucleophilic target for this reaction in a biological system is the N7 position of guanine (B1146940) residues in DNA.[4][6] The bifunctional nature of this compound allows for a second, analogous reaction to occur with the remaining chloroethyl arm. This can result in the formation of highly cytotoxic interstrand cross-links (ICLs), where the agent covalently links the two strands of the DNA double helix, or intrastrand cross-links, which link two bases on the same strand.[3][7] These cross-links physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[5][8]

Mechanism of DNA Alkylation cluster_activation Activation cluster_alkylation DNA Alkylation This compound This compound Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium_Ion Intramolecular Cyclization (-Cl⁻) Mono-adduct Monofunctional Adduct Aziridinium_Ion->Mono-adduct Nucleophilic Attack DNA_Guanine Guanine (N7) in DNA ICL Interstrand Cross-link (ICL) Mono-adduct->ICL Second Alkylation Event

Caption: Generalized mechanism of this compound activation and subsequent DNA alkylation.

Cellular Response to Nitrogen Mustard-Induced Damage

The formation of DNA adducts, particularly ICLs, by nitrogen mustards presents a significant challenge to genomic integrity.[4] Cells have evolved complex signaling networks, collectively known as the DNA Damage Response (DDR), to detect and repair such lesions.[5] The presence of an ICL stalls the DNA replication fork, which is a potent signal for the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5]

These kinases phosphorylate a cascade of downstream proteins that coordinate cell cycle arrest, giving the cell time to attempt repair, and if the damage is too severe, trigger apoptosis.[5] Understanding these pathways is critical for drug development, as cancer cells often have defects in their DDR pathways, which can be exploited to enhance the therapeutic efficacy of DNA-damaging agents.

DNA_Damage_Response NM Nitrogen Mustard ICL Interstrand Cross-link (ICL) NM->ICL Replication_Stall Replication Fork Stall ICL->Replication_Stall Sensor Sensor Proteins (e.g., FANCM) Replication_Stall->Sensor Kinases ATM / ATR Kinases Sensor->Kinases Activation Effector Effector Proteins (e.g., p53, CHK1) Kinases->Effector Phosphorylation Outcome1 Cell Cycle Arrest Effector->Outcome1 Outcome2 DNA Repair Effector->Outcome2 Outcome3 Apoptosis Effector->Outcome3

Caption: Simplified signaling pathway of the DNA Damage Response (DDR) initiated by nitrogen mustards.

Comparative Reactivity of Nitrogen Mustards

The reactivity of nitrogen mustards, and thus their biological activity and toxicity, is heavily influenced by the substituent on the nitrogen atom. Electron-donating groups increase the nucleophilicity of the nitrogen, accelerating the formation of the aziridinium ion and increasing reactivity. Conversely, electron-withdrawing groups decrease reactivity, leading to greater stability. This principle is fundamental to the development of nitrogen mustard-based drugs, where the core alkylating moiety is "detoxified" by attaching it to a larger molecule, modulating its delivery and activation.[9]

The table below summarizes the comparative reactivity of this compound (also known as normustard) and other nitrogen mustards, illustrated by their half-lives in a sodium ethoxide solution, a common method for assessing reactivity.[9][10]

CompoundStructure of R in (ClCH₂CH₂)₂NRHalf-life (hours) at 25°C[10]Relative Reactivity
This compound (Normustard) -H22.73High
Tris(2-chloroethyl)amine (HN-3) -CH₂CH₂Cl30.14Moderate

Note: Data is illustrative of relative reactivity trends. Absolute values can vary based on experimental conditions.

Principles of Synthesis and Drug Development

While detailed synthetic protocols are beyond the scope of this guide for safety reasons, it is important for researchers to understand the general chemical principles involved in creating nitrogen mustard-based therapeutics. This compound hydrochloride is a key intermediate in the synthesis of numerous chemotherapeutic agents, including cyclophosphamide (B585) and ifosfamide.[5][11]

The general approach involves reacting this compound hydrochloride with a suitable reagent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base.[5][11] This forms an activated intermediate, like N,N-bis(2-chloroethyl)phosphoramidic dichloride, which can then be reacted with another molecule to form the final drug.[11] For example, in the synthesis of cyclophosphamide, this intermediate is reacted with 3-aminopropan-1-ol to form the cyclic prodrug.[11] These multi-step syntheses allow for the creation of prodrugs that are inactive until metabolized in the body, which can help to reduce systemic toxicity and improve the therapeutic index.[11][12]

Synthetic_Workflow_Concept Precursor This compound HCl Intermediate Activated Intermediate Precursor->Intermediate + Reagent 1 Reagent1 Activating Reagent (e.g., POCl₃) Prodrug Final Prodrug (e.g., Cyclophosphamide) Intermediate->Prodrug + Reagent 2 Reagent2 Cyclizing/Modifying Agent

Caption: Conceptual workflow for the synthesis of nitrogen mustard prodrugs.

Safety, Handling, and Decontamination

This compound and its derivatives are extremely hazardous substances. They are potent vesicants (blistering agents) and are classified as human carcinogens.[1][13] All handling of these compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.

Decontamination:

  • Personnel: In case of skin contact, the area must be decontaminated immediately. Specialized lotions like Reactive Skin Decontamination Lotion (RSDL) or a simple 0.5% bleach solution can be used, followed by thorough washing with soap and water. Contaminated clothing must be removed immediately.[3]

  • Surfaces and Equipment: Surfaces can be decontaminated using strong oxidizing agents like bleach solutions or specialized chemical decontamination solutions.[3][14]

Due to their high toxicity and potential for misuse, the production, storage, and use of nitrogen mustards are tightly regulated. Researchers must be aware of and comply with all institutional, national, and international regulations.

References

Spectroscopic Analysis of Bis(2-chloroethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of Bis(2-chloroethyl)amine, a significant compound in pharmaceutical research and a precursor to nitrogen mustards. The focus is on its characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key spectroscopic data for this compound, typically analyzed as its more stable hydrochloride salt.

Table 1: ¹H NMR Spectral Data

The proton NMR data provides characteristic signals for the chloroethyl groups. The chemical shifts can vary slightly based on solvent, concentration, and temperature.[1]

AssignmentChemical Shift (δ) ppm (DMSO-d₆)MultiplicityIntegration
-CH₂-Cl~3.85Triplet (t)4H
-CH₂-N~3.50Triplet (t)4H
NH₂⁺~9.3Broad Singlet (br s)2H

Source: Data compiled from publicly available spectral information.[1]

Table 2: ¹³C NMR Spectral Data

The carbon NMR spectrum shows two distinct signals corresponding to the two different carbon environments in the molecule.

AssignmentChemical Shift (δ) ppm (DMSO-d₆)
-CH₂-N~47.0
-CH₂-Cl~39.5

Source: Data compiled from publicly available spectral information.[1]

Table 3: Mass Spectrometry Data

Mass spectrometry is performed on the free base, as the hydrochloride salt dissociates in the ion source.[1] Electrospray ionization (ESI) typically shows the protonated molecule [M+H]⁺, while electron ionization (EI) shows the molecular ion [M]⁺.[1]

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Notes
ESI-MS/MS 142.0 [M+H]⁺106.0, 63.0Corresponds to the protonated free base.[1][2]
EI-MS 141 [M]⁺92, 63Molecular ion of the free base.[1]
HRMS (ESI) 142.0185 [M+H]⁺-High-resolution mass for accurate mass determination.[2]

Experimental Protocols

Reproducible methodologies are critical for obtaining high-quality analytical data. The following are standard protocols for the NMR and MS analysis of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for structural confirmation and purity assessment.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound hydrochloride.[1]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[1][3]

  • Ensure complete dissolution, using gentle vortexing if necessary.[1]

Instrument Setup:

  • Spectrometer: 400 MHz or higher NMR spectrometer.[1]

  • Probe: Standard broadband or inverse detection probe, tuned for ¹H and ¹³C frequencies.[1]

  • Temperature: Set and equilibrate the probe temperature to 25°C (298 K).[1][4]

¹H NMR Acquisition:

  • Experiment: Standard single-pulse ('zg') experiment.[1]

  • Spectral Width: -2 to 12 ppm.[1]

  • Number of Scans: 16-64 scans, depending on concentration.[1]

  • Relaxation Delay: 1-5 seconds.[1]

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]

  • Spectral Width: 0 to 200 ppm.[1]

  • Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.[1]

  • Relaxation Delay: 2 seconds.[1]

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1]

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

UHPLC-MS/MS for Genotoxic Impurity Analysis

This protocol is adapted from a validated method for quantifying this compound at trace levels.[5]

Sample and Standard Preparation:

  • Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol (B129727) or water).[1]

  • Prepare the test sample by dissolving the drug substance in the diluent to a specified concentration.[1]

  • Create a series of calibration standards by serially diluting the stock solution.[1]

Instrumentation and Conditions:

  • UHPLC System: Waters ACQUITY UPLC H-class or equivalent.[1][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE).[1][5]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[1][5]

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and methanol (45:55 v/v).[1][5]

  • Flow Rate: 0.5 mL/min.[1][5]

  • Column Temperature: 40°C.[1][5]

  • Injection Volume: 2 µL.[1][5]

Mass Spectrometer Settings:

  • Ionization Mode: Positive-ion Electrospray Ionization (ESI+).[1][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][3]

  • MRM Transition: Monitor the transition from the precursor ion (m/z 142) to a specific product ion (e.g., m/z 106) for quantification.[1]

Visualizations

The following diagrams illustrate key experimental and chemical pathways.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of hydrochloride salt prep2 Dissolve in ~0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq_h1 1H NMR Acquisition (16-64 scans) prep3->acq_h1 Instrument Setup (25°C) acq_c13 13C NMR Acquisition (1024-4096 scans) prep3->acq_c13 proc1 Fourier Transform acq_h1->proc1 acq_c13->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent Peak proc2->proc3 analysis Spectral Analysis (Shift, Integration, Multiplicity) proc3->analysis

Caption: Standard experimental workflow for NMR spectroscopy.

LCMSMS_Workflow cluster_sample Sample Preparation cluster_lc UHPLC Separation cluster_ms Tandem Mass Spectrometry (MS/MS) sample_prep Prepare Sample and Calibration Standards lc_inj Inject 2 µL sample_prep->lc_inj lc_col Isocratic Elution (C18 Column, 40°C) lc_inj->lc_col ms_ion Ionization (ESI+) lc_col->ms_ion Eluent Transfer ms_q1 Precursor Ion Selection (Q1: m/z 142) ms_ion->ms_q1 ms_q2 Collision-Induced Dissociation (q2: Fragmentation) ms_q1->ms_q2 ms_q3 Product Ion Scan (Q3: e.g., m/z 106) ms_q2->ms_q3 ms_det Detection (MRM) ms_q3->ms_det

Caption: Workflow for UHPLC-MS/MS genotoxic impurity analysis.

Aziridinium_Formation cluster_outcomes Potential Reactions start This compound intermediate Aziridinium Ion (Reactive Intermediate) start->intermediate Intramolecular Cyclization (-Cl⁻) dna DNA Alkylation (e.g., Guanine-N7) intermediate->dna Nucleophilic Attack ms_frag MS Fragmentation (Loss of C₂H₄Cl) intermediate->ms_frag Gas-Phase Reaction

Caption: Chemical pathway for activation and fragmentation.

References

An In-depth Technical Guide to the Water Solubility and Stability of Bis(2-chloroethyl)amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)amine hydrochloride, a key bifunctional alkylating agent and an important intermediate in the synthesis of various chemotherapeutic agents, possesses critical physicochemical properties that dictate its handling, storage, and application. This technical guide provides a comprehensive overview of the water solubility and stability of this compound HCl. It delves into the underlying chemical principles governing its behavior in aqueous media, details experimental protocols for its characterization, and offers guidance on maintaining its integrity.

Introduction

This compound, also known as nor-nitrogen mustard, is a highly reactive compound due to the presence of two chloroethyl groups. Its hydrochloride salt is the preferred form for storage and handling as it enhances both stability and water solubility.[1] A thorough understanding of its aqueous solubility and degradation pathways is paramount for its effective use in research and drug development, ensuring accurate dosage, predictable reactivity, and optimal shelf-life.

Water Solubility

This compound HCl is characterized by its high solubility in water.[1][2][3] This property is attributed to the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents like water.

Quantitative Solubility Data
Solvent Solubility Notes
WaterSoluble[2]The hydrochloride salt enhances aqueous solubility.[1]
EthanolSoluble, especially when hot[2]Can be used as a solvent for recrystallization.[2]
Diethyl EtherSparingly soluble/Insoluble[2]Can be used as an anti-solvent for recrystallization.[2]

Table 1: Qualitative Solubility of this compound HCl

Stability

The stability of this compound HCl is a critical consideration due to its reactive nature as a nitrogen mustard. The primary degradation pathway in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature.[4][5]

Degradation Pathways

The degradation of this compound is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleneiminium) ion intermediate.[4] This electrophilic species is then susceptible to nucleophilic attack by water, leading to the formation of hydroxyethyl (B10761427) derivatives. This process can occur for one or both chloroethyl groups.

Under certain conditions, particularly at higher temperatures, intermolecular reactions can also occur, leading to the formation of byproducts such as N,N'-bis(2-chloroethyl)piperazine.[4]

The protonation of the nitrogen atom in the hydrochloride salt reduces its nucleophilicity, thereby inhibiting the initial cyclization step and enhancing the compound's stability, especially under acidic conditions.[4] Hydrolysis is accelerated under neutral or alkaline conditions where the amine is deprotonated.[4] For the related compound tris(2-chloroethyl)amine, the hydrolysis rate constant was found to increase substantially from pH 7.5 to 12.5.[6]

Figure 1: Degradation Pathway of this compound.

Storage and Handling

To minimize degradation, this compound HCl should be stored under appropriate conditions.

Form Storage Condition Rationale
SolidStore in a cool, dry place away from moisture.The compound is hygroscopic and moisture can initiate hydrolysis.
Aqueous SolutionShort-term: 2-8°C. Long-term: -20°C to -80°C in single-use aliquots.Reduced temperature slows the rate of hydrolysis. Avoiding freeze-thaw cycles prevents degradation.

Table 2: Recommended Storage Conditions for this compound HCl

Visible signs of degradation in the solid form include discoloration (from white/light beige to yellow or brown) and clumping, which may indicate moisture absorption.[7]

Experimental Protocols

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines a general flask method for determining the water solubility of a substance like this compound HCl, which is expected to have a solubility above 10⁻² g/L.[7][8][9][10][11]

Objective: To determine the saturation mass concentration of this compound HCl in water at a specific temperature.

Materials:

  • This compound HCl

  • Distilled or deionized water

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Volumetric flasks

  • Centrifuge and/or filtration apparatus (e.g., syringe filter with a membrane compatible with the compound)

  • A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add the substance in portions to a known volume of water at the test temperature until a saturated solution with undissolved solid is observed. This helps in determining the appropriate amount of substance to use in the main test.

  • Main Test: a. Add an excess amount of this compound HCl (as determined from the preliminary test) to a known volume of water in a flask. b. Place the flask in a thermostatically controlled shaker or water bath maintained at the desired temperature (e.g., 20 ± 0.5 °C) and agitate. c. Continue agitation until equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant. d. Once equilibrium is established, allow the undissolved solid to settle. e. Separate the aqueous phase from the solid by centrifugation and/or filtration. Ensure the temperature is maintained during this step to avoid changes in solubility. f. Accurately dilute the clear supernatant to a concentration suitable for the analytical method. g. Determine the concentration of this compound HCl in the diluted solution using a validated analytical method. h. Calculate the water solubility by taking into account the dilution factor. The determination should be performed in triplicate.

Figure 2: Experimental Workflow for Water Solubility.

Stability Indicating HPLC Method and Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound HCl and identifying its degradation products.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound HCl under various stress conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific conditions should be optimized to achieve good resolution between the parent compound and any degradation products.

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: A suitable wavelength for detection (e.g., 195 nm or 210 nm).

  • Injection Volume: 10-20 µL

Procedure:

  • Method Development and Validation: Develop an HPLC method that separates this compound HCl from its potential degradation products and impurities. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

  • Forced Degradation Studies: a. Preparation of Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL). b. Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).
    • Photolytic Degradation: Expose a solution of the compound to a UV lamp. c. Sample Analysis: At appropriate time intervals, withdraw aliquots from the stressed samples. If necessary, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC. d. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Figure 3: Workflow for Forced Degradation Studies.

Conclusion

This compound HCl is a water-soluble compound whose stability is a critical parameter that must be carefully managed. Its primary degradation pathway in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature. The hydrochloride salt form confers stability by reducing the nucleophilicity of the nitrogen atom. By adhering to proper storage and handling protocols and employing robust analytical methods for stability assessment, researchers and drug development professionals can ensure the quality and reliability of this important chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride (CAS 821-48-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine hydrochloride, also known as nornitrogen mustard hydrochloride (CAS Number: 821-48-7), is a bifunctional alkylating agent of significant interest in the pharmaceutical and chemical industries.[1][2] Its high reactivity, attributed to the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, most notably DNA.[1] This interaction can lead to the formation of DNA adducts and highly cytotoxic interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3] This property makes it a crucial intermediate in the synthesis of various chemotherapeutic agents.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Physicochemical and Spectral Properties

This compound hydrochloride is a white to beige crystalline powder.[3][4] It is soluble in water.[3][5] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 821-48-7[3]
Molecular Formula C₄H₉Cl₂N·HCl[3]
Molecular Weight 178.49 g/mol [3][6]
Appearance White to beige crystalline powder[3][7]
Melting Point 212-214 °C[3][8]
Solubility Soluble in water[3][5]
Purity (Assay) 98% - 102%[2][6]
IUPAC Name 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[3]
Synonyms N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride[1]

Synthesis and Purification

The primary synthetic route to this compound hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.[3][9]

Experimental Protocol: Synthesis

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Dichloroethane (anhydrous)

  • Methanol

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous dichloroethane.[3][9]

  • Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension will form immediately.[3][9]

  • Warm the mixture to 50°C, at which point the solid should dissolve.[3][9]

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. A crystalline solid will precipitate during reflux.[3][9]

  • After 3 hours, quench the reaction by the careful addition of 20 mL of methanol.[3][9]

  • Remove the solvents under reduced pressure using a rotary evaporator.[3][9] The resulting white crystalline material is this compound hydrochloride. A quantitative yield is expected.[9]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or acetone.[3][7]

Synthesis_Workflow Synthesis Workflow for this compound hydrochloride Diethanolamine Diethanolamine ReactionMixture Reaction in Dichloroethane at 50°C to Reflux (3h) Diethanolamine->ReactionMixture ThionylChloride Thionyl Chloride ThionylChloride->ReactionMixture Quenching Quenching with Methanol ReactionMixture->Quenching Evaporation Solvent Removal (Rotary Evaporator) Quenching->Evaporation CrudeProduct Crude this compound hydrochloride Evaporation->CrudeProduct Purification Recrystallization (Methanol/Ether) CrudeProduct->Purification FinalProduct Pure this compound hydrochloride Purification->FinalProduct

Caption: Synthesis workflow for this compound hydrochloride.

Mechanism of Action: DNA Alkylation

The cytotoxic activity of nitrogen mustards like this compound stems from their ability to alkylate DNA.[3] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophile is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[1][3] The presence of a second chloroethyl arm allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand cross-links (ICLs) that block DNA replication and transcription.[3] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[1]

DNA_Alkylation_Pathway Mechanism of DNA Alkylation and Apoptosis Induction cluster_alkylation DNA Alkylation cluster_ddr DNA Damage Response (DDR) cluster_apoptosis Apoptosis Bis2chloroethylamine This compound Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) Bis2chloroethylamine->Aziridinium DNA_Alkylation DNA Alkylation (e.g., N7 of Guanine) Aziridinium->DNA_Alkylation ICL Interstrand Cross-links (ICLs) DNA_Alkylation->ICL DDR Activation of DDR (ATM/ATR Kinases) ICL->DDR CellCycleArrest Cell Cycle Arrest (e.g., G2/M Phase) DDR->CellCycleArrest DNARepair DNA Repair Pathways DDR->DNARepair Apoptosis Apoptosis Induction DDR->Apoptosis If damage is irreparable CaspaseActivation Caspase Cascade Activation Apoptosis->CaspaseActivation CellDeath Programmed Cell Death CaspaseActivation->CellDeath

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Analytical and Quality Control Protocols

The identity and purity of this compound hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To determine the purity of this compound hydrochloride and quantify any impurities.

Instrument: High-Performance Liquid Chromatograph with a UV detector.[3]

  • Chromatographic Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[3]

  • Mobile Phase A: 10 mM K₂HPO₄ aqueous solution (pH 8.0).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.[3]

  • Detection Wavelength: 195 nm.[3]

  • Column Temperature: 30°C.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Diluent: Water.[3]

Procedure:

  • Prepare a standard solution of this compound hydrochloride of known concentration (e.g., 1.0 mg/mL) in the diluent.

  • Prepare the sample solution by dissolving the test material in the diluent to a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the peak area of the main component in the sample chromatogram to that of the standard to determine the purity.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Purpose: For sensitive and specific quantification in complex matrices.

Instrument: LC-MS/MS system.

  • Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[3]

  • Mobile Phase A: 0.2% formic acid in milli-Q water.[3]

  • Mobile Phase B: Methanol.[3]

  • Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 45:55 (v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 2 µL.[3]

  • Ionization Mode: Positive-ion electrospray ionization (ESI+).[3]

  • Detection Mode: Multiple reaction monitoring (MRM).[3]

Applications in Research and Development

This compound hydrochloride serves as a critical building block and intermediate in several areas:

  • Pharmaceutical Synthesis: It is a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including chemotherapeutic agents like Cyclophosphamide and Ifosfamide, as well as antifungals such as Ketoconazole and Itraconazole.[6][10] It is also used in the synthesis of piperazine (B1678402) derivatives.[4]

  • Chemical Research: In a laboratory setting, it is used as a research tool to induce DNA damage, allowing for the study of DNA repair mechanisms and the cellular response to alkylating agents.[4]

  • Organic Synthesis: Its reactivity makes it a valuable reagent for the synthesis of a range of organic compounds, including dyes and pesticides.[2][4]

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12] It is also suspected of causing genetic defects.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a respirator when handling this compound.[11][14] Ensure work is conducted in a well-ventilated area or with appropriate exhaust ventilation.[11]

  • First Aid Measures:

    • In case of skin contact: Immediately flush with plenty of water and seek medical attention.[11][13]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][15] Keep away from strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[11][14]

This technical guide is intended to provide comprehensive information for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genotoxic Potential of Bis(2-chloroethyl)amine Impurities

Introduction

This compound, a nitrogen mustard compound, is recognized as a potent genotoxic agent.[1] Its presence as a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs) presents a significant safety concern for drug development professionals.[1][2] Due to its ability to damage DNA, which can lead to mutations and potentially cancer, regulatory bodies worldwide mandate stringent control and highly accurate measurement of such impurities at trace levels to ensure drug safety.[1][3] This technical guide provides a comprehensive overview of the genotoxic potential of this compound, detailing its mechanism of action, the spectrum of DNA adducts it forms, standard experimental protocols for its assessment, and the regulatory landscape for its control.

Core Mechanism of Genotoxicity: DNA Alkylation

The genotoxic and cytotoxic effects of this compound are primarily driven by its function as a bifunctional alkylating agent.[4] The process is initiated through a spontaneous intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive and electrophilic aziridinium (B1262131) ion.[4][5] This strained, three-membered ring is susceptible to attack by nucleophilic centers within biological macromolecules, with DNA being a principal target.[4]

The primary site of alkylation on DNA is the N7 position of guanine (B1146940) residues.[4] After this initial reaction, which forms a monoadduct, the second chloroethyl arm of the molecule can undergo a similar cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleophilic site on the DNA. This bifunctionality can lead to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) or intrastrand cross-links, which physically block DNA replication and transcription.[4][6]

G BCEA This compound Aziridinium Aziridinium Ion (Reactive Intermediate) BCEA->Aziridinium Intramolecular Cyclization Monoadduct DNA Monoadduct (e.g., N7-Guanine) Aziridinium->Monoadduct First Alkylation Event DNA DNA DNA->Monoadduct ICL DNA Interstrand Cross-Link (ICL) Monoadduct->ICL Second Alkylation Event

Figure 1: Mechanism of this compound activation and DNA alkylation.

Quantitative Data Summary

DNA Adduct Formation

Quantitative analysis of DNA adducts formed by this compound (also referred to as nitrogen mustard, NM) reveals the distribution of different lesion types. The following table summarizes data from a study on the MDA-MB-231 human mammary tumor cell line exposed to 100 μM NM for 24 hours.[5][7]

Adduct TypeAdducts per 10⁷ BasesReference
NM-Guanine Monoadduct (NM-G)970[5][7]
Guanine-NM-Guanine Cross-link (G-NM-G)240[5][7]
NM-Formamidopyrimidine Monoadduct (NM-FapyG)180[5][7]
FapyG-NM-Guanine Cross-link6.0[5][7]

Table 1: Levels of DNA adducts in MDA-MB-231 cells treated with this compound.[5][7]

Analytical Detection and Quantification Limits

The control of this compound as a genotoxic impurity relies on highly sensitive analytical methods. The table below presents the limits of detection (LOD) and quantification (LOQ) from various studies using advanced chromatographic techniques.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
UHPLC-MS/MS0.070 ppm0.206 ppmAripiprazole Drug Substance[8][9]
UHPLC-MS/MS0.028 ppm0.083 ppmNot Specified[8]
HILIC-MS-75 ppmVortioxetine Manufacturing Process[2][8][10]
GC-MS (Estimated)0.1 - 0.5 ppm0.5 - 1.5 ppmGeneral (Requires Derivatization)[1]

Table 2: Comparative analytical methods for the detection and quantification of this compound.

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is employed to evaluate the genotoxic potential of chemical substances.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium.[11][12] A positive test indicates the chemical is a mutagen and therefore a potential carcinogen.[11]

Detailed Methodology:

  • Strain Preparation: Several specially constructed auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are grown overnight in nutrient broth.[11][13] These strains cannot synthesize histidine.

  • Metabolic Activation (Optional): Many chemicals are not mutagenic until they are metabolized. Therefore, the test is often performed both with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation.[13]

  • Exposure: Approximately 100 µL of the bacterial culture is mixed with the test compound at various concentrations, and either 500 µL of S9 mix or a buffer.[13] A small amount of histidine is included to allow the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[11]

  • Plating: The mixture is added to molten top agar (B569324) and poured onto a minimal glucose agar plate, which lacks histidine.[13][14]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[11][12]

  • Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on negative control plates (vehicle only). A significant, dose-dependent increase in the number of colonies indicates a mutagenic effect.[14]

G cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Incubation & Analysis Culture Grow His- S. typhimurium overnight culture Mix Mix bacteria, test compound, S9 mix (or buffer), & top agar Culture->Mix TestCompound Prepare test compound concentrations TestCompound->Mix S9 Prepare S9 mix (for metabolic activation) S9->Mix Plate Pour mixture onto minimal glucose agar plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Result Compare to control to determine mutagenicity Count->Result

Figure 2: Experimental workflow for the Ames Test.
In Vitro Micronucleus (MN) Assay

The in vitro micronucleus assay is a key test for detecting chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[15][16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

Detailed Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human TK6 cells, CHO, V79, or human peripheral blood lymphocytes) is cultured.[15]

  • Exposure: Cells are exposed to the test substance at a range of concentrations, typically for a short period (e.g., 3-6 hours) or a full cell cycle (e.g., 24 hours), with and without metabolic activation (S9).[15][18]

  • Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the culture. This prevents cytokinesis (the final separation of daughter cells) after nuclear division, resulting in the accumulation of easily identifiable binucleated cells.[16][17] This ensures that only cells that have completed one mitosis are scored.

  • Harvesting and Staining: After an appropriate incubation period (allowing for one full cell division), cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Slides are coded and scored blindly under a microscope. The frequency of micronuclei is determined by counting the number of micronuclei in a large number of binucleated cells (typically 1000-2000 per concentration).[17] An increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic activity.

G Culture Culture mammalian cells Expose Expose cells to test compound (+/- S9) Culture->Expose CytoB Add Cytochalasin B to block cytokinesis Expose->CytoB Incubate Incubate to allow for one cell division CytoB->Incubate Harvest Harvest, fix, and stain cells on microscope slides Incubate->Harvest Score Score micronuclei in binucleated cells Harvest->Score Result Analyze for significant increase in micronuclei frequency Score->Result

Figure 3: Experimental workflow for the in vitro Micronucleus Assay.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for detecting DNA strand breaks at the level of individual eukaryotic cells.[19][20] When damaged DNA is subjected to an electric field, fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19]

Detailed Methodology:

  • Cell Preparation and Embedding: A suspension of single cells exposed to the test agent is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[19]

  • Lysis: The slides are immersed in a high-salt lysis solution containing detergents to lyse the cells and nuclear membranes, leaving behind the DNA organized as nucleoids.[19]

  • DNA Unwinding (Alkaline Condition): For detecting single-strand breaks and alkali-labile sites, slides are placed in a high pH ( >13) electrophoresis buffer to unwind the DNA.[19][21] For detecting double-strand breaks only, a neutral pH buffer is used.[21]

  • Electrophoresis: The slides are subjected to electrophoresis. The negatively charged DNA loops and fragments migrate from the nucleoid (the "head") towards the anode, forming the "tail".[20][21] Undamaged, supercoiled DNA remains in the head.[19]

  • Neutralization and Staining: After electrophoresis, the slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).

  • Visualization and Analysis: Slides are examined using a fluorescence microscope. The resulting images are analyzed, often with specialized software, to quantify the extent of DNA damage. Common metrics include tail length, percent DNA in the tail, and tail moment.[22]

G Prepare Prepare single cell suspension after exposure to test agent Embed Embed cells in low-melting point agarose on a slide Prepare->Embed Lyse Lyse cells to form nucleoids Embed->Lyse Unwind Unwind DNA in alkaline/neutral buffer Lyse->Unwind Electrophoresis Perform electrophoresis Unwind->Electrophoresis Stain Neutralize and stain DNA Electrophoresis->Stain Analyze Visualize 'comets' via fluorescence microscopy and analyze data Stain->Analyze

Figure 4: Experimental workflow for the Comet Assay.

Regulatory Framework and Risk Assessment

The control of genotoxic impurities is a critical aspect of pharmaceutical quality and safety. Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines, largely harmonized under the International Council for Harmonisation (ICH) M7 guideline.[23][24]

A key concept in these guidelines is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for a genotoxic impurity that is considered to pose a negligible carcinogenic risk.[24] For most genotoxic impurities, this value is set at 1.5 µg per person per day for long-term treatment, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.[25][26] This TTC value is used to calculate acceptable concentration limits for impurities in the final drug substance based on the maximum daily dose of the drug.[26][27]

The regulatory strategy involves:

  • Identification: Assessing all actual and potential impurities for their genotoxic potential through literature searches and computational toxicology.[24]

  • Categorization: Classifying impurities based on their genotoxic risk.

  • Control: Implementing a control strategy to limit impurities to acceptable levels. This can involve modifying the synthetic process to avoid the formation of the impurity, adding purification steps, or testing the final API to ensure it meets the specified limits.[24]

This compound is a potent bifunctional alkylating agent with well-established genotoxic potential. Its ability to form DNA monoadducts and highly cytotoxic cross-links necessitates its stringent control as an impurity in pharmaceutical products. A combination of robust genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, provides the necessary tools to evaluate its DNA-damaging capabilities. Furthermore, highly sensitive analytical methods like UHPLC-MS/MS are crucial for quantifying this impurity at trace levels to ensure compliance with regulatory limits derived from the Threshold of Toxicological Concern. A thorough understanding of its genotoxic mechanism, combined with rigorous analytical control and adherence to regulatory guidelines, is paramount for ensuring the safety of pharmaceutical products for patients.

References

Bis(2-chloroethyl)amine-d8 for isotopic labeling studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-chloroethyl)amine-d8 for Isotopic Labeling Studies

Introduction

This compound hydrochloride-d8 is the deuterium-labeled analogue of this compound, a reactive alkylating agent also known as nornitrogen mustard.[1][2] The substitution of eight hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an invaluable tool in modern research.[1] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, primarily focusing on its use as an internal standard in isotopic labeling studies for researchers, scientists, and drug development professionals.[1][3] Its primary application lies in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise results.[2][4]

Core Physical and Chemical Properties

This compound-d8 is a stable, isotopically labeled compound.[3] The following table summarizes its key physical and chemical properties. It is important to note that while some data is specific to the deuterated form, other parameters are extrapolated from its non-deuterated counterpart due to limited availability of specific experimental data for the d8 variant.[3]

PropertyValueSource
Chemical Name 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride[3]
CAS Number 102092-04-6[1][3]
Molecular Formula C₄H₂D₈Cl₃N[1][3]
Molecular Weight 186.54 g/mol [1][3][5]
Appearance White to off-white powder (based on non-deuterated form)[3]
Melting Point 212-214 °C (for non-deuterated form)[3]
Solubility Soluble in water (for non-deuterated form)[3]
Storage Room temperature[3][6]
Stability Stable under recommended storage conditions. Re-analysis is recommended after three years.[3][6]

Isotopic Purity

Isotopic purity is a critical parameter for isotopically labeled compounds, representing the extent to which protium (B1232500) (¹H) atoms have been replaced by deuterium (²H).[7] This ensures the accuracy and reliability of studies that depend on mass differentiation.[7] High isotopic enrichment is essential for its function as an internal standard to avoid signal overlap with the non-deuterated analyte.[7]

CompoundSupplierIsotopic Enrichment
Bis(2-chloroethyl)-d8-amine HClCDN Isotopes98 atom % D

Synthesis Overview

While specific synthesis details for the deuterated compound are often proprietary, the process is based on the well-established synthesis of the non-deuterated analog.[7] The synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride to convert the hydroxyl groups into chlorides.[7][8] For the deuterated variant, a deuterated diethanolamine starting material is used.[7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Diethanolamine_d8 Diethanolamine-d8 Solvent Methylene Chloride Diethanolamine_d8->Solvent + ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Solvent Product This compound-d8 HCl Solvent->Product Stirring overnight Byproduct Triethylamine HCl (precipitate) Solvent->Byproduct

A simplified workflow for the synthesis of this compound-d8 HCl.

Applications in Isotopic Labeling Studies

The primary application of this compound-d8 is as an internal standard (IS) for the precise quantification of its non-deuterated counterpart in complex biological matrices like plasma and urine.[2][5] Because it has nearly identical chemical and physical properties, it co-elutes with the analyte during chromatography but is distinguishable by its higher mass in a mass spectrometer.[2][4] This allows it to effectively correct for variations during sample processing and analysis.[4] Other applications include its use in metabolic fate studies to trace metabolic pathways and as an internal standard for therapeutic drug monitoring (TDM).[2]

Performance Comparison: Deuterated vs. Non-Deuterated Standard The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification.[4]

ParameterUsing Deuterated IS (this compound-d8)Using Non-Deuterated External Standard
Accuracy High; corrects for matrix effects and sample loss.Lower; susceptible to variations in matrix effects, injection volume, and sample prep.[4]
Precision High; normalizes variations throughout the analytical process.[4]Lower; does not account for sample-to-sample variability.
Robustness High; compensates for fluctuations in instrument performance.Moderate; results can be affected by instrument drift.
Matrix Effect Significantly minimized as both analyte and IS are affected similarly.[4]Prone to errors from ion suppression or enhancement.[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices

This protocol provides a representative method for quantifying this compound in plasma or urine using this compound-d8 as an internal standard with LC-MS/MS.[1]

Objective: To accurately determine the concentration of this compound in a biological sample.[1]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound hydrochloride (analyte)

  • This compound hydrochloride-d8 (internal standard)

  • LC-MS grade Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic acid, and Water

Procedure:

  • Preparation of Standards:

    • Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol.[1]

    • Create a working IS solution (e.g., 1 µg/mL) by diluting the stock solution in 50:50 ACN:water.[1]

    • Prepare calibration standards and quality controls (QCs) by spiking known concentrations of the analyte into the biological matrix.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (standard, QC, or unknown), add 10 µL of the IS working solution.[1]

    • Add 150 µL of cold acetonitrile to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a new plate or autosampler vials for analysis.[1]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

      • Mobile Phase A: 0.1% Formic acid in water.[1]

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

      • Flow Rate: 0.3 mL/min.[1]

      • Injection Volume: 5 µL.[1]

      • Gradient: Use a suitable gradient that ramps up the percentage of Mobile Phase B to elute the analyte.[1]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

      • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

      • Transitions: Monitor specific precursor-to-product ion transitions. For the analyte (C₄H₉Cl₂N), the protonated molecule [M+H]⁺ is ~142.0. For the d8-IS (C₄HD₈Cl₂N), the [M+H]⁺ is ~150.1.[1]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.[1]

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.[1]

    • Determine the analyte concentration in unknown samples by interpolating their peak area ratios from the curve.[1]

G start Biological Sample (e.g., Plasma) spike Spike with d8-Internal Standard start->spike precipitate Add Cold Acetonitrile (Protein Precipitation) spike->precipitate vortex Vortex Mix (1 min) precipitate->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze data Data Analysis (Peak Area Ratio vs. Concentration) analyze->data G cluster_trigger Damage Induction cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Pathways Agent This compound Lesion DNA Cross-links Agent->Lesion Causes ATM ATM Lesion->ATM Activate ATR ATR Lesion->ATR Activate Chk2 Chk2 ATM->Chk2 Phosphorylates Chk1 Chk1 ATR->Chk1 Phosphorylates Arrest Cell Cycle Arrest (G2/M) Chk2->Arrest Repair DNA Repair (HR, NHEJ) Chk2->Repair Apoptosis Apoptosis (via p53) Chk2->Apoptosis Chk1->Arrest Chk1->Repair Chk1->Apoptosis

References

Methodological & Application

Application Notes: Synthesis of N-Arylpiperazines using Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2][3] These compounds are integral to drugs such as the atypical antipsychotic aripiprazole (B633) and various ligands for serotonin (B10506) and dopamine (B1211576) receptors.[4][5] A common and effective method for the synthesis of this key intermediate is the direct condensation of a substituted aniline (B41778) with bis(2-chloroethyl)amine hydrochloride. This reaction provides a straightforward route to construct the piperazine (B1678402) ring onto an aromatic amine.

This compound hydrochloride, also known as nor-nitrogen mustard, is a potent bifunctional alkylating agent.[4] Its high reactivity, stemming from the two electrophilic chloroethyl groups, allows for a sequential N-alkylation and subsequent intramolecular cyclization to form the desired piperazine ring.[4][6][7] These application notes provide a detailed protocol for this synthesis, summarize reaction data, and illustrate the experimental workflow and relevant biological pathways.

Reaction Scheme

The general reaction involves the condensation of a primary aryl amine (aniline) with this compound hydrochloride to yield the corresponding N-arylpiperazine, which is typically isolated as its hydrochloride salt.

General Reaction for N-Arylpiperazine Synthesis

Mechanism of Action

The reaction proceeds through a two-step mechanism. First, the nucleophilic aniline attacks one of the electrophilic chloroethyl groups of this compound in a nucleophilic substitution (SN2) reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed secondary amine attacks the remaining chloroethyl group, closing the ring to form the piperazine heterocycle. The high temperatures employed facilitate both of these steps. The reactivity of this compound is enhanced by the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which serves as the primary alkylating species.[4]

Safety and Handling Precautions

This compound hydrochloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[4] It is harmful if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[4]

Experimental Protocols

General Protocol for the Synthesis of 1-Arylpiperazine Hydrochloride

This protocol describes a general procedure for the cyclization reaction between a substituted aniline and this compound hydrochloride.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound hydrochloride (1.0 - 1.4 eq)

  • High-boiling point solvent (e.g., diethylene glycol monomethyl ether - diglyme) or neat conditions.[6]

  • Protic solvent for work-up (e.g., n-butanol, methanol (B129727), or isopropanol).[4]

  • Alkaline aqueous solution (e.g., NaOH or NaHCO3 solution)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge the substituted aniline. If using a solvent, add it at this stage.

  • Reagent Addition: Begin heating the aniline (or aniline solution) to between 90-120 °C.[4] Once the temperature is stable, add this compound hydrochloride in portions over 15-30 minutes.

  • Reaction: Increase the reaction temperature to 160-220 °C and maintain for 2 to 34 hours.[4][8] The optimal time and temperature depend on the specific aniline substrate and reaction scale. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to below 100 °C.

    • Carefully add a protic solvent such as n-butanol or isopropanol.

    • Heat the mixture to reflux for 1 hour, then cool to room temperature or below to allow for the crystallization of the crude N-arylpiperazine hydrochloride product.[4]

    • Alternatively, after cooling, treat the reaction liquid with an alkaline aqueous solution to neutralize the hydrochloride salt and then extract the free base product with an organic solvent.[8]

  • Purification:

    • Filter the crude crystalline product and wash it with a cold solvent.

    • Purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 1-arylpiperazine hydrochloride.[4]

    • If the free base was extracted, the combined organic layers can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4] The resulting crude product can be purified by column chromatography or vacuum distillation.[8]

Data Presentation

The following table summarizes representative yields for the synthesis of various N-arylpiperazines using this compound hydrochloride under different conditions.

R-Group on AnilineSolventTemperature (°C)Time (h)Yield (%)Reference
H (Aniline)None180-200Not Specified>75[8]
2,3-dichloroNone90-2204-34>59.5[4][9]
3-(trifluoromethyl)NoneNot SpecifiedNot Specified42[6]
3-cyanoDiglyme150Not SpecifiedNot Specified[6]

Visualizations

Logical and Experimental Diagrams

The following diagrams illustrate the experimental workflow, the logical steps of the reaction mechanism, and a relevant signaling pathway for N-arylpiperazine compounds.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents Charge Aniline & This compound HCl heating Heat to 160-220 °C reagents->heating monitor Monitor by TLC/LC-MS heating->monitor cool Cool Reaction monitor->cool quench Add Protic Solvent (e.g., n-Butanol) cool->quench crystallize Cool to Crystallize Product HCl Salt quench->crystallize filter Filter Crude Product crystallize->filter recrystallize Recrystallize from Methanol/Ethanol filter->recrystallize product Pure N-Arylpiperazine Hydrochloride recrystallize->product

Caption: High-level workflow for the synthesis of N-arylpiperazines.

G start Reactants: Aryl Amine + this compound step1 Step 1: First Sₙ2 Attack (Formation of C-N bond) start->step1 intermediate Intermediate: N-Aryl-N'-(2-chloroethyl)ethylamine step1->intermediate step2 Step 2: Intramolecular Sₙ2 Attack (Cyclization) intermediate->step2 product Product: N-Arylpiperazine step2->product

Caption: Logical flow of the N-arylpiperazine formation mechanism.

G cluster_membrane Cell Membrane gpcr 5-HT₁ₐ Receptor (GPCR) g_protein Gαi/Gβγ (Inactive) gpcr->g_protein Recruits & Activates ligand N-Arylpiperazine (Agonist) ligand->gpcr Binds & Activates g_protein_active Gαi-GTP + Gβγ (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase g_protein_active->ac Inhibits camp ↓ cAMP ac->camp response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response

Caption: N-Arylpiperazine action on a 5-HT₁ₐ G-protein-coupled receptor.

References

Synthesis of Cyclophosphamide from Bis(2-chloroethyl)amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of the widely used anticancer agent, cyclophosphamide (B585), from the precursor bis(2-chloroethyl)amine hydrochloride. The described method is a one-pot, two-stage synthesis that offers an efficient route to the final product. This protocol is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Cyclophosphamide is a nitrogen mustard alkylating agent that functions as a prodrug.[1] It requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolites, which exert cytotoxic effects on cancer cells.[1][2] The synthesis of this crucial chemotherapeutic agent demands careful control of reaction conditions to ensure high yield and purity.

Chemical Synthesis Pathway

The synthesis of cyclophosphamide from this compound hydrochloride is typically achieved through a one-pot, two-stage reaction. In the first stage, this compound hydrochloride reacts with phosphoryl chloride (POCl₃) in the presence of a base to form the intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride.[1][3] This intermediate is then reacted in the second stage with 3-aminopropan-1-ol to yield cyclophosphamide through cyclization.[1][3][4] An alternative, though related, pathway involves the initial reaction of phosphoryl chloride with 3-aminopropanol to form 2-chloro-2-oxo-[1.3.2]oxazaphosphorinane, which subsequently reacts with this compound hydrochloride.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative solvent-free synthesis protocol.[6]

ParameterValue
Reactants
This compound hydrochloride5 g (0.028 mol)
N-methylmorpholine8.4 equivalents
Phosphoryl chloride (POCl₃)4.3 g (1.0 equivalent)
3-aminopropan-1-ol2.1 g (1.0 equivalent)
Reaction Conditions
Temperature (Stage 1)Cooled to ~4°C, then room temperature
Reaction Time (Stage 1)5 hours
Temperature (Stage 2)Cooled to ~4°C, then room temperature
Reaction Time (Stage 2)15 hours
Work-up & Purification
Extraction SolventsEthyl acetate (B1210297) (40-70 mL), Water (10 mL)
Washing Solution2N Aqueous HCl (10 mL)
Crystallization SolventMethyl tert-butyl ether (MTBE)
Yield and Purity
Conversion Yield (HPLC)62.4 - 77.6%
Final Product Weight2.80 - 3.42 g
Purity (by crystallization)>99%

Experimental Protocol

This protocol details a one-pot, solvent-free synthesis of cyclophosphamide.[1][6]

Materials:

  • This compound hydrochloride

  • N-methylmorpholine

  • Phosphoryl chloride (POCl₃)

  • 3-aminopropan-1-ol

  • Ethyl acetate

  • Water

  • 2N Hydrochloric acid (aqueous)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Two-necked flask

  • Stirrer

  • Ice bath

Procedure:

Stage 1: Formation of the Phosphoramidic Dichloride Intermediate

  • Place this compound hydrochloride (5 g, 0.028 mol) and N-methylmorpholine (8.4 eq) into a two-necked flask equipped with a stirrer.[1][6]

  • Cool the flask and its contents to approximately 4°C using an ice bath.[1][6]

  • Slowly add phosphoryl chloride (1.0 eq) dropwise to the stirred mixture while maintaining the low temperature.[1][6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.[1][6]

Stage 2: Cyclization Reaction

  • Cool the reaction mixture back down to approximately 4°C.[1][6]

  • Slowly add 3-aminopropan-1-ol (1.0 eq) dropwise over a period of 3 hours.[1][6]

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 hours.[1][6]

Work-up and Purification:

  • To the reaction flask, add ethyl acetate (40-70 mL) and water (10 mL) and stir the mixture vigorously.[1][6]

  • Separate the organic (ethyl acetate) layer from the aqueous layer.[6]

  • Wash the organic layer with 2N aqueous HCl (10 mL).[1][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude solid by crystallization from methyl tert-butyl ether (MTBE) to obtain the final white solid product of cyclophosphamide.[1][6]

Visualizations

cyclophosphamide_synthesis_workflow cluster_stage1 Stage 1: Intermediate Formation cluster_stage2 Stage 2: Cyclization cluster_workup Work-up & Purification start This compound HCl + N-methylmorpholine add_pocl3 Add POCl3 at ~4°C start->add_pocl3 stir_rt_1 Stir at RT for 5h add_pocl3->stir_rt_1 intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride Intermediate stir_rt_1->intermediate cool_intermediate Cool to ~4°C intermediate->cool_intermediate add_aminoalk Add 3-aminopropan-1-ol cool_intermediate->add_aminoalk stir_rt_2 Stir at RT for 15h add_aminoalk->stir_rt_2 crude_product Crude Cyclophosphamide stir_rt_2->crude_product extraction Ethyl Acetate/Water Extraction crude_product->extraction wash Wash with 2N HCl extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crystallization Crystallization (MTBE) dry_concentrate->crystallization final_product Pure Cyclophosphamide crystallization->final_product

Caption: Experimental workflow for the one-pot synthesis of cyclophosphamide.

cyclophosphamide_activation_pathway cpa Cyclophosphamide (Prodrug) cyp450 Cytochrome P450 (Liver) cpa->cyp450 Metabolic Activation hydroxy_cpa 4-Hydroxycyclophosphamide cyp450->hydroxy_cpa aldo Aldophosphamide hydroxy_cpa->aldo Tautomerization phosphoramide_mustard Phosphoramide Mustard (Active Alkylating Agent) aldo->phosphoramide_mustard Elimination acrolein Acrolein (Toxic Byproduct) aldo->acrolein Elimination dna DNA phosphoramide_mustard->dna DNA Alkylation cytotoxicity Cell Death dna->cytotoxicity

Caption: Metabolic activation pathway of cyclophosphamide.

References

Application Notes and Protocols for In Vitro DNA Cross-Linking Studies Using Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, a classical nitrogen mustard, is a potent bifunctional alkylating agent widely utilized in cancer research and for studying DNA damage and repair pathways.[1][2] Its primary mechanism of action involves the formation of covalent interstrand cross-links (ICLs) in DNA, which effectively block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] These properties make it an invaluable tool for investigating the cellular responses to DNA damage and for the development of novel chemotherapeutic agents.

This document provides detailed protocols for the in vitro use of this compound to induce and analyze DNA cross-linking, along with essential safety information and data presentation guidelines.

Mechanism of Action

The cytotoxic effects of this compound are initiated through a two-step alkylation process. First, an intramolecular cyclization of one of the chloroethyl groups forms a highly reactive and electrophilic aziridinium (B1262131) ion.[1][2] This intermediate then rapidly alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine, and to a lesser extent, the N3 position of adenine.[2][3] Subsequently, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, which then reacts with a second nucleophilic site, often on the complementary DNA strand, resulting in the formation of a stable interstrand cross-link.[1] These ICLs physically prevent the separation of the DNA strands, a critical step for both replication and transcription.[1]

Mechanism_of_Action cluster_activation Activation cluster_alkylation DNA Alkylation This compound This compound Aziridinium_Ion Aziridinium_Ion This compound->Aziridinium_Ion Intramolecular Cyclization Monoadduct DNA Monoadduct (e.g., N7-Guanine) Aziridinium_Ion->Monoadduct First Alkylation DNA DNA DNA->Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Alkylation

Caption: Mechanism of this compound activation and subsequent DNA alkylation.

Safety and Handling Precautions

This compound hydrochloride is a hazardous and corrosive substance that must be handled with extreme caution in a controlled laboratory environment, preferably within a chemical fume hood.[1][4] It can cause severe skin burns, eye damage, and irritation to the respiratory and digestive tracts.[1][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][6]

Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Use in a well-ventilated area.[4]

  • Keep containers securely sealed when not in use.[4]

  • Avoid contact with moisture and incompatible materials such as strong oxidizing agents and strong bases.[4][6]

  • Do not eat, drink, or smoke when handling.[4]

  • Always wash hands thoroughly with soap and water after handling.[4]

Spills and Waste Disposal:

  • In case of a spill, clear the area, wear full protective clothing with a breathing apparatus, and contain the spill with sand, earth, or vermiculite.[4]

  • Collect recoverable product and solid residues into labeled containers for disposal.[4]

  • Dispose of all waste materials and contaminated equipment according to institutional and national safety regulations.[1][4]

Quantitative Data on DNA Adduct Formation

The following table summarizes the relative abundance of major DNA adducts formed by nitrogen mustards. While this data is for a close structural analog, it serves as a reliable proxy for the adduct profile of this compound.[2]

Adduct TypeRelative AbundanceTarget Site(s)
Monoadducts >90%N7 of Guanine, N3 of Adenine
Interstrand Cross-links (ICLs) Smaller fractionGuanine-Guanine, Guanine-Adenine

Experimental Protocols

Protocol 1: In Vitro DNA Cross-linking in Cultured Cells

This protocol describes the induction of DNA cross-links in a mammalian cell line.

Materials:

  • This compound hydrochloride (CAS No: 821-48-7)

  • Appropriate cell culture medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Cell culture plates or flasks

  • Sterile water or saline for stock solution preparation

Procedure:

  • Cell Seeding: Plate cells at a suitable density in culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile water or saline immediately before use. Due to its reactivity, fresh preparation is crucial.

  • Treatment: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the treatment medium. A range of concentrations should be tested to determine the optimal dose for the specific cell line and experimental endpoint.

  • Incubation: Incubate the cells with the treatment medium for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Wash and Recovery: After the incubation period, aspirate the treatment medium and wash the cells twice with sterile PBS to remove any residual compound.[1] Add fresh, pre-warmed complete culture medium.[1]

  • Post-Treatment Incubation: Return the cells to the incubator for a recovery period. The duration will depend on the downstream application (e.g., 4-24 hours for DNA damage analysis, 24-72 hours for cell viability assays).[1]

Experimental_Workflow A 1. Cell Seeding (60-80% confluency) B 2. Prepare fresh This compound solution A->B C 3. Treat cells with working solution (e.g., 1-4 hours) B->C D 4. Wash cells twice with PBS C->D E 5. Add fresh medium and incubate (Post-treatment recovery) D->E F 6. Downstream Analysis (e.g., Comet Assay, Cell Viability) E->F

Caption: General workflow for in vitro DNA cross-linking in cultured cells.

Protocol 2: Analysis of DNA Interstrand Cross-links by Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.

Materials:

  • Treated and control cells from Protocol 1

  • Low melting point agarose (B213101)

  • Pre-coated microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[2]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[2]

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest treated and control cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[2]

  • Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide.[1][2] Cover with a coverslip and solidify at 4°C.[2]

  • Cell Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.[1][2]

  • DNA Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank with cold alkaline electrophoresis buffer.[1][2] Allow the DNA to unwind for 20-40 minutes.[2] Apply an electric field (e.g., ~0.7 V/cm) for 20-30 minutes at 4°C.[2]

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in DNA migration compared to control cells, leading to a smaller "comet tail."

DNA Damage Response Pathway

The formation of DNA adducts, particularly ICLs, by this compound activates a complex network of DNA damage response (DDR) pathways. These pathways are crucial for sensing the DNA lesion, signaling its presence, and coordinating cell cycle arrest and DNA repair or apoptosis.

DNA_Damage_Response This compound This compound DNA_Damage DNA Interstrand Cross-links (ICLs) This compound->DNA_Damage Damage_Sensing Damage Sensing (e.g., FANCM, PCNA) DNA_Damage->Damage_Sensing Signal_Transduction Signal Transduction (e.g., ATR, ATM) Damage_Sensing->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p53, Chk1) Signal_Transduction->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., Fanconi Anemia pathway, Homologous Recombination) Signal_Transduction->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair->Cell_Cycle_Arrest

Caption: Simplified overview of the DNA damage response to ICLs.

Conclusion

This compound is a powerful tool for studying DNA cross-linking and its biological consequences. The protocols and information provided herein offer a comprehensive guide for researchers to effectively and safely utilize this compound in their in vitro studies. Adherence to safety protocols is paramount when working with this hazardous chemical. Careful experimental design and appropriate analytical methods will yield valuable insights into the mechanisms of DNA damage and repair.

References

Application of Bis(2-chloroethyl)amine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, a highly reactive bifunctional alkylating agent, serves as a crucial building block in the synthesis of a diverse range of heterocyclic compounds. While its applications in pharmaceuticals are well-established, this versatile intermediate is also pivotal in the development of novel agrochemicals. Its ability to form the piperazine (B1678402) ring through cyclization reactions with various nucleophiles makes it an essential precursor for the synthesis of potent fungicides, herbicides, and acaricides. The piperazine scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties of the resulting agrochemical compounds.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound hydrochloride in the synthesis of agrochemical intermediates and final products.

Key Application: Synthesis of Piperazine-Based Agrochemicals

The primary application of this compound in the agrochemical industry is in the de novo synthesis of the piperazine ring, particularly in the preparation of N-arylpiperazines.[2] These compounds are key intermediates for a variety of agrochemicals. The general reaction involves the cyclization of a substituted aniline (B41778) with this compound hydrochloride at elevated temperatures.

A notable example of a commercial agrochemical derived from a piperazine structure is the fungicide Triforine.[1] Triforine is effective against a range of fungal diseases, including powdery mildew, scab, and rust.[3] Furthermore, research has demonstrated the potential of novel piperazine derivatives as effective herbicides and acaricides.[4][5]

Data Presentation

Table 1: Synthesis of 1-Arylpiperazine Precursors from Substituted Anilines and this compound Hydrochloride
Substituted AnilineSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Reference
2,3-DichloroanilineNone (bulk)1203459.599.62CN102807536B
2,3-DichloroanilineNone (bulk)1601264.099.58CN102807536B
2,3-DichloroanilineNone (bulk)200465.699.67CN102807536B
3-(Trifluoromethyl)anilineDiethylene glycol monomethyl etherNot SpecifiedNot Specified42Not SpecifiedResearchGate
2-((2,4-Dimethylphenyl)thio)anilineN,N-Dimethylformamide11048Not SpecifiedNot Specified[6]
2-Fluoro-4-methyl-5-(alkylsulfanyl)anilinesDiethylene glycol monomethyl etherHigh TemperatureNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: General Synthesis of 1-Arylpiperazines as Fungicide/Herbicide Precursors

This protocol outlines the synthesis of 1-arylpiperazines from substituted anilines and this compound hydrochloride.

Materials:

  • Substituted aniline (1 equivalent)

  • This compound hydrochloride (1.0 to 1.5 equivalents)[1]

  • High-boiling point solvent (e.g., diethylene glycol monomethyl ether, N,N-dimethylformamide, or no solvent)[6][7]

  • n-Butanol (for work-up)

  • Methanol (B129727) (for recrystallization)

  • Sodium hydroxide (B78521) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine the substituted aniline and this compound hydrochloride. If a solvent is used, add it to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 120°C and 220°C. The optimal temperature and reaction time will depend on the specific reactants and scale of the reaction (see Table 1 for examples).[1]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, add a protic solvent like n-butanol and reflux for 1 hour.[8]

  • Isolation and Neutralization: Cool the mixture to allow for crystallization of the crude product. Filter the crude product. The hydrochloride salt can be neutralized by adding a solution of sodium hydroxide to basify the mixture.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-arylpiperazine.

  • Further Purification (Optional): The crude product can be further purified by column chromatography or recrystallization from a suitable solvent like methanol to yield the pure 1-arylpiperazine intermediate.

Protocol 2: Synthesis of 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine (Acaricide Intermediate)

This protocol describes the synthesis of a specific phenylpiperazine derivative with potential acaricidal activity.[5]

Materials:

  • 2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline

  • This compound hydrochloride

  • Diethylene glycol monomethyl ether

  • Triethylamine

  • Trifluoromethanesulfonic anhydride (B1165640)

Procedure:

  • Cyclization: In a reaction vessel, dissolve 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline in diethylene glycol monomethyl ether. Add this compound hydrochloride and heat the mixture to a high temperature to facilitate the cyclization reaction, forming 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.[5]

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the desired phenylpiperazine intermediate.

  • N-Substitution: To a solution of the purified phenylpiperazine in a suitable solvent, add triethylamine. Cool the mixture and add trifluoromethanesulfonic anhydride dropwise. Stir the reaction at room temperature until completion.

  • Final Purification: After the reaction, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the final product by column chromatography.

Mandatory Visualization

Agrochemical_Synthesis_Workflow A This compound Hydrochloride C Cyclization Reaction (High Temperature) A->C B Substituted Aniline B->C D 1-Arylpiperazine Intermediate C->D E Further Functionalization D->E F Active Agrochemical (Fungicide, Herbicide, Acaricide) E->F

Caption: General workflow for agrochemical synthesis.

Experimental_Workflow_Arylpiperazine cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound HCl and Substituted Aniline in Solvent B Heat to 120-220 °C A->B C Monitor by TLC/HPLC B->C D Cool to Room Temperature C->D E Add Protic Solvent (e.g., n-Butanol) & Reflux D->E F Cool & Crystallize Crude Product E->F G Filter Crude Product F->G H Neutralize with NaOH & Extract G->H I Dry & Concentrate Organic Layer H->I J Recrystallize from Methanol I->J K Pure 1-Arylpiperazine J->K

Caption: Experimental workflow for 1-arylpiperazine synthesis.

References

Application Notes and Protocols for Inducing DNA Damage with Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, a classical nitrogen mustard, is a potent bifunctional alkylating agent widely utilized in cancer research and toxicology to induce DNA damage.[1][2][3] Its primary mechanism of action involves the formation of covalent DNA adducts, leading to monoadducts and highly cytotoxic interstrand cross-links (ICLs).[4] These lesions obstruct critical cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5] This document provides detailed protocols for the use of this compound to induce and analyze DNA damage in cell culture, methods for assessing cellular consequences, and an overview of the key signaling pathways involved.

Mechanism of Action

The genotoxic activity of this compound is initiated by a spontaneous intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion.[1] This electrophilic intermediate readily attacks nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being the primary target, and to a lesser extent, the N3 position of adenine.[6] The bifunctional nature of the molecule allows for a second alkylation event, which can result in the formation of ICLs, physically preventing the separation of DNA strands.[4][5]

Key Signaling Pathways and Experimental Workflow

The cellular response to DNA damage induced by this compound involves the activation of the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which phosphorylate a cascade of downstream targets to coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[1][7]

Bis(2-chloroethyl)amine_DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 DNA Damage Response (DDR) cluster_3 Cellular Outcomes This compound This compound DNA_Alkylation DNA Alkylation (Monoadducts, ICLs) This compound->DNA_Alkylation Induces ATM_ATR ATM / ATR Kinase Activation DNA_Alkylation->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinase Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Phosphorylation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Induces p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for Experimental_Workflow Cell_Seeding 1. Cell Seeding Treatment 2. Treatment with This compound Cell_Seeding->Treatment Incubation 3. Incubation Treatment->Incubation Wash_Recovery 4. Wash and Recovery Incubation->Wash_Recovery Downstream_Assays 5. Downstream Assays Wash_Recovery->Downstream_Assays Data_Analysis 6. Data Analysis Downstream_Assays->Data_Analysis

References

Application Notes and Protocols: Derivatization of Bis(2-chloroethyl)amine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of bis(2-chloroethyl)amine, a foundational nitrogen mustard, to enhance its biological, primarily anticancer, activity. This document details the mechanism of action, presents quantitative data on the cytotoxicity of various derivatives, and offers detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Rationale for Derivatization

This compound is a potent bifunctional alkylating agent. Its cytotoxicity stems from the ability of its two chloroethyl groups to form covalent bonds with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA. This leads to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

However, the high reactivity of the parent compound can lead to non-specific toxicity and rapid hydrolysis before reaching its target. Derivatization strategies aim to:

  • Improve selectivity: By attaching the this compound moiety to molecules that are preferentially taken up by cancer cells (e.g., steroids, amino acids, or DNA minor groove binders).

  • Modulate reactivity: To create prodrugs that are activated at the tumor site, thereby reducing systemic toxicity.

  • Enhance potency: By combining the alkylating function with other cytotoxic mechanisms.

Mechanism of Action: DNA Alkylation and Cellular Response

The biological activity of this compound and its derivatives is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is the key alkylating species. The bifunctional nature allows for a second alkylation event, leading to the formation of ICLs. This DNA damage triggers a complex cellular response, primarily mediated by the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too extensive, apoptosis.

DNA_Alkylation_Pathway cluster_activation Activation cluster_alkylation DNA Alkylation cluster_response Cellular Response This compound This compound Aziridinium Ion Aziridinium Ion This compound->Aziridinium Ion Intramolecular Cyclization Mono-adduct Mono-adduct Aziridinium Ion->Mono-adduct First Alkylation DNA_Guanine Guanine (N7) DNA_Guanine->Mono-adduct ICL Interstrand Cross-link (ICL) Mono-adduct->ICL Second Alkylation DNA_Damage DNA Damage ICL->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Mechanism of DNA alkylation and cellular response.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro cytotoxicity (IC50 values) of various derivatives of this compound compared to established nitrogen mustard drugs. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Oridonin-Nitrogen Mustard Conjugates [1]

CompoundCell LineIC50 (µM)
10b MCF-7 (Breast)0.68
Bel-7402 (Liver)0.50
Melphalan K562 (Leukemia)12
K/VP.5 (Resistant Leukemia)5.3
Chlorambucil MCF-7 (Breast)29.14

Table 2: Cytotoxicity of Brefeldin A (BFA)-Nitrogen Mustard Hybrids [1]

CompoundCell LineIC50 (µM)
5a HL-60 (Leukemia)4.48
PC-3 (Prostate)9.37
Bel-7402 (Liver)0.2
Bel-7402/5-FU (Resistant Liver)0.84

Table 3: Cytotoxicity of Tyrosinamide-Chlorambucil Hybrids [1]

CompoundCell LineIC50 (µM)
m-16 MDA-MB-231 (Breast)48.61
MCF-7 (Breast)31.25
Chlorambucil MDA-MB-231 (Breast)136.85
MCF-7 (Breast)130.36

Table 4: Cytotoxicity of Hydroxyanthraquinone-Nitrogen Mustard Derivatives [2][3]

CompoundCell LineIC50 (nM)
5k MCF-7 (Breast)0.263
Doxorubicin (DXR) MCF-7 (Breast)0.294
Chlorambucil A549 (Lung)943

Experimental Protocols

The following are detailed methodologies for the synthesis of a key derivative, cyclophosphamide (B585), and a general protocol for assessing the in vitro cytotoxicity of newly synthesized compounds.

Synthesis of Cyclophosphamide from this compound Hydrochloride

This protocol describes a common method for the synthesis of cyclophosphamide, a widely used chemotherapeutic agent.

Materials:

Procedure:

  • Formation of the Phosphoramidic Dichloride Intermediate:

    • Suspend this compound hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (2 equivalents) to the suspension.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1 equivalent) dropwise while maintaining the temperature.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to form the intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride.

  • Cyclization Reaction:

    • In a separate flask, prepare a solution of 3-aminopropan-1-ol (1 equivalent) and triethylamine (1 equivalent) in anhydrous DCM.

    • Cool the intermediate mixture from step 1 to 0-5 °C.

    • Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and then with a dilute acid solution (e.g., 1 M HCl).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield crude cyclophosphamide.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to obtain pure cyclophosphamide.

Synthesis_Workflow Start Start: This compound HCl Intermediate_Formation Intermediate Formation (+ POCl3, Base) Start->Intermediate_Formation Cyclization Cyclization (+ 3-Aminopropan-1-ol) Intermediate_Formation->Cyclization Workup Work-up & Purification Cyclization->Workup End End: Cyclophosphamide Workup->End

General workflow for cyclophosphamide synthesis.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Derivatives Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Workflow for the MTT cytotoxicity assay.

Conclusion

The derivatization of this compound remains a promising strategy in the development of novel and more effective anticancer agents. By modifying the core structure, researchers can enhance the therapeutic index of this class of alkylating agents, leading to improved potency, selectivity, and reduced side effects. The protocols and data presented herein provide a foundational resource for the synthesis and evaluation of new this compound derivatives.

References

Application Notes and Protocols for the Synthesis of N,N-Bis(2-chloroethyl)phosphorodiamidic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-chloroethyl)phosphorodiamidic dichloride is a crucial chemical intermediate, primarily recognized for its role as a precursor in the synthesis of vital chemotherapy agents.[1] As a derivative of nitrogen mustard, its chemical structure is fundamental to the creation of alkylating agents that are effective in cancer treatment by disrupting DNA replication in malignant cells.[1][2] The most notable application of this intermediate is in the production of cyclophosphamide (B585), a widely prescribed medication for treating lymphomas, leukemias, and various solid tumors.[1][2]

The synthesis typically involves the phosphorylation of bis(2-chloroethyl)amine or its hydrochloride salt with phosphoryl chloride (POCl₃).[2] The reaction conditions, including solvent, temperature, and the choice of base, are critical for achieving high yield and purity of the final product.[3] These application notes provide detailed protocols, reaction parameters, and troubleshooting guidance for the successful synthesis of this important intermediate.

Chemical Synthesis Pathway

The core reaction for synthesizing N,N-bis(2-chloroethyl)phosphorodiamidic dichloride involves the reaction of this compound with phosphoryl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a base, such as triethylamine (B128534) or N-methylmorpholine, is used to scavenge the HCl.[3] When starting with this compound hydrochloride, the base serves to both neutralize the hydrochloride salt and the HCl produced during the reaction.[2][3]

cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct A This compound (or its HCl salt) D N,N-Bis(2-chloroethyl)phosphorodiamidic Dichloride A->D + POCl₃ B Phosphoryl Chloride (POCl₃) B->D C Tertiary Amine Base (e.g., Triethylamine) E Triethylamine Hydrochloride (Precipitate) C->E Neutralizes HCl

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Two primary methods for the synthesis are detailed below: a standard laboratory procedure using a solvent and a solvent-free approach.

Protocol 1: Synthesis in an Anhydrous Solvent

This protocol is adapted from standard laboratory procedures and emphasizes control over reaction conditions through the use of an anhydrous solvent.[3][4]

Materials and Reagents:

  • This compound hydrochloride

  • Phosphoryl chloride (POCl₃), freshly distilled if necessary[3]

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane, or chloroform)[1][3]

  • Toluene[4]

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • All glassware must be thoroughly dried before use[3]

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a three-necked flask with a dropping funnel, a magnetic stirrer, and an inert gas inlet. Ensure the system is under a positive pressure of nitrogen or argon.[3]

  • Reactant Preparation: In the flask, suspend this compound hydrochloride (1 eq) in the chosen anhydrous solvent. Add triethylamine (at least 2 eq) to the suspension.[1][3]

  • Cooling: Cool the mixture to a temperature between -10°C and 10°C using an ice-salt or ice-water bath.[1][3]

  • Addition of POCl₃: Prepare a solution of phosphoryl chloride (1.0 - 1.5 eq) in the anhydrous solvent.[3] Add this solution dropwise to the cooled, stirred amine suspension over 25-30 minutes, ensuring the temperature is maintained.[3][5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 5 hours or overnight).[5][6] The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[3]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.[3][4]

    • Wash the filtrate with 1M HCl solution.[5]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator. The product is often obtained as a crude, oily residue which can be used in subsequent steps without further purification.[3][4]

Protocol 2: Solvent-Free Synthesis

This method, adapted from patent literature, offers an efficient, one-pot process that avoids the use of solvents in the reaction stage.[6]

Materials and Reagents:

  • This compound hydrochloride

  • N-methylmorpholine

  • Phosphoryl chloride (POCl₃)

  • Ethyl acetate (B1210297)

  • Water

  • 2N Aqueous HCl

  • Anhydrous sodium sulfate

Equipment:

  • Two-necked flask

  • Stirrer

  • Ice bath

Procedure:

  • Reactant Setup: Place this compound hydrochloride (e.g., 5 g, 0.028 mol) and N-methylmorpholine (8.4 eq) into a two-necked flask equipped with a stirrer.[6][7]

  • First Stage Reaction:

    • Cool the flask and its contents to approximately 4°C using an ice bath.[6][7]

    • Slowly add phosphoryl chloride (1.0 eq) dropwise to the stirred mixture while maintaining the low temperature.[6][7]

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.[6][7]

  • Subsequent Reaction (for Cyclophosphamide Synthesis): This intermediate is typically not isolated but reacted further. For instance, to synthesize cyclophosphamide, the mixture is cooled back to 4°C, and 3-aminopropanol (1.0 eq) is added dropwise over 3 hours, followed by stirring at room temperature for 15 hours.[6][7]

  • Work-up and Isolation:

    • Add ethyl acetate and water to the reaction flask and stir vigorously.[7]

    • Collect the organic (ethyl acetate) layer and wash it with 2N aqueous HCl.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

Data Presentation: Reaction Parameters and Spectroscopic Data

The following table summarizes various conditions and data reported for the synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic dichloride and related compounds.

ParameterCondition / ValueSource
Starting Amine This compound hydrochloride[7],[5],[1],[6]
This compound (free base)[3],[4]
Phosphorylating Agent Phosphoryl Chloride (POCl₃)[7],[8],[3],[1],[6]
Base Triethylamine (Et₃N)[5],[3],[1],[4]
N-methylmorpholine[7],[6]
Solvent Tetrahydrofuran (THF)[3],[4]
Dichloromethane (CH₂Cl₂)[5],[1]
Chloroform[3]
Dichloroethane[8],[9]
Solvent-Free[7],[6]
Reaction Temperature -10°C to 10°C (initial addition)[3],[1]
4°C (initial addition)[7],[6]
Room Temperature (stirring)[7],[5],[1],[6]
Stoichiometry (Amine:POCl₃:Base) ~1 : 1.5 : 1.5 (for free amine)[3]
1 : 1 : 8.4 (HCl salt, solvent-free)[7],[6]
³¹P NMR (delta in ppm) 5.60 (for Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate)[5]

Experimental Workflow and Application Pathway

The synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic dichloride is a critical step in a larger synthetic pathway, most notably for producing cyclophosphamide.

cluster_workflow General Experimental Workflow A 1. Combine Amine & Base in Anhydrous Solvent B 2. Cool Mixture (0-10°C) A->B C 3. Add POCl₃ Dropwise B->C D 4. Stir at Room Temp (Monitor Reaction) C->D E 5. Filter Precipitate (e.g., Et₃N·HCl) D->E F 6. Aqueous Work-up & Solvent Removal E->F G 7. Isolate Crude Product (Oily Residue) F->G

Caption: A typical experimental workflow for the synthesis.

The synthesized dichloride intermediate is highly reactive and is generally used immediately in the next step, which involves cyclization with an amino alcohol to form the final active pharmaceutical ingredient.

A This compound HCl + POCl₃ B Intermediate: N,N-bis(2-chloroethyl) phosphorodiamidic dichloride A->B Phosphorylation C Final Product: Cyclophosphamide B->C Cyclization with 3-aminopropanol

Caption: Synthetic pathway from starting materials to cyclophosphamide.

Troubleshooting and Safety

Common Issues:

  • Low Yield: Often caused by moisture contamination, which hydrolyzes POCl₃ and the product.[3] Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. Incomplete reaction or suboptimal temperature control can also lead to lower yields.[3]

  • Product is an Oil: The crude product is frequently an oily residue.[3] For many applications, this crude oil can be used directly in the next synthetic step.[3][4] If purification is necessary, vacuum distillation may be attempted, but the thermal stability of the compound should be considered.[3]

  • Inefficient HCl Scavenging: An insufficient amount of base will result in an incomplete reaction. When using the hydrochloride salt of the amine, at least two equivalents of base are required.[3]

Safety Precautions:

  • Phosphoryl Chloride (POCl₃): This reagent is corrosive, toxic, and reacts violently with water.[3] It should be handled with extreme care in a well-ventilated fume hood.[10][11]

  • This compound: As a nitrogen mustard, this compound is a potential alkylating agent and is likely toxic.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling these chemicals.[3]

References

Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard, is a highly reactive bifunctional alkylating agent with the chemical formula (ClCH₂CH₂)₂NH·HCl.[1] While sometimes commercially referred to as a catalyst, its primary and well-documented role in organic synthesis is that of a key reagent and intermediate, particularly in the construction of nitrogen-containing heterocyclic compounds.[2][3] Its high reactivity is attributed to the two electrophilic chloroethyl groups, which enable it to form covalent bonds with nucleophiles.[4] This document provides detailed application notes and experimental protocols for its use in the synthesis of important pharmaceutical intermediates.

Mechanism of Action:

The reactivity of this compound is centered on the intramolecular formation of a highly reactive aziridinium (B1262131) ion intermediate. The lone pair of electrons on the nitrogen atom attacks an adjacent carbon, displacing a chloride ion. This electrophilic aziridinium ion is then readily attacked by a nucleophile. This process can occur with the second chloroethyl group, allowing the molecule to act as a cross-linking agent.[4][5] In a biological context, this reactivity is the basis for its use as a DNA alkylating agent, leading to interstrand cross-links in DNA.[4]

Figure 1: Intramolecular cyclization to form the aziridinium ion.

Application 1: Synthesis of N-Aryl Piperazines

A significant application of this compound hydrochloride is in the synthesis of N-aryl piperazines. These compounds are crucial intermediates in the production of numerous pharmaceuticals. A notable example is the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), a key precursor to the atypical antipsychotic aripiprazole.[6]

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

This protocol outlines the cyclization reaction between 2,3-dichloroaniline (B127971) and this compound hydrochloride.

Materials:

  • 2,3-Dichloroaniline

  • This compound hydrochloride

  • n-Butanol (for work-up)

  • Methanol (B129727) (for purification)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a suitable reaction vessel, charge the 2,3-dichloroaniline.

  • Heat the aniline (B41778) to a temperature between 90-120 °C.

  • Add this compound hydrochloride portion-wise to the heated aniline. The mass ratio of 2,3-dichloroaniline to this compound hydrochloride should be maintained between 1:0.8 and 1:2.0.

  • Increase the reaction temperature to 120-220 °C and maintain for 4-34 hours, depending on the scale.

  • After the reaction is complete, cool the mixture.

  • Add a protic solvent such as n-butanol and reflux for 1 hour.

  • Cool the mixture to allow for the crystallization of the crude product.

  • Filter the crude product.

  • Purify the product by recrystallization from a suitable solvent like methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

N-Aryl_Piperazine_Synthesis reagents 2,3-Dichloroaniline + This compound HCl reaction Heat (120-220°C) 4-34 hours reagents->reaction workup Cool & Add n-Butanol Reflux 1 hour reaction->workup crystallization Cool to Crystallize workup->crystallization filtration Filter Crude Product crystallization->filtration purification Recrystallize from Methanol filtration->purification product 1-(2,3-Dichlorophenyl)piperazine HCl purification->product

Figure 2: Workflow for the synthesis of an N-aryl piperazine.

Data Presentation:

ParameterValue/Range
Reactant 12,3-Dichloroaniline
Reactant 2This compound hydrochloride
Mass Ratio (Reactant 1:Reactant 2)1:0.8 to 1:2.0
Initial Temperature90-120 °C
Reaction Temperature120-220 °C
Reaction Time4-34 hours
Work-up Solventn-Butanol
Purification SolventMethanol

Application 2: Synthesis of Cyclophosphamide (B585) Precursors

This compound hydrochloride is a fundamental building block for the synthesis of cyclophosphamide, a widely used anticancer drug.[6] The synthesis involves the reaction of this compound with a phosphorodiamidic chloride intermediate.

Experimental Protocol: Synthesis of Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate

This protocol describes the synthesis of a key intermediate for cyclophosphamide analogues.

Materials:

Procedure:

  • In a three-necked round-bottom flask protected with a calcium chloride tube, combine this compound hydrochloride (0.288 mol), dry methylene chloride (300 mL), and triethylamine (0.577 mol).

  • Dissolve phenyl phosphorodichloridate (0.288 mol) in dry methylene chloride (73 mL).

  • Add the phenyl phosphorodichloridate solution dropwise to the flask over 25 minutes with stirring.

  • Stir the mixture at ambient temperature overnight.

  • Remove the precipitated triethylamine hydrochloride by suction filtration.

  • Extract the filtrate with 1 M HCl (2 x 50 mL).

  • The resulting product is Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate.

Data Presentation:

ReagentMolesVolume/Mass
This compound hydrochloride0.288 mol51.5 g
Dry Methylene Chloride (initial)-300 mL
Triethylamine0.577 mol58.4 g
Phenyl phosphorodichloridate0.288 mol60.8 g
Dry Methylene Chloride (for addition)-73 mL

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Lab Coat: A flame-retardant lab coat is required.

    • Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or if dust is generated.

  • Handling Procedures:

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes.

    • Work in a certified chemical fume hood.

    • Keep containers tightly closed when not in use.

    • Avoid contact with strong oxidizing agents and strong bases.

  • Spill and Waste Disposal:

    • In case of a spill, evacuate the area and wear appropriate PPE.

    • Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified professionals in a suitable laboratory setting. All necessary safety precautions should be taken. The user assumes all risk and liability for the use of this information.

References

Application Note & Protocol: Pharmacokinetic Study of Bis(2-chloroethyl)amine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting a preclinical pharmacokinetic (PK) study of Bis(2-chloroethyl)amine (Normustine) in a rodent model. The protocol leverages a deuterated analogue, this compound-d8, as an internal standard (IS) for accurate quantification in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, also known as normustine or nor-nitrogen mustard, is a bifunctional alkylating agent.[1] These agents are highly reactive and form covalent bonds with cellular nucleophiles, such as DNA, leading to cytotoxicity.[1] This mechanism is the basis for their use as chemotherapeutic agents.[2] Understanding the pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing dosing regimens and ensuring both safety and efficacy.[3][4]

Due to the complexity of biological matrices like plasma, accurate quantification of a target analyte requires robust analytical methods.[5] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis.[6][7] A deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6][8] This minimizes variability and corrects for matrix effects, which can suppress or enhance the analyte signal in a mass spectrometer.[9]

This protocol outlines a preclinical PK study in rats, employing this compound-d8 as the internal standard to ensure high accuracy and precision in the quantification of this compound.[10]

Safety Precaution: this compound is a hazardous and corrosive compound, suspected of causing genetic defects, and can cause severe skin and eye damage.[1][11] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

Materials and Reagents

Material/ReagentSupplier/GradeNotes
This compound HClSigma-Aldrich or equivalentAnalytical Standard Grade
This compound-d8 HClToronto Research Chemicals or equivalentDeuterated Internal Standard
Acetonitrile (B52724) (ACN)LC-MS GradeFor protein precipitation & mobile phase
Methanol (MeOH)LC-MS GradeFor stock solutions
Formic Acid (FA)LC-MS GradeMobile phase modifier
Water, UltrapureType I, 18.2 MΩ·cmFor mobile phase & standards
Rat Plasma (K2-EDTA)BioIVT or equivalentFor calibration standards & QCs
Saline, Sterile (0.9% NaCl)Pharmaceutical GradeVehicle for dosing solution
IsofluranePharmaceutical GradeAnesthetic for animal procedures

Instrumentation

InstrumentSpecification
LC-MS/MS SystemTriple Quadrupole Mass Spectrometer
HPLC SystemBinary Pump, Autosampler, Column Oven
Analytical ColumnC18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Analytical Balance0.01 mg readability
CentrifugeRefrigerated, capable of >12,000 x g
PipettesCalibrated, various volumes
Vortex MixerStandard laboratory grade

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of this compound HCl and this compound-d8 HCl into separate volumetric flasks.

    • Dissolve in a minimal amount of ultrapure water, then bring to final volume with Methanol.

  • Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 Methanol:Water to create working solutions for calibration standards (CS) and quality controls (QC).

    • Prepare a working internal standard (IS) solution of this compound-d8 at a concentration of 100 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Spike blank rat plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QCs at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

    • Vortex each CS and QC sample and store at -80°C until analysis.

Animal Dosing and Sample Collection (Rodent Model)
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weight 200-250 g.

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Dosing:

    • Prepare a dosing solution of this compound in sterile saline at the desired concentration (e.g., 1 mg/kg).

    • Administer the dose via intravenous (IV) bolus injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (~150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.

    • Suggested time points: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Collect blood into K2-EDTA coated tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes).

    • Harvest the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for extracting small molecules from high-protein matrices like plasma.[12]

  • Thaw plasma samples, CS, and QC samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL IS working solution (this compound-d8). Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Bioanalytical Method
  • LC Conditions (Example):

    • Column: C18 Reverse-Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS Conditions (Example - to be optimized):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Q1: m/z 142.0 → Q3: m/z (specific product ion)

      • This compound-d8 (IS): Q1: m/z 150.0 → Q3: m/z (specific product ion)

    • Note: Actual m/z values and collision energies must be optimized by infusing the pure compounds.

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The ratio of the analyte peak area to the IS peak area is used for quantification against the calibration curve.

Table 1: Example Pharmacokinetic Parameters for this compound
ParameterUnitSubject 1Subject 2Subject 3MeanSD
Dose mg/kg1.01.01.01.00
Cmax ng/mL850.2910.5875.1878.630.4
Tmax hr0.080.080.080.080
AUC(0-t) hrng/mL1250.61315.21288.41284.732.5
AUC(0-inf) hrng/mL1280.11355.81310.31315.438.1
hr2.52.72.62.60.1
CL L/hr/kg0.780.740.760.760.02
Vd L/kg2.82.92.82.80.05
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

Workflow Visualization

The following diagram illustrates the complete workflow for the pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase prep 1. Dosing Solution Preparation dosing 2. Animal Dosing (IV Bolus) prep->dosing sampling 3. Serial Blood Sampling dosing->sampling plasma_prep 4. Plasma Isolation sampling->plasma_prep sample_prep 5. Sample Preparation (Protein Precipitation + IS) plasma_prep->sample_prep lcms 6. LC-MS/MS Analysis sample_prep->lcms quant 7. Quantification (Analyte/IS Ratio) lcms->quant pk_calc 8. PK Parameter Calculation (NCA) quant->pk_calc report 9. Final Report Generation pk_calc->report

Caption: Workflow for the preclinical pharmacokinetic study.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Bis(2-chloroethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard, and its derivatives are a class of bifunctional alkylating agents.[1][2] Their potent cytotoxic effects are harnessed in chemotherapy to treat various cancers, including lymphomas and leukemias.[3] The core mechanism of action for these compounds involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. These DNA lesions are highly cytotoxic as they obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[4]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it includes a summary of reported cytotoxicity data for various derivatives and visual representations of the underlying signaling pathways and experimental workflow.

Mechanism of Action: DNA Damage and Apoptosis

The cytotoxicity of this compound derivatives is initiated by the formation of a highly reactive aziridinium (B1262131) ion through intramolecular cyclization. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940). As these are bifunctional agents, this process can occur with both chloroethyl arms, resulting in the formation of DNA interstrand cross-links (ICLs).[5]

These ICLs create a significant blockage to DNA replication and transcription.[5] The cell recognizes this damage and activates a complex signaling cascade known as the DNA Damage Response (DDR).[5] If the damage is too severe to be repaired by cellular mechanisms such as Nucleotide Excision Repair (NER), Fanconi Anemia (FA) pathway, and Homologous Recombination (HR), the cell is directed towards apoptosis.[5][6] This process involves the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), which execute the dismantling of the cell.[7][8] The tumor suppressor protein p53 plays a crucial role in this process, acting as a key regulator of the apoptotic response to DNA damage.[9][10]

G cluster_0 Cellular Entry and DNA Damage cluster_1 DNA Damage Response (DDR) cluster_2 Apoptosis Induction This compound Derivative This compound Derivative Aziridinium Ion Formation Aziridinium Ion Formation This compound Derivative->Aziridinium Ion Formation DNA Alkylation DNA Alkylation Aziridinium Ion Formation->DNA Alkylation DNA Interstrand Cross-links (ICLs) DNA Interstrand Cross-links (ICLs) DNA Alkylation->DNA Interstrand Cross-links (ICLs) ATM/ATR Activation ATM/ATR Activation DNA Interstrand Cross-links (ICLs)->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation DNA Repair Pathways (NER, FA, HR) DNA Repair Pathways (NER, FA, HR) p53 Activation->DNA Repair Pathways (NER, FA, HR) attempts repair Bcl-2 Family Regulation Bcl-2 Family Regulation p53 Activation->Bcl-2 Family Regulation if repair fails Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation (Caspase-9, Caspase-3) Caspase Activation (Caspase-9, Caspase-3) Cytochrome c Release->Caspase Activation (Caspase-9, Caspase-3) Apoptosis Apoptosis Caspase Activation (Caspase-9, Caspase-3)->Apoptosis

Signaling pathway from DNA damage to apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several nitrogen mustard derivatives against various cancer cell lines. It is important to note that IC50 values can vary based on the specific derivative, cell line, and experimental conditions.

Compound Name/DerivativeCancer Cell LineIC50 (µM)
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48
PC-3 (Prostate)9.37
Bel-7402 (Hepatocellular Carcinoma)0.2
Bel-7402/5-FU (Drug-Resistant)0.84
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50
THP-1 (Leukemia)4.05
HepG2 (Hepatocellular Carcinoma)17.04
Melamine-Nitrogen Mustard Derivative (19f)MCF-7 (Breast Cancer)18.70
Phenylboronic Acid Nitrogen Mustard (1)MDA-MB-468 (Breast Cancer)16.7
UO-31 (Renal Cancer)38.8
Phenethyl derivative (6)CaCo-2 (Colorectal Adenocarcinoma)15.74 ± 1.7
A549 (Epithelial Lung Carcinoma)13.95 ± 2.5
HTB-140 (Melanoma)14.83 ± 1.9
cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard (2)MIA PaCa2 (Pancreatic Cancer)4.2 ± 1.0

Data compiled from multiple sources.[3][11][12][13][14]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol details the MTT assay, a colorimetric method to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of viable cells.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation 4h Solubilization Solubilization Formazan Formation->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Experimental workflow of the MTT assay.
Procedure

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound.

    • Include control wells:

      • Untreated control: Cells with medium only.

      • Vehicle control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest concentration of the compound.

      • Blank: Medium only (no cells) for background subtraction.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours in the dark at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The MTT assay is a reliable and widely used method for determining the in vitro cytotoxicity of this compound derivatives. A thorough understanding of the experimental protocol and the underlying mechanism of action is crucial for accurately evaluating the potential of these compounds as anticancer agents. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Minimizing piperazine byproduct formation in Bis(2-chloroethyl)amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving Bis(2-chloroethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing piperazine (B1678402) byproduct formation and other common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments with this compound and its hydrochloride salt.

Q1: My reaction is producing a significant amount of piperazine as a byproduct. What is the primary cause and how can I prevent it?

A1: The formation of piperazine is a common side reaction that occurs via the intramolecular cyclization of this compound. This process is highly dependent on the reaction conditions, particularly the pH.

Mechanism of Piperazine Formation:

Under neutral or alkaline conditions, the nitrogen atom of this compound is deprotonated, making it a potent nucleophile. This nucleophilic nitrogen can then attack one of the chloroethyl groups in an intramolecular fashion, displacing the chloride ion to form a reactive aziridinium (B1262131) ion intermediate. A second intramolecular cyclization then leads to the formation of the piperazine ring.[1][2]

Troubleshooting & Optimization:

  • pH Control: The most critical factor is maintaining an acidic pH (typically between 2 and 3).[1] Under acidic conditions, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This significantly reduces its nucleophilicity and inhibits the initial intramolecular cyclization step.[1] Therefore, this compound is most commonly used and stored as its hydrochloride salt to enhance stability.[1]

  • Temperature Management: Elevated temperatures can accelerate the rate of cyclization.[3] It is crucial to maintain strict temperature control throughout the reaction. For many applications, conducting the reaction at low to moderate temperatures (0-40°C) is recommended to minimize this side reaction.[2]

  • Reaction Time: Avoid unnecessarily long reaction times, as this can favor the formation of piperazine and other byproducts.[3] Monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.[3]

Q2: I am observing the formation of N,N'-bis(2-chloroethyl)piperazine in my reaction mixture. What causes this impurity and how can I minimize it?

A2: The formation of N,N'-bis(2-chloroethyl)piperazine is a result of an intermolecular reaction between two molecules of this compound. This is more likely to occur at higher concentrations and elevated temperatures.

Troubleshooting & Optimization:

  • Concentration: Use a lower concentration of reactants by increasing the solvent volume. This will decrease the probability of intermolecular collisions and subsequent side reactions.[2]

  • Temperature Control: As with piperazine formation, maintaining a lower reaction temperature will help to control the rate of this intermolecular side reaction.[3]

Q3: My final product is contaminated with hydroxyethyl (B10761427) impurities. What is the source of these byproducts and how can I avoid them?

A3: Hydroxyethyl impurities are formed by the hydrolysis of the chloroethyl groups of this compound. This is a common issue when water is present in the reaction mixture.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1][2]

  • Work-up Procedure: If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature.[1] Maintaining acidic conditions (pH 2-3) during aqueous washes will keep the amine protonated and less nucleophilic, which can help to suppress hydrolysis.[1]

Q4: How can I selectively achieve mono-alkylation when reacting this compound with a primary amine to form a substituted piperazine?

A4: Achieving selective mono-alkylation and avoiding the formation of di-substituted byproducts is a common challenge. Several strategies can be employed:

  • Stoichiometric Control: While reacting a primary amine with this compound to form a piperazine ring, the stoichiometry is key. The mass ratio of the primary amine to this compound hydrochloride can range from 1:0.8 to 1:2.0.[4] Careful optimization of this ratio for your specific substrate is necessary.

  • Protecting Group Strategy: A more controlled and often preferred method is to first synthesize a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the alkylation to the other. The protecting group can then be removed in a subsequent step.[5][6]

Data Presentation

The following tables summarize key reaction parameters and their impact on minimizing byproduct formation in reactions involving this compound.

Table 1: Effect of pH on this compound Stability and Piperazine Formation

pH RangeNitrogen StateNucleophilicityRate of Intramolecular CyclizationStability of this compound
Acidic (2-3) Protonated (Ammonium salt)LowSignificantly InhibitedHigh
Neutral to Alkaline Deprotonated (Free base)HighAcceleratedLow

Data synthesized from multiple sources.[1]

Table 2: General Reaction Conditions for N-Arylpiperazine Synthesis from a Substituted Aniline and this compound Hydrochloride

ParameterRecommended ConditionRationale
Stoichiometry (Aniline:this compound HCl) 1 : 0.8 to 1 : 2.0Optimize for specific substrate to maximize yield and minimize side products.
Temperature 90 - 220 °CHigher temperatures can increase reaction rate but may also promote byproduct formation.
Solvent High-boiling aprotic solvents (e.g., DMF, Xylene)Ensures reagents remain in solution at elevated temperatures.

Data based on a general protocol for 1-(2,3-dichlorophenyl)piperazine (B491241) synthesis.[4][7]

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride using this compound hydrochloride

This protocol describes the cyclization reaction to form the piperazine ring.

Materials:

Procedure:

  • Combine 2,3-dichloroaniline and this compound hydrochloride in a reaction vessel. The mass ratio can range from 1:0.8 to 1:2.0.[4][7]

  • Heat the mixture to a charging temperature of 90-120 °C.[4][7]

  • Increase the reaction temperature to 120-220 °C and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[4][7]

  • After the reaction is complete, cool the reaction liquid and treat with a protonic solvent to precipitate the crude product.[4]

  • Refine the crude product by recrystallization from a suitable solvent to obtain pure 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Protocol 2: General Procedure for Quantitative Analysis of Piperazine Byproduct by GC-MS

This protocol provides a general workflow for the quantification of piperazine. Derivatization is often necessary for GC-MS analysis of piperazines.

Materials:

  • Reaction mixture sample

  • Internal standard (e.g., Piperazin-2-one-d6 for related compounds)[8]

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA) or BSTFA with 1% TMCS)[8][9]

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction to isolate the amine components.

    • Spike the sample with a known amount of internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dry residue, add the organic solvent and the derivatizing agent (e.g., 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA).[9]

    • Incubate at an elevated temperature (e.g., 70 °C for 30 minutes).[8][9]

    • Cool the sample to room temperature and evaporate the solvent.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Analysis:

    • Column: Use a suitable column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Develop a temperature gradient to achieve good separation of the derivatized piperazine from other components.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific m/z ions for the derivatized piperazine and the internal standard.[10]

  • Quantification:

    • Generate a calibration curve using standards of known piperazine concentrations.

    • Determine the concentration of piperazine in the reaction sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Reaction_Pathway BCEA This compound (Free Base) Protonated_BCEA This compound (Protonated) BCEA->Protonated_BCEA Protonation (Acidic pH) Aziridinium Aziridinium Ion (Intermediate) BCEA->Aziridinium Intramolecular Cyclization Desired_Product Desired N-Substituted Product BCEA->Desired_Product Intermolecular Reaction (Desired Pathway) Protonated_BCEA->BCEA Deprotonation (Neutral/Alkaline pH) Piperazine Piperazine (Byproduct) Aziridinium->Piperazine Second Cyclization Primary_Amine Primary Amine (Reactant) Primary_Amine->Desired_Product

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow Start High Piperazine Byproduct Formation Check_pH Is the reaction conducted under acidic conditions (pH 2-3)? Start->Check_pH Check_Temp Is the reaction temperature controlled (e.g., 0-40 °C)? Check_pH->Check_Temp Yes Solution_pH Maintain acidic pH using a hydrochloride salt or adding acid. Check_pH->Solution_pH No Check_Time Is the reaction time minimized? Check_Temp->Check_Time Yes Solution_Temp Implement strict temperature control. Check_Temp->Solution_Temp No Solution_Time Monitor reaction progress and quench upon completion. Check_Time->Solution_Time No End Piperazine Minimized Check_Time->End Yes Solution_pH->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: Troubleshooting workflow for minimizing piperazine byproduct.

References

Bis(2-chloroethyl)amine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with bis(2-chloroethyl)amine. It provides essential information on its stability in aqueous solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are susceptible to degradation and should ideally be prepared fresh before each experiment.[1] The primary degradation pathway is hydrolysis, where the chloroethyl groups are converted to hydroxyethyl (B10761427) groups.[1] This process is accelerated by neutral or alkaline pH and elevated temperatures.[1][2]

Q2: What is the primary degradation pathway for this compound in water?

The main degradation routes are hydrolysis and intramolecular cyclization.

  • Hydrolysis: In the presence of water, the chloroethyl groups can be hydrolyzed to form mono- and di-hydroxyethyl species.[1][3] This is more pronounced at neutral or alkaline pH.[2]

  • Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom can attack a β-chloroethyl group, displacing the chloride ion to form a highly reactive aziridinium (B1262131) ion.[2][3][4] This intermediate can then react with other molecules, leading to impurities like piperazine (B1678402) derivatives.[2][4] This process is accelerated by heat and basic conditions.[2][4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The pH of the aqueous solution is a critical factor.

  • Acidic Conditions (pH 2-3): Under acidic conditions, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This reduces the nucleophilicity of the nitrogen, which in turn inhibits intramolecular cyclization and enhances the compound's stability.[3]

  • Neutral to Alkaline Conditions: In neutral or alkaline environments, the amine is deprotonated, making the nitrogen more nucleophilic. This significantly accelerates the rate of intramolecular cyclization and hydrolysis.[2][3]

Q4: Why is this compound typically supplied and stored as a hydrochloride salt?

This compound is synthesized and stored as its hydrochloride salt to improve its stability.[3] As a salt, the nitrogen atom is protonated, making it less nucleophilic and therefore less likely to undergo the degradation pathway of intramolecular cyclization.[3][5] The hydrochloride salt form also enhances its water solubility.[5]

Q5: What are the visible signs of degradation of solid this compound hydrochloride?

A change in the physical appearance of the solid, such as discoloration from white/light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[1] If any physical changes are observed, it is recommended to verify the purity of the compound using an appropriate analytical method before use.[1]

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of the stock solution.Prepare a fresh stock solution immediately before each experiment. Ensure proper storage of the solid compound to prevent degradation of the source material.[1]
Precipitate formation in a refrigerated aqueous stock solution. Low solubility at reduced temperatures.Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing.[1]
Low yield after synthesis and workup. Intramolecular cyclization due to non-acidic conditions.Ensure all aqueous solutions used during workup are acidic (pH 2-3) to keep the amine protonated and non-nucleophilic. Avoid basic washes.[3]
Hydrolysis from exposure to water.Use anhydrous solvents for reactions and workups where possible. Minimize contact time with aqueous solutions during extractions.[3]
Elevated temperatures accelerating degradation.Maintain low to moderate temperatures during reaction and purification steps.[3]
Presence of hydroxyethyl byproducts in the final product. Hydrolysis of the chloroethyl groups.Employ anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile). Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent atmospheric moisture from entering.[2]
New, less polar spot on a TLC plate after workup. Formation of the cyclized piperazine derivative.This indicates that the amine was likely deprotonated at some stage, allowing for intramolecular cyclization. Maintain acidic conditions (pH 2-3) during aqueous workups.[3][4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Aqueous Solutions [1]

Form Parameter Recommended Condition Condition to Avoid Reason
Solid (Hydrochloride Salt) TemperatureRoom Temperature (<30°C) or Refrigerated (2-8°C)High temperaturesTo minimize thermal degradation.
AtmosphereDry, inert gas (e.g., Argon, Nitrogen)Humid airTo prevent moisture absorption and subsequent hydrolysis.
Light ExposureStored in the dark (amber vial or in a cabinet)Direct sunlight or UV lightTo prevent potential photolytic degradation.
Aqueous Solution Temperature-80°C (long-term, up to 6 months), -20°C (short-term, up to 1 month), 2-8°C (very short-term, <24 hours)Room TemperatureTo significantly slow the rate of hydrolysis.
HandlingAliquot into single-use vialsRepeated freeze-thaw cyclesTo prevent degradation induced by repeated temperature changes.

Table 2: Influence of pH on the Stability of this compound in Aqueous Solutions

pH Range Dominant Species Primary Degradation Pathway Relative Stability
Acidic (pH 2-3) Protonated amine (Ammonium salt)Hydrolysis (slowed)High
Neutral to Alkaline Deprotonated (free) amineIntramolecular cyclization and Hydrolysis (accelerated)Low

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of an Aqueous Stock Solution

  • Preparation:

    • Allow the solid this compound hydrochloride to equilibrate to room temperature before opening the container.

    • Weigh the desired amount of the solid in a fume hood, using appropriate personal protective equipment (PPE).

    • Dissolve the solid in the desired volume of high-purity, sterile water (e.g., Milli-Q or equivalent).

    • Vortex gently until the solid is completely dissolved.

  • Short-Term Storage (if absolutely necessary):

    • For storage up to 24 hours, keep the solution at 2-8°C and protected from light.[1]

    • For storage up to one month, aliquot the solution into single-use vials, flash-freeze, and store at -20°C.[1]

    • For longer-term storage up to six months, store aliquots at -80°C.[1]

    • To use, thaw the aliquot at room temperature and ensure any precipitate has redissolved before use. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Monitoring Degradation by UHPLC-MS/MS

This protocol is adapted from a method for detecting this compound as a genotoxic impurity.[6]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm).[6]

    • Mobile Phase A: 0.2% formic acid in water.[6]

    • Mobile Phase B: Methanol.[6]

    • Elution: Isocratic with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Injection Volume: 2 µL.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive-ion electrospray ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[6][7] The specific precursor-to-product ion transitions for this compound and its hydrolysis products would need to be determined.

  • Procedure:

    • Prepare aqueous samples of this compound at known concentrations.

    • Incubate the samples under the desired conditions (e.g., different pH, temperature).

    • At specified time points, take an aliquot of the sample, dilute if necessary with the mobile phase, and inject it into the UHPLC-MS/MS system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of peaks corresponding to degradation products over time.

Visualizations

degradation_pathways cluster_main This compound in Aqueous Solution cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization Pathway This compound This compound Mono-hydroxyethyl species Mono-hydroxyethyl species This compound->Mono-hydroxyethyl species + H2O (Neutral/Alkaline pH) Aziridinium Ion Aziridinium Ion This compound->Aziridinium Ion - Cl- (Neutral/Alkaline pH) Di-hydroxyethyl species Di-hydroxyethyl species Mono-hydroxyethyl species->Di-hydroxyethyl species + H2O Piperazine Derivative Piperazine Derivative Aziridinium Ion->Piperazine Derivative + Nucleophile

Caption: Degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare aqueous solution of this compound B Incubate under specific conditions (pH, Temperature) A->B C Collect aliquots at time points B->C D Dilute aliquot C->D E Inject into UHPLC-MS/MS D->E F Monitor parent compound and degradation products E->F G Determine rate of degradation F->G

Caption: Workflow for monitoring the stability of this compound.

References

Troubleshooting low yield in piperazine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in piperazine (B1678402) cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my piperazine cyclization reaction?

Low yields in piperazine cyclization can be attributed to several factors, ranging from the quality of starting materials to the specifics of the reaction conditions. The most frequently encountered issues include:

  • Side Reactions: The formation of undesired products is a primary cause of low yield. The most common side reaction is the formation of symmetrically disubstituted by-products, where both nitrogen atoms of the piperazine ring react.[1][2] Other potential side reactions include polymerization and the formation of five-membered ring lactams.[1]

  • Incomplete Reaction: The reaction may not proceed to completion due to suboptimal conditions. This can include incorrect temperature, insufficient reaction time, or the use of an inappropriate solvent.[1]

  • Poor Reactivity of Precursors: The starting materials may not be sufficiently reactive under the selected experimental conditions.[1]

  • Steric Hindrance: Bulky substituents on the precursor molecules can physically obstruct the cyclization process, leading to reduced yields.[1]

  • Catalyst Inactivation: The catalyst can be deactivated by impurities present in the reactants or solvents, or by by-products formed during the reaction.[1]

Q2: How can I minimize the formation of disubstituted by-products?

The formation of symmetrically disubstituted piperazines is a common challenge that significantly lowers the yield of the desired monosubstituted product.[2] Several strategies can be employed to enhance selectivity for mono-substitution:

  • Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of the piperazine precursor is a highly effective and widely used method.[1][2] This ensures that only one nitrogen is available for the reaction. The protecting group can be removed in a subsequent step.

  • Adjustment of Molar Ratios: Using a significant excess of the piperazine starting material can statistically favor the formation of the monosubstituted product.[1]

  • Protonation (In-situ Protection): The protonation of piperazine can serve as a simple in-situ protection method to suppress the formation of disubstituted derivatives.[1][2] This can be achieved by using a salt of piperazine, such as piperazine monohydrochloride.[3]

Q3: What are the key reaction conditions to optimize for improved yield?

Optimizing reaction conditions is critical for maximizing the yield of your piperazine cyclization. Careful consideration of the following parameters is recommended:

  • Solvent: The choice of solvent can have a substantial impact on reaction outcomes. For example, in certain syntheses utilizing SnAP reagents, changing the solvent from a 4:1 mixture of CH₂Cl₂/HFIP to a 4:1 mixture of HFIP/CH₃CN has been demonstrated to improve yields.[1]

  • Temperature: Reaction temperature can influence both the reaction rate and the product distribution. For instance, in the synthesis of piperazine from ethanolamine (B43304) and ammonia (B1221849) with a Ni-MgO catalyst, temperatures between 200°C and 275°C favor higher yields of piperazine compared to temperatures below 200°C.[1] However, excessively high temperatures can lead to product degradation.[3]

  • Catalyst: The selection of an appropriate catalyst is crucial. For the cyclization of N-(2-hydroxyethyl)-ethylenediamine, Raney nickel has proven to be effective.[1] In other systems, catalysts such as Pd/C, iridium complexes, or copper-based systems are employed.[1] The catalyst loading should also be optimized.

  • Reaction Time: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time to maximize the formation of the desired product and avoid the formation of degradation products resulting from prolonged reaction times.[1][4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low yields in your piperazine cyclization reactions.

Problem: Low or No Product Formation
Potential Cause Recommended Action
Poor Quality of Starting Materials - Verify the purity of reactants and solvents. Use anhydrous solvents if the reaction is sensitive to moisture.- Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature - If the reaction is sluggish, incrementally increase the temperature.- If degradation is observed, lower the temperature.
Incorrect Reaction Time - Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.- Increase reaction time if starting material remains.
Ineffective Catalyst - Screen different catalysts known to be effective for similar transformations.- Ensure the catalyst is not deactivated. Use fresh catalyst.
Inappropriate Solvent - Test a range of solvents with different polarities and boiling points.
Problem: High Proportion of By-products
Potential Cause Recommended Action
Formation of Disubstituted Piperazine - Use a mono-protected piperazine (e.g., N-Boc-piperazine).[4]- Employ a large excess of the piperazine starting material.- Utilize in-situ protection through protonation (e.g., using piperazine monohydrochloride).[3]
Polymerization - Lower the reaction temperature.- Use a more dilute solution.
Formation of Other Side Products - Analyze the by-products to understand the side reaction pathways.- Adjust reaction conditions (temperature, catalyst, solvent) to disfavor the formation of these by-products.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butyloxycarbonyl (Boc) piperazine

This protocol describes a common method for synthesizing N-Boc piperazine, a key intermediate for achieving mono-substitution. The use of the Boc protecting group is a fundamental strategy to prevent disubstitution.[1]

Materials:

Procedure:

  • Chlorination: React diethanolamine with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine. The molar ratio of thionyl chloride to diethanolamine is typically in the range of 2.75-3.25:1.[1]

  • Boc Protection: The resulting this compound is then reacted with Boc anhydride. The molar ratio of Boc anhydride to the starting diethanolamine is typically 0.95-1.05:1.[1] This reaction is carried out in the presence of an inorganic base, such as sodium carbonate, in water. The reaction is typically stirred for 12-16 hours.[1]

  • Aminolysis and Cyclization: The temperature of the reaction mixture is raised to 60°C. Ammonia water is slowly added dropwise over approximately 3 hours. The molar ratio of ammonia to the starting diethanolamine is in the range of 2-4:1.[1] The reaction is maintained at 60°C for about 2.5 hours.[1]

  • Work-up and Isolation: After cooling to below 25°C, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine.[1]

Visual Guides

Troubleshooting_Workflow cluster_troubleshooting Optimization Strategies start Low Yield in Piperazine Cyclization check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions side_products Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->side_products disubstitution High Disubstitution? side_products->disubstitution incomplete_reaction Incomplete Reaction? disubstitution->incomplete_reaction No protecting_group Use Protecting Group (Boc) Adjust Molar Ratios Use Protonation disubstitution->protecting_group Yes catalyst_issue Potential Catalyst Issue? incomplete_reaction->catalyst_issue No optimize_time_temp Optimize Reaction Time & Temperature Monitor with TLC/LC-MS incomplete_reaction->optimize_time_temp Yes screen_catalysts Screen Different Catalysts Check for Deactivation catalyst_issue->screen_catalysts Yes end Improved Yield protecting_group->end optimize_time_temp->end screen_catalysts->end

Caption: A workflow for troubleshooting low reaction yield.

Disubstitution_Prevention cluster_uncontrolled Uncontrolled Reaction cluster_controlled Controlled Mono-substitution Strategies piperazine Piperazine (Two Reactive Nitrogens) mono_sub Mono-substituted Product piperazine->mono_sub + E+ protecting_group 1. Use Protecting Group (PG) (e.g., Boc) piperazine->protecting_group excess_piperazine 2. Use Excess Piperazine piperazine->excess_piperazine protonation 3. Protonation (H+) piperazine->protonation electrophile Electrophile (E+) di_sub Di-substituted Product (By-product) mono_sub->di_sub + E+ desired_product Desired Mono-substituted Product protecting_group->desired_product excess_piperazine->desired_product protonation->desired_product

Caption: Strategies to prevent disubstitution in piperazine reactions.

References

Technical Support Center: Purification of Bis(2-chloroethyl)amine Reaction Products by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Bis(2-chloroethyl)amine reaction products by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound hydrochloride.

ProblemPotential CausesTroubleshooting Steps
Oiling Out (Formation of an oil instead of crystals) 1. The solution is too supersaturated. 2. The cooling rate is too rapid. 3. Impurities are present. 4. Incorrect solvent ratio.1. Add a small amount of the primary solvent (e.g., hot ethanol) to dissolve the oil, then cool slowly. 2. Allow the solution to come to room temperature before further cooling in an ice bath. 3. If the oil persists, redissolve it in the primary solvent, add a small amount of activated charcoal, heat briefly, and filter while hot before proceeding with crystallization.[1] 4. Adjust the solvent ratio by adding more of the primary solvent to dissolve the oil, then slowly add the anti-solvent (e.g., diethyl ether).[1]
Low Crystal Yield 1. Too much solvent was used. 2. Incomplete precipitation. 3. Crystals are too soluble in the wash solvent.1. Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize.[1] 2. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[1] 3. Use a minimal amount of ice-cold wash solvent (e.g., diethyl ether) to rinse the crystals.[1]
No Crystal Formation 1. The solution is not saturated. 2. Insufficient cooling.1. Evaporate some of the solvent to increase the concentration of the compound.[1] 2. Scratch the inside of the flask with a glass rod to induce nucleation.[1] 3. Add a seed crystal of the pure compound.[1] 4. Ensure the solution is thoroughly cooled.[1]
Colored Crystals 1. Presence of colored impurities.1. Dissolve the crystals in a minimal amount of hot ethanol (B145695). 2. Add a small amount of activated charcoal and heat the mixture briefly. 3. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.[1]
Product Degradation 1. Intramolecular cyclization to form a piperazine (B1678402) derivative, accelerated by heat and basic conditions. 2. Hydrolysis of the chloroethyl groups in the presence of water.1. Maintain acidic conditions (pH 2-3) during any aqueous steps. 2. Perform purification steps at low temperatures and avoid prolonged heating. 3. Use anhydrous solvents and reagents and minimize contact with water.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound hydrochloride?

A1: A commonly used and effective solvent system is a mixture of ethanol and diethyl ether.[1][2] Methanol/ether has also been reported as a suitable solvent system.[3]

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of hot solvent (e.g., ethanol) necessary to completely dissolve the crude product. Using an excessive amount of solvent will lead to a lower yield.[1]

Q3: What is the purpose of adding diethyl ether?

A3: Diethyl ether acts as an "anti-solvent." this compound hydrochloride is soluble in hot ethanol but much less soluble in diethyl ether. The slow addition of diethyl ether reduces the overall solubility of the compound in the solvent mixture, causing it to crystallize out in a purified form.[1]

Q4: My purified product has a low and broad melting point. What does this indicate?

A4: A lower and broader melting point than the literature value (typically around 212-214 °C) suggests the presence of impurities. Likely impurities include hydrolysis byproducts or the cyclized piperazine derivative. Further recrystallization may be required.

Q5: Can I use a basic wash during the workup?

A5: It is not recommended to use a basic wash. The free amine of this compound is unstable and prone to intramolecular cyclization. Purification should be performed on the hydrochloride salt in acidic conditions to prevent degradation.

Q6: My final product is still impure after one recrystallization. What should I do?

A6: If impurities persist, a second recrystallization may be necessary. Ensure that all glassware is scrupulously clean and that you are using high-purity, anhydrous solvents.[1]

Data Presentation

Specific quantitative solubility data for this compound hydrochloride in various organic solvents is limited in publicly available literature. The following table provides qualitative solubility information. Researchers should determine precise solubilities and optimal solvent ratios experimentally for their specific conditions.

SolventQualitative SolubilityRole in Recrystallization
WaterSoluble[4][5]-
EthanolSoluble, especially when hot[1]Primary dissolving solvent
Diethyl EtherSparingly soluble/Insoluble[1]Anti-solvent (precipitating agent)
TolueneInsoluble[5]-
AcetoneInsoluble[5]-
DMSOSoluble (up to 100 mg/mL with sonication)[6]-

Experimental Protocols

Protocol: Recrystallization of this compound Hydrochloride using Ethanol/Diethyl Ether

Materials:

  • Crude this compound hydrochloride

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Activated charcoal (optional, for colored impurities)

  • Celite (optional)

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in a clean, dry Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle warming in a water bath may be necessary. Avoid overheating.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution. Heat the mixture briefly and then filter it while hot through a pad of celite to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once the solution has cooled, slowly add diethyl ether dropwise while gently swirling the flask until the solution becomes turbid.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature to promote slow crystal growth. For maximum yield, you can later place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve decolorize Decolorize with charcoal (Optional) dissolve->decolorize filter_hot Hot filtration decolorize->filter_hot Yes cool Cool to room temperature decolorize->cool No filter_hot->cool add_antisolvent Add diethyl ether (anti-solvent) cool->add_antisolvent crystallize Allow crystals to form add_antisolvent->crystallize isolate Isolate crystals (vacuum filtration) crystallize->isolate wash Wash with cold diethyl ether isolate->wash dry Dry under vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound hydrochloride.

Troubleshooting_Tree start Problem during recrystallization? oiling_out Oiling Out? start->oiling_out Yes low_yield Low Yield? start->low_yield No solution_oiling Add more hot solvent, cool slowly oiling_out->solution_oiling no_crystals No Crystals? low_yield->no_crystals No solution_yield Concentrate mother liquor, recrystallize low_yield->solution_yield Yes colored_crystals Colored Crystals? no_crystals->colored_crystals No solution_no_crystals Evaporate some solvent, scratch flask, seed no_crystals->solution_no_crystals Yes solution_color Redissolve, treat with charcoal, filter hot colored_crystals->solution_color Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Bis(2-chloroethyl)amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound hydrochloride?

A1: The most prevalent impurities include:

  • Hydroxyethyl (B10761427) byproducts: These arise from the hydrolysis of the chloroethyl groups, which can result in mono- and di-hydroxyethyl species.[1]

  • Polymeric byproducts: These can form if the reaction temperature is not well-controlled.[1]

  • Piperazine (B1678402) derivatives: These are formed through intramolecular cyclization, where the nitrogen atom attacks a chloroethyl group to form a reactive aziridinium (B1262131) ion, which then leads to a stable six-membered piperazine ring.[1][2] This process is accelerated by heat and basic conditions.[1][2]

  • N-Nitroso this compound (NBCEA): A potential genotoxic impurity that can form during synthesis and storage.[1][3]

Q2: How does pH affect the stability and synthesis of this compound hydrochloride?

A2: The pH of the reaction and work-up is critical. Nitrogen mustards like this compound hydrochloride are susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions.[1] Acidic conditions (pH 2-3) can suppress hydrolysis and intramolecular cyclization by protonating the nitrogen, making it less nucleophilic.[2] It is generally recommended to maintain acidic conditions during work-up and purification to enhance stability.[2][4][5]

Q3: What is the role of the aziridinium ion in the formation of side products?

A3: The lone pair of electrons on the nitrogen atom can attack one of the β-chloroethyl groups, displacing the chloride ion and forming a highly reactive aziridinium ion intermediate.[1][2] This intermediate can then be attacked by other molecules, leading to the formation of impurities such as piperazine derivatives.[1] This process is accelerated by heat and basic conditions.[1][2]

Q4: What are the visible signs of degradation of solid this compound hydrochloride?

A4: A change in the physical appearance of the solid, such as discoloration from white or light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[6] If any changes in appearance are observed, it is recommended to verify the purity of the compound using an appropriate analytical method before use.[6]

Q5: What are the primary safety precautions to consider during this synthesis?

A5: this compound hydrochloride is a potent alkylating agent and is considered a hazardous substance.[5] It is harmful if swallowed and can cause severe skin burns and eye damage.[5] The synthesis involves thionyl chloride, a corrosive and toxic reagent that reacts violently with water, releasing toxic gases.[4] Therefore, all manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4]

Troubleshooting Guides

Issue 1: High levels of hydroxyethyl byproducts detected in the final product.

This is typically due to the hydrolysis of the chloroethyl groups.[1]

ParameterProbable CauseRecommended SolutionBenefit
Solvent Use of protic solvents (e.g., ethanol, water).[1]Employ anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane).[1]Reduced hydrolysis of the chloroethyl groups.[1]
Work-up Aqueous work-up procedures.[1]Utilize an anhydrous work-up, such as quenching with an anhydrous acid scavenger and filtration.[1]Minimizes contact with water, thus preventing hydrolysis.[1]
Atmosphere Reaction open to the air.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon).[1]Prevents atmospheric moisture from entering the reaction.[1]

Issue 2: Presence of polymeric byproducts in the final product.

ParameterProbable CauseRecommended SolutionBenefit
Temperature Elevated reaction temperatures (>60 °C).[1]Maintain low to moderate temperatures (0-40 °C).[1]Slower, more controlled reaction, reducing polymerization.[1]
Concentration High concentration of reactants.[1]Use a lower concentration of reactants (higher solvent volume).[1]Reduces the probability of intermolecular reactions.[1]
Reaction Time Prolonged reaction time.[1]Monitor the reaction and quench it upon completion.[1]Prevents the accumulation of reactive intermediates that can lead to polymerization.[1]

Issue 3: Low yield due to intramolecular cyclization (piperazine formation).

ParameterProbable CauseRecommended SolutionBenefit
pH Neutral or basic conditions during purification.[1]Purify the compound as its hydrochloride salt and maintain a low pH (2-3) in all aqueous solutions.[2]The protonated nitrogen is less nucleophilic, significantly slowing the rate of cyclization.[2]
Temperature High temperatures during purification.[1]Perform all purification steps, including solvent removal, at low temperatures.[2]Reduces the rate of cyclization.[1]

Quantitative Data on Impurity Detection

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical techniques.

Analytical TechniqueLODLOQSample Matrix
UHPLC-MS/MS0.070 ppm[7][8]0.206 ppm[7][8]Aripiprazole Drug Substance[7][8]
HILIC-MS-75 ppm[7][9]Vortioxetine Manufacturing Process[7][9]
UHPLC-MS/MS0.028 ppm[7][10]0.083 ppm[7][10]Not Specified[7]
GC/FT-IR46 ng (Minimum Identifiable Quantity)-Water[7]

Experimental Protocols

1. Synthesis of this compound Hydrochloride

This synthesis is commonly achieved through the reaction of diethanolamine (B148213) with thionyl chloride.[1][11]

  • Materials: Diethanolamine, thionyl chloride, 1,2-dichloroethane, methanol (B129727).[1][4]

  • Procedure:

    • In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[1][11]

    • Slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately.[1][11]

    • Warm the mixture to 50°C to dissolve the suspension.[1][11]

    • Reflux the crystalline suspension with stirring for 3 hours.[1][11] During reflux, the solid will dissolve, and then a crystalline solid will reappear.[1][11]

    • Quench the reaction by adding 20 mL of methanol.[1][11]

    • Remove the solvents under vacuum to obtain a white crystalline material of this compound hydrochloride.[1][11]

2. Purification by Recrystallization

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.[2]

    • Slowly add diethyl ether until turbidity is observed.[2]

    • Allow the solution to cool slowly to promote the formation of pure crystals.[2]

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2]

3. Analytical Method: UHPLC-MS/MS for Impurity Quantification

This method is highly sensitive and suitable for detecting genotoxic impurities like this compound at trace levels.[1][8]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1][8]

  • Chromatographic Conditions:

    • Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[1][8]

    • Mobile Phase: An isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[1][8]

    • Flow Rate: 0.5 mL/min.[1][8]

    • Column Temperature: 40 °C.[1][8]

    • Injection Volume: 2 µL.[8]

Visualizations

Impurity Formation Pathways A This compound C Hydroxyethyl Byproducts A->C Hydrolysis E Aziridinium Ion A->E Cyclization H Polymeric Byproducts A->H Polymerization J N-Nitroso this compound (NBCEA) A->J Nitrosation B H2O (Moisture) B->C D Intramolecular Cyclization (High Temp, Basic pH) D->E F Piperazine Derivatives E->F Dimerization G Intermolecular Reaction (High Temp, High Conc.) G->H I Nitrosating Agents I->J

Caption: Key impurity formation pathways in the synthesis of this compound.

Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A Diethanolamine + Thionyl Chloride in 1,2-Dichloroethane B Warm to 50°C A->B C Reflux for 3 hours B->C D Quench with Methanol C->D E Remove Solvents (Vacuum) D->E F Crude this compound HCl E->F G Dissolve in Hot Ethanol F->G H Add Diethyl Ether G->H I Cool Slowly H->I J Wash with Cold Diethyl Ether I->J K Pure this compound HCl J->K

Caption: A typical experimental workflow for the synthesis and purification of this compound HCl.

Troubleshooting Logic for Low Yield A Low Product Yield B Check for Hydrolysis Impurities (e.g., by HPLC, MS) A->B C Use Anhydrous Solvents and Inert Atmosphere B->C High Hydrolysis D Check for Piperazine Impurities (e.g., by HPLC, MS) B->D Low Hydrolysis E Maintain Low Temperature and Acidic pH (2-3) D->E High Piperazine F Review Recrystallization Conditions D->F Low Piperazine G Optimize Solvent System and Cooling Rate F->G Product Loss in Mother Liquor

References

Technical Support Center: Forced Degradation Study of Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the forced degradation study of Bis(2-chloroethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is a forced degradation study important?

This compound hydrochloride is a nitrogen mustard compound and a potent alkylating agent.[1] Due to its reactive nature, it is susceptible to degradation. A forced degradation study, also known as stress testing, is crucial to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. This is a regulatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products.

Q2: What are the primary degradation pathways for this compound hydrochloride?

The primary degradation pathway for this compound hydrochloride is hydrolysis.[2] In the presence of water, the chloroethyl groups can be converted to hydroxyethyl (B10761427) groups, forming mono- and di-hydroxyethylated derivatives. This process is accelerated by non-neutral pH and elevated temperatures.[2] Another potential degradation pathway, particularly under thermal stress, is the intramolecular cyclization to form a reactive aziridinium (B1262131) ion, which can then lead to the formation of piperazine (B1678402) derivatives.[1]

Q3: What are the visible signs of degradation of solid this compound hydrochloride?

Visible signs of degradation in the solid form of this compound hydrochloride include a change in physical appearance, such as discoloration from its typical white or light beige to yellow or brown, and clumping of the powder, which may indicate moisture absorption.[2] If any of these changes are observed, it is recommended to verify the purity of the material using a suitable analytical method before use.[2]

Q4: What are the recommended storage conditions to minimize degradation?

To ensure long-term stability, solid this compound hydrochloride should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to protect it from moisture, which can accelerate hydrolysis.[2] It is also advisable to protect the compound from light.[2] Aqueous stock solutions are unstable at room temperature and should be prepared fresh. For short-term storage (up to one month), solutions can be stored at -20°C, and for long-term storage (up to six months), -80°C is recommended.[2] Aliquoting into single-use vials is advised to avoid repeated freeze-thaw cycles.[2]

Q5: What materials are incompatible with this compound hydrochloride?

This compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[2] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.[2]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the stock solution.Prepare a fresh stock solution immediately before each experiment. Ensure the solid compound is stored properly to prevent degradation of the source material.[2]
Precipitate forms in a refrigerated aqueous stock solution. Low solubility at reduced temperatures.Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If the precipitate does not redissolve, prepare a fresh solution.[2]
High levels of hydroxyethyl byproducts detected. Hydrolysis due to the presence of water.Use anhydrous solvents for non-aqueous reactions and purifications. Minimize contact with water during aqueous work-up procedures. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2]
Presence of piperazine derivatives in the sample. Intramolecular cyclization followed by dimerization.This is more likely to occur at higher temperatures.[1] Maintain a low pH (2-3) during aqueous procedures as the protonated nitrogen is less nucleophilic, which slows the rate of cyclization. Perform purification steps, including solvent removal, at low temperatures.[2]
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time.
Complete degradation of the compound. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°CN-(2-hydroxyethyl)-2-chloroethylamine, Diethanolamine
Basic Hydrolysis 0.1 M NaOH at room temperatureN-(2-hydroxyethyl)-2-chloroethylamine, Diethanolamine
Oxidative Degradation 3% H₂O₂ at room temperatureN-oxides and other oxidized species
Thermal Degradation 60°C (solid state) or in solutionPiperazine derivatives, products of HCl elimination[1]
Photolytic Degradation Exposure to UV lamp (e.g., 254 nm)Dechlorinated and hydroxylated products

Note: The extent of degradation and the specific products formed will depend on the exact experimental conditions (e.g., duration of exposure, concentration of the compound).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound hydrochloride to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature for a specified time. After the specified time, neutralize the solution with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound hydrochloride in a controlled temperature oven at 60°C for a specified time. After exposure, dissolve the solid in a suitable solvent for analysis.

    • Solution State: Incubate an aliquot of the stock solution at 60°C for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a UV lamp (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound hydrochloride from its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting gradient could be 5% to 95% organic solvent over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at approximately 210 nm (should be optimized) or MS detection for identification of degradation products.

  • Injection Volume: 10 µL.

Mandatory Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC/LC-MS Method Acid->HPLC Analyze Samples Base Basic Hydrolysis (0.1 M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (60°C) Thermal->HPLC Analyze Samples Photo Photolytic Degradation (UV Lamp) Photo->HPLC Analyze Samples Identify Identify & Quantify Degradation Products HPLC->Identify Drug This compound hydrochloride Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Experimental workflow for the forced degradation study.

G cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Thermal/Base-catalyzed Pathway BCEA This compound MonoHydroxy N-(2-hydroxyethyl)- 2-chloroethylamine BCEA->MonoHydroxy H₂O Aziridinium Aziridinium Ion (Intermediate) BCEA->Aziridinium Intramolecular Cyclization DiHydroxy Diethanolamine MonoHydroxy->DiHydroxy H₂O Piperazine Piperazine Derivatives Aziridinium->Piperazine Dimerization

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Production and Scale-Up of Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production and scale-up of Bis(2-chloroethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound hydrochloride?

A1: The most prevalent method for both laboratory and industrial synthesis is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂), typically conducted in a chlorinated solvent such as 1,2-dichloroethane (B1671644) or chloroform.[1][2] This reaction efficiently substitutes the hydroxyl groups of diethanolamine with chlorine atoms.[1]

Q2: What are the primary safety concerns when handling this compound hydrochloride on a larger scale?

A2: this compound hydrochloride is a potent alkylating agent and is classified as a hazardous substance.[3] It is harmful if swallowed and can cause severe skin burns and eye damage.[3][4][5][6] It is also suspected of causing genetic defects.[3][5] Due to its high toxicity, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.[3] The compound and its precursors, like thionyl chloride, are also corrosive, necessitating robust containment strategies and emergency preparedness plans for industrial-scale production.[3]

Q3: How can the progress of the reaction be monitored?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] TLC allows for the visual tracking of the disappearance of the diethanolamine spot and the appearance of the product spot.[1] For a more quantitative analysis of the reaction mixture, HPLC is the recommended method.[1][7]

Q4: What is the purpose of quenching the reaction with methanol (B129727)?

A4: At the end of the reaction, methanol is introduced to neutralize any excess thionyl chloride.[1][2][8] Thionyl chloride reacts with methanol to form gaseous byproducts, methyl chloride and sulfur dioxide, which are easily removed from the reaction mixture.[1]

Q5: Why is this compound synthesized and stored as a hydrochloride salt?

A5: this compound is synthesized and stored as its hydrochloride salt to enhance its stability and prevent premature degradation.[9] As a salt, the nitrogen atom is protonated, which reduces its nucleophilicity and makes it less likely to undergo intramolecular cyclization, a primary degradation pathway.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Poor Quality Reagents Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1] Ensure all solvents are anhydrous as thionyl chloride reacts with water.[3]
Incomplete Reaction Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the optimal temperature is maintained.[1] Reaction kinetics can change with scale, so do not assume laboratory-scale reaction times are optimal for larger scales.[3]
Loss of Product During Workup The hydrochloride salt is water-soluble.[1] Avoid excessive use of aqueous solutions during workup and maintain acidic conditions (pH 2-3) to ensure the stability of the salt.[1][9][10] Optimize filtration and washing procedures to minimize product loss in the mother liquor.[3]
Suboptimal Recrystallization Use an appropriate solvent system, such as ethanol (B145695)/diethyl ether or methanol/ether, for recrystallization.[1][10] Allow for slow cooling to promote the formation of pure crystals and maximize yield.[10][11]
Issue 2: Product is Impure (e.g., oily, discolored, presence of byproducts)
Potential Cause Recommended Solution
Formation of Piperazine Derivatives This is often due to prolonged reaction times or elevated temperatures.[3] Optimize the reaction time using in-process controls and ensure strict temperature control throughout the reaction.[3] Maintain acidic conditions during work-up to stabilize the hydrochloride salt and reduce the nucleophilicity of the nitrogen atom.[3][10]
Presence of Hydroxyethyl Byproducts This arises from the hydrolysis of the chloroethyl groups, which is accelerated under neutral or alkaline conditions.[8] Employ anhydrous aprotic solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent moisture contamination.[8]
Dark Brown or Black Reaction Mixture This can be caused by an uncontrolled exothermic reaction during the addition of thionyl chloride or impurities in the reagents.[1] Add thionyl chloride slowly to a cooled solution of diethanolamine to control the initial exotherm.[1]
Unreacted Starting Materials This could be due to poor mixing or incorrect stoichiometry.[3] For large vessels, consider installing baffles to improve mixing and conduct mixing studies to ensure homogeneity.[3] Verify the calibration of raw material dispensing systems.[3]
N-Nitroso this compound (NBCEA) Impurity This potentially carcinogenic impurity can form during synthesis and storage.[12] A comprehensive approach including risk assessment, analytical testing (LC-MS, GC-MS), and process optimization is required for its management.[12]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Diethanolamine (0.30 mol)

  • Thionyl chloride (0.66 mol)

  • 1,2-Dichloroethane (300 mL), anhydrous

  • Methanol (20 mL)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine to 1,2-dichloroethane.[1][7]

  • Cool the flask in an ice bath.[1]

  • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.[1][7]

  • After the addition is complete, warm the mixture to 50°C to dissolve the suspension.[1][7]

  • Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.[1][7]

  • Cool the reaction mixture to room temperature.[1]

  • Carefully add methanol to quench any excess thionyl chloride.[1][8]

  • Remove the solvent under reduced pressure. The resulting white crystalline material is this compound hydrochloride.[2][8]

Purification by Recrystallization

This protocol is suitable for purifying the hydrochloride salt of this compound.

Materials:

  • Crude this compound hydrochloride

  • Ethanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Dissolution: Transfer the crude product to a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary.[10][11]

  • Crystallization: Allow the clear ethanolic solution to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.[11]

  • Crystal Formation: Loosely cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[10][11]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[11]

Data Presentation

Illustrative Purity Post-Recrystallization (Ethanol/Diethyl Ether System)

ScalePurity
Laboratory Scale>99%
Pilot Scale>98.5%
Production Scale>98.0%

Note: This data is illustrative and can vary depending on the specific process and equipment used.[11]

Analytical Methods for Purity and Impurity Analysis

Technique Purpose
HPLC/UHPLC-MS/MS Recommended for assessing purity and quantifying potential genotoxic impurities.[3][8][13]
GC-MS Can be employed for the analysis of volatile impurities.[3]
NMR Spectroscopy To confirm the chemical structure of the final product.[7]

Visualizations

Synthesis_Workflow Reactants Diethanolamine + Thionyl Chloride Reaction Reaction (Reflux, 3h) Reactants->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Quenching Quenching (Methanol) Reaction->Quenching Isolation Solvent Removal (Reduced Pressure) Quenching->Isolation Crude_Product Crude this compound HCl Isolation->Crude_Product Purification Recrystallization (Ethanol/Ether) Crude_Product->Purification Final_Product Pure this compound HCl Purification->Final_Product

Caption: Synthesis workflow for this compound hydrochloride.

Impurity_Formation BCEA This compound (Free Base) Aziridinium Aziridinium Ion (Reactive Intermediate) BCEA->Aziridinium Intramolecular Cyclization Hydroxyethyl Hydroxyethyl Byproducts BCEA->Hydroxyethyl Piperazine Piperazine Derivative Aziridinium->Piperazine Dimerization Hydrolysis Hydrolysis (H2O) Hydrolysis->Hydroxyethyl

Caption: Key impurity formation pathways from the free base.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Review Temperature Control? Start->Check_Temp Check_Mixing Assess Mixing Efficiency? Start->Check_Mixing Check_Reagents Verify Reagent Quality? Start->Check_Reagents Check_Workup Optimize Workup Conditions? Start->Check_Workup Improve_Cooling Improve Cooling/ Slow Reagent Addition Check_Temp->Improve_Cooling Yes Improve_Agitation Improve Agitation/ Baffles Check_Mixing->Improve_Agitation Yes Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Reagents->Use_Anhydrous Yes Maintain_Acidity Maintain Acidic pH/ Anhydrous Workup Check_Workup->Maintain_Acidity Yes

Caption: Troubleshooting logic for common production issues.

References

Preventing hydrolysis of Bis(2-chloroethyl)amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-chloroethyl)amine. The focus is on preventing its hydrolysis during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is the reaction of the electrophilic carbon atom of the chloroethyl group with water. This reaction is significantly accelerated under neutral or alkaline conditions, at elevated temperatures, and in the presence of protic solvents.[1][2][3] Under neutral or basic conditions, the amine nitrogen is deprotonated, which can lead to intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion that is readily attacked by water.[3][4]

Q2: How does pH influence the stability of this compound during aqueous workup?

A2: pH is a critical factor for the stability of this compound.[1][3]

  • Acidic Conditions (pH 2-3): In an acidic environment, the amine is protonated to form the hydrochloride salt. This prevents the nitrogen from participating in intramolecular cyclization, thus stabilizing the chloroethyl groups and minimizing hydrolysis.[1]

  • Neutral to Alkaline Conditions: Under these conditions, the free amine is present. The lone pair of electrons on the nitrogen can displace the chloride to form a reactive aziridinium intermediate, which is rapidly hydrolyzed.[3] Therefore, basic washes, for instance with sodium bicarbonate, should be strictly avoided.[1]

Q3: What is the impact of temperature on the rate of hydrolysis?

A3: Elevated temperatures significantly increase the rate of hydrolysis of the chloroethyl groups.[1][5] It is crucial to perform all aqueous workup steps at low temperatures (e.g., 0-5 °C) to minimize this degradation pathway.[2]

Q4: Which solvents are recommended for the workup of reactions involving this compound?

A4: Anhydrous aprotic solvents such as dichloromethane (B109758) and acetonitrile (B52724) are recommended for extractions to minimize contact with water.[1][3] Protic solvents like ethanol (B145695) and water can promote hydrolysis and should be used with caution, preferably at low temperatures and for minimal durations.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Intramolecular Cyclization and Subsequent Hydrolysis: This is a common issue, especially if the workup is performed under neutral or basic conditions.[1]Ensure all aqueous solutions used during the workup are acidic (pH 2-3) to keep the amine protonated and non-nucleophilic.[1] Avoid any basic washes.[1]
Hydrolysis due to Prolonged Water Contact or High Temperatures: The chloroethyl groups are susceptible to hydrolysis with extended exposure to water or at elevated temperatures.[1][2]Minimize the contact time with aqueous solutions during extractions.[1] Perform all aqueous washes at low temperatures (0-5 °C) in an ice bath.[2]
Presence of hydroxyethyl (B10761427) impurities in the final product Hydrolysis of the Chloroethyl Groups: This is a direct result of the reaction with water, which can be catalyzed by non-acidic pH and higher temperatures.[3]Use anhydrous aprotic solvents for the reaction and workup whenever possible.[3] If an aqueous workup is necessary, maintain a pH of 2-3 and a temperature of 0-5 °C.[1][2]
Formation of polymeric or high molecular weight byproducts Intermolecular Reactions: The formation of the reactive aziridinium ion can lead to reactions between molecules of this compound.[1]Control the reaction and workup temperatures, keeping them in the low to moderate range (0-40°C).[1] Work with lower concentrations of the amine if possible.[1]

Stability of this compound Under Various Conditions

Parameter Condition Stability Recommendation
pH Acidic (pH 2-3)HighMaintain acidic conditions during aqueous workup to prevent cyclization and hydrolysis.[1]
NeutralLowAvoid neutral aqueous solutions as they promote the formation of the reactive aziridinium ion.[3]
AlkalineVery LowStrictly avoid basic washes as they deprotonate the amine, leading to rapid degradation.[1][3]
Temperature 0-5 °CHighConduct all aqueous workup procedures at this temperature to minimize hydrolysis.[2]
Room TemperatureModerateMinimize exposure time if workup must be done at room temperature.[5]
Elevated (>40 °C)LowAvoid heating during workup as it accelerates hydrolysis and side reactions.[1]
Solvent Anhydrous Aprotic (e.g., Dichloromethane)HighUse for extractions and reactions to avoid introducing water.[1][3]
Protic (e.g., Ethanol, Water)LowMinimize contact time and use at low temperatures if their use is unavoidable.[1][3]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction Mixture Containing this compound
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath.[2]

  • Quenching (if applicable): If the reaction involves reactive reagents like thionyl chloride, quench by the slow, dropwise addition of anhydrous methanol (B129727) while maintaining the temperature at 0-5 °C.[6][7]

  • Acidification: Add cold, dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to adjust the pH to 2-3.

  • Extraction: Extract the aqueous layer with a pre-chilled, anhydrous aprotic solvent such as dichloromethane.[1][3]

  • Separation: Promptly separate the organic layer.[2]

  • Washing: Wash the organic layer with cold brine to help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.[1]

Protocol 2: Anhydrous Workup
  • Quenching: Quench the reaction with an anhydrous acid scavenger or by filtration if applicable.[3]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate anhydrous solvent system, such as ethanol/diethyl ether.[8]

Workup Decision Workflow

G start Reaction Complete is_aqueous_workup_needed Is Aqueous Workup Necessary? start->is_aqueous_workup_needed anhydrous_workup Perform Anhydrous Workup (e.g., filtration, anhydrous quench) is_aqueous_workup_needed->anhydrous_workup No cool_reaction Cool Reaction to 0-5°C is_aqueous_workup_needed->cool_reaction Yes concentrate Concentrate Under Reduced Pressure at Low Temperature anhydrous_workup->concentrate acidify Adjust to pH 2-3 with Cold Acid cool_reaction->acidify extract Extract with Cold Aprotic Solvent acidify->extract warning Avoid Basic Washes (e.g., NaHCO3)! acidify->warning wash_and_dry Wash with Cold Brine and Dry extract->wash_and_dry wash_and_dry->concentrate end Purified Product concentrate->end

Caption: Decision workflow for selecting a workup procedure to prevent hydrolysis.

References

Technical Support Center: Monitoring Bis(2-chloroethyl)amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring Bis(2-chloroethyl)amine reactions by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: When should I choose HPLC versus NMR for monitoring my reaction?

A1: The choice between HPLC and NMR depends on the specific requirements of your analysis, including the need for sensitivity, structural information, and real-time monitoring.[1] HPLC, especially when coupled with Mass Spectrometry (HPLC-MS), is highly sensitive and ideal for quantifying trace-level components, such as impurities or starting material, in a complex mixture.[1][2] NMR provides detailed structural information about all components in the mixture simultaneously and is excellent for in-situ reaction monitoring without the need for calibration standards, a technique known as quantitative NMR (qNMR).[3][4]

start Start: What is the primary goal of the analysis? q1 Need to quantify trace-level impurities (<0.1%)? start->q1 q2 Need detailed structural information on unknown byproducts? q1->q2 No hplc Use HPLC or UHPLC-MS/MS (High Sensitivity & Quantification) q1->hplc Yes q3 Need to monitor reaction kinetics in real-time without sampling? q2->q3 No nmr Use NMR (Structural Elucidation) q2->nmr Yes qnmr Use in-situ NMR (qNMR) (Real-time, quantitative, no standards needed) q3->qnmr Yes hplc_nmr Use both HPLC and NMR (Comprehensive Analysis) q3->hplc_nmr No cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample & Reference Standard p2 Dissolve in Diluent (e.g., Methanol) p1->p2 p3 Create Calibration Standards p2->p3 a1 Equilibrate Column p3->a1 a2 Inject Sample/ Standard (2 µL) a1->a2 a3 Acquire Data (Chromatogram & Spectra) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte in Sample d2->d3 cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Start Reaction p2 Withdraw Aliquot at Time = T p1->p2 p3 Quench Reaction & Prepare NMR Sample p2->p3 a1 Set Up Acquisition (Scans, D1, etc.) p3->a1 a2 Acquire NMR Spectrum (FID) a1->a2 d1 Fourier Transform, Phase & Baseline Correct a2->d1 d2 Integrate Signals of Reactants & Products d1->d2 d3 Calculate Conversion & Purity d2->d3 d3->p2 Repeat for next time point

References

Best practices for storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of Bis(2-chloroethyl)amine hydrochloride to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound hydrochloride?

To ensure the long-term stability of solid this compound hydrochloride, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to protect it from moisture, which can accelerate degradation.[1] It is also advisable to protect the compound from light.[1] For prolonged storage, refrigeration at 2-8°C is recommended.

Q2: I need to prepare a stock solution. How should I store it, and for how long is it stable?

Aqueous solutions of this compound hydrochloride are susceptible to hydrolysis and should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, aliquoting the solution into single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C (for up to one month) or -80°C (for up to six months) is recommended for similar compounds and represents best practice.[1][2]

Q3: What are the primary degradation pathways for this compound hydrochloride?

As a nitrogen mustard compound, this compound hydrochloride is prone to degradation primarily via hydrolysis.[1] In the presence of water, the chloroethyl groups can be converted to hydroxyethyl (B10761427) groups. This process can be accelerated by elevated temperatures and non-neutral pH.[1]

Q4: What are the visible signs of degradation of solid this compound hydrochloride?

A change in the physical appearance of the solid, such as discoloration from its typical white to light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[1] If you observe any of these changes, it is recommended to verify the purity of the compound using an appropriate analytical method before use.[1]

Q5: What materials should be avoided when handling or storing this compound hydrochloride?

This compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[1][3] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color or clumping of the solid compound. Moisture absorption and/or thermal degradation.It is best to discard the reagent and use a fresh, unopened container. If a fresh container is not available, the purity of the material should be confirmed by analytical methods such as HPLC before use.[1]
Inconsistent or unexpected experimental results. Degradation of the stock solution or the solid compound.Prepare a fresh stock solution immediately before the experiment. Ensure that the solid compound is stored under the recommended conditions to prevent degradation of the source material.
Precipitate formation in a refrigerated aqueous stock solution. Low solubility at reduced temperatures.Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If it does not redissolve, a fresh solution should be prepared.[1]
Low or no product yield in a synthesis reaction using the compound. Poor quality of the this compound hydrochloride due to degradation.Verify the purity of the starting material using an appropriate analytical method. Ensure that all reagents and solvents used in the reaction are of high purity and anhydrous.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Form Parameter Recommended Condition Condition to Avoid Reasoning & Expected Stability
Solid TemperatureRefrigerated (2-8°C) or Room Temperature (<30°C)[1]High temperaturesTo minimize thermal degradation. The compound is stable under recommended storage conditions.[3] A shelf life of 2 years has been suggested.
AtmosphereDry, inert gas (e.g., Argon, Nitrogen) in a tightly sealed container[1]Humid airTo prevent moisture absorption and subsequent hydrolysis.[1]
Light ExposureStored in the dark (e.g., amber vial or in a cabinet)[1]Direct sunlight or UV lightTo prevent potential photolytic degradation.[1]
Aqueous Solution Temperature-80°C (long-term, up to 6 months), -20°C (short-term, up to 1 month), 2-8°C (very short-term, <24 hours)[1][2]Room TemperatureTo significantly slow the rate of hydrolysis.[1]
HandlingAliquot into single-use vials[1]Repeated freeze-thaw cyclesTo prevent degradation that can be induced by repeated changes in temperature.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a stock solution of this compound hydrochloride for use in experiments.

Materials:

  • This compound hydrochloride

  • Anhydrous solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Sterile, single-use vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the container of solid this compound hydrochloride to room temperature before opening to prevent condensation of moisture.

  • In a well-ventilated fume hood, weigh the desired amount of the compound using a calibrated balance.

  • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved.

  • If the solution is not for immediate use, aliquot it into sterile, single-use vials.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound hydrochloride and detect any degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1] A typical starting point could be a gradient from 5% to 95% acetonitrile (B52724) over 15-20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Approximately 210 nm (should be optimized by performing a UV scan of the compound).[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound hydrochloride reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).[1]

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.[1]

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and compare the peak areas to determine the purity of the sample relative to the standard. The presence of additional peaks may indicate degradation products.

Mandatory Visualization

G start Observation of Potential Degradation (e.g., color change, clumping, inconsistent results) check_storage Step 1: Verify Storage Conditions (Temperature, Humidity, Light Exposure) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Conditions (Store in cool, dry, dark place) storage_ok->correct_storage No purity_analysis Step 2: Perform Purity Analysis (e.g., HPLC) storage_ok->purity_analysis Yes retest Retest Experiment with Freshly Prepared Solution correct_storage->retest purity_ok Purity Meets Specification? purity_analysis->purity_ok use_compound Action: Proceed with Experiments purity_ok->use_compound Yes discard Action: Discard Compound and Use a New Batch purity_ok->discard No

Caption: Troubleshooting workflow for suspected degradation of this compound hydrochloride.

References

Controlling exothermic reactions in large-scale Bis(2-chloroethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bis(2-chloroethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound hydrochloride?

A1: The most prevalent and scalable method for synthesizing this compound hydrochloride is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂).[1][2] This reaction is typically performed in a chlorinated solvent such as 1,2-dichloroethane (B1671644) or chloroform.[1][2] The process involves the substitution of the hydroxyl groups of diethanolamine with chlorine atoms to form the desired product.[1]

Q2: What are the primary safety concerns associated with the large-scale synthesis of this compound?

A2: this compound and its precursors are hazardous materials that demand strict safety protocols.[3][4]

  • High Toxicity: this compound is a potent alkylating agent and is considered a hazardous substance.[3][5] It is harmful if swallowed and can cause severe skin burns and eye damage.[3][4] It is also suspected of causing genetic defects.[3][4]

  • Corrosive Reagents: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]

  • Exothermic Reaction: The reaction between diethanolamine and thionyl chloride is highly exothermic.[3] Proper temperature control is crucial to prevent thermal runaway, which can lead to a dangerous increase in reaction rate and pressure.

Q3: How can the progress of the reaction be monitored?

A3: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, the disappearance of the diethanolamine spot and the appearance of the product spot can be tracked. HPLC provides a more quantitative analysis of the reaction mixture, allowing for precise determination of reactant consumption and product formation.[1]

Q4: What is the purpose of quenching the reaction with methanol (B129727)?

A4: Methanol is added at the end of the reaction to neutralize any excess thionyl chloride.[1][6] Thionyl chloride reacts with methanol to form gaseous byproducts, methyl chloride and sulfur dioxide, which are easily removed from the reaction mixture.[1] This quenching step is essential for safety and to prevent the highly reactive thionyl chloride from interfering with the workup and purification of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Poor Quality Reagents: Decomposed thionyl chloride due to moisture or impurities in diethanolamine.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature.[1] 3. Product Loss During Workup: The hydrochloride salt is water-soluble.[1]1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1] 2. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the temperature is maintained.[1][2] 3. Avoid excessive use of aqueous solutions during workup and maintain acidic conditions to ensure the stability of the hydrochloride salt.[1]
Dark Brown or Black Reaction Mixture 1. High Reaction Temperature: Uncontrolled exothermic reaction during the addition of thionyl chloride.[1] 2. Impurities in Reagents or Solvent: Catalyze side reactions and decomposition.[1] 3. Reaction with Solvent: Some solvents may react with thionyl chloride at elevated temperatures.[1]1. Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (e.g., in an ice bath) to control the initial exotherm.[1] 2. Use high-purity, anhydrous reagents and solvents.[1] 3. Use a stable chlorinated solvent such as dichloroethane.[1]
Presence of N,N'-bis(2-chloroethyl)piperazine as a Byproduct Intermolecular Cyclization: Two molecules of the product or an intermediate react to form the piperazine (B1678402) dimer, which is favored by higher temperatures and prolonged reaction times.[1]1. Maintain strict temperature control throughout the reaction.[1] 2. Avoid unnecessarily long reaction times. Monitor the reaction progress and stop when the starting material is consumed.[1]
Product is Oily or Difficult to Crystallize 1. Presence of Impurities: Byproducts can interfere with crystallization.[1] 2. Hygroscopic Nature of the Product: The hydrochloride salt can absorb atmospheric moisture.[1]1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether.[1] 2. Perform all post-reaction manipulations under anhydrous conditions.
Runaway Exothermic Reaction 1. Rapid Addition of Thionyl Chloride: Leads to a rapid and uncontrolled release of heat.[3] 2. Inadequate Cooling: The cooling system is insufficient for the scale of the reaction.[3] 3. Poor Mixing: Localized "hot spots" can form, initiating a runaway reaction.[3]1. Add thionyl chloride slowly and in a controlled manner.[1][3] 2. Ensure the reactor's cooling system is adequate for the batch size and implement real-time temperature monitoring.[3] 3. Improve mixing efficiency by reviewing the agitator design and speed, and consider installing baffles in large vessels.[3]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a general guideline and should be adapted and optimized for specific large-scale manufacturing setups.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • 1,2-Dichloroethane (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • In a suitable reactor equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add diethanolamine and 1,2-dichloroethane.

  • Cool the reactor contents in an ice bath or using a chiller.

  • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately. The rate of addition should be carefully controlled to maintain the desired temperature and prevent a runaway reaction.[1]

  • After the addition is complete, warm the mixture to approximately 50°C to dissolve the suspension.[1][2]

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours with continuous stirring. A crystalline solid of the product will precipitate during this time.[1][2]

  • Cool the reaction mixture to room temperature.

  • Carefully quench any excess thionyl chloride by the slow, dropwise addition of methanol.[1]

  • Remove the solvents under reduced pressure.

  • The resulting solid is filtered, washed with a suitable cold solvent, and dried under vacuum at a controlled temperature.[3]

Parameter Value/Range Reference
Reactant Mole Ratio (Diethanolamine:Thionyl Chloride) 1 : 2.2[1]
Initial Addition Temperature 0 - 10 °C[7]
Reflux Temperature Boiling point of 1,2-dichloroethane (~83 °C)[1][2]
Reflux Time 3 hours[1][2]
Quenching Agent Anhydrous Methanol[1][6]
Quenching Temperature 0 °C to Room Temperature[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Prepare Anhydrous Reagents (Diethanolamine, Thionyl Chloride, Dichloroethane) setup_reactor Set up Reactor with Reflux Condenser, Dropping Funnel, Stirrer prep_reagents->setup_reactor charge_reactor Charge Reactor with Diethanolamine and Dichloroethane setup_reactor->charge_reactor cool_reactor Cool Reactor (0-10 °C) charge_reactor->cool_reactor add_socl2 Slowly Add Thionyl Chloride cool_reactor->add_socl2 warm_dissolve Warm to 50 °C to Dissolve Suspension add_socl2->warm_dissolve reflux Reflux for 3 hours warm_dissolve->reflux cool_down Cool to Room Temperature reflux->cool_down quench Quench with Methanol cool_down->quench concentrate Remove Solvents under Reduced Pressure quench->concentrate filter_wash Filter and Wash Solid Product concentrate->filter_wash dry Dry Product under Vacuum filter_wash->dry

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product cluster_safety Safety Issue start Problem Encountered check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_conditions Verify Reaction Time and Temperature start->check_conditions check_workup Review Workup Procedure (Aqueous solutions?) start->check_workup dark_color Dark Color? start->dark_color oily_product Oily Product? start->oily_product piperazine Piperazine Byproduct? start->piperazine exotherm Uncontrolled Exotherm? start->exotherm solution_reagents Use Fresh, High-Purity Reagents check_reagents->solution_reagents solution_conditions Ensure Proper Reflux Time and Temp check_conditions->solution_conditions solution_workup Minimize Aqueous Contact check_workup->solution_workup solution_temp_control Improve Temperature Control (Slow Addition, Cooling) dark_color->solution_temp_control Yes solution_recrystallize Recrystallize Product oily_product->solution_recrystallize Yes solution_time_temp Strictly Control Temp and Time piperazine->solution_time_temp Yes solution_mixing_cooling Improve Mixing and Cooling Capacity exotherm->solution_mixing_cooling Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Validation of a UHPLC-MS/MS Method for the Quantification of Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation overview of an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of bis(2-chloroethyl)amine. A known genotoxic impurity and a reactive nitrogen mustard compound, this compound, requires precise and sensitive analytical methods for its detection and quantification at trace levels in pharmaceutical substances and biological matrices.[1][2][3] The validation of the analytical method is paramount to ensure the reliability and accuracy of the results, in adherence to regulatory guidelines established by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

This document outlines the experimental protocols for a robust UHPLC-MS/MS method, presents its performance characteristics in comparison to alternative analytical techniques, and provides detailed validation data. The UHPLC-MS/MS method, with its inherent high sensitivity and selectivity, is demonstrated to be a superior technique for the analysis of this compound.[8][9]

Experimental Protocols

A sensitive and selective UHPLC-MS/MS method has been developed and validated for the quantification of this compound.[8] This method utilizes a reversed-phase UHPLC system for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Sample Preparation

The sample preparation procedure is critical for removing matrix interferences and ensuring accurate quantification. A generic protein precipitation protocol for biological matrices is as follows:

  • To 100 µL of the sample (e.g., plasma, urine), add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard, such as this compound-d8.[10][11]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean vial for UHPLC-MS/MS analysis.

Instrumentation and Conditions

  • UHPLC System: A standard UHPLC system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[2][8]

  • Mobile Phase A: 0.2% Formic acid in water.[8]

  • Mobile Phase B: Methanol.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Gradient: Isocratic elution with a 45:55 (v/v) ratio of Mobile Phase A to Mobile Phase B.[8]

  • Column Temperature: 40 °C.[2][8]

  • Injection Volume: 2 µL.[2][8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 142.0

    • Product Ions (Q3): m/z 49.1 (quantifier) and m/z 62.1 (qualifier).[1]

Method Validation Summary

The UHPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) and FDA guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][7][8]

Validation Parameter Acceptance Criteria (Typical) UHPLC-MS/MS Method Performance
Linearity (R²) ≥ 0.990.9892[8]
Range To be defined based on application0.206 ppm - 150% of target concentration
Accuracy (% Recovery) 80 - 120%92.0 – 111.0%[8]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.070 ppm[2][8]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.206 ppm[2][8]
Selectivity/Specificity No significant interference at the retention time of the analyte and ISHigh (demonstrated by lack of interfering peaks in blank matrix)
Matrix Effect To be assessedMinimal impact on quantification observed
Stability (Freeze-Thaw, Short-Term, Long-Term) % Deviation within ±15%Stable under tested conditions

Comparison with Alternative Analytical Methods

The UHPLC-MS/MS method offers significant advantages over other analytical techniques for the quantification of this compound.

Analytical Technique Specificity Sensitivity Speed Throughput Comments
UHPLC-MS/MS Very HighVery High (pg-ng/mL)Fast (minutes)HighIdeal for complex matrices and trace-level quantification.[9]
GC-MS HighHigh (ng/mL)ModerateModerateOften requires derivatization to improve volatility and chromatographic performance.[1]
HPLC-UV LowLow (µg/mL)ModerateHighLacks the sensitivity and specificity required for trace-level genotoxic impurity analysis.

Visualizations

UHPLC_MSMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_SamplePrep Sample Preparation Optimization Dev_Chromo Chromatography Optimization Dev_SamplePrep->Dev_Chromo Dev_MS MS/MS Parameter Tuning Dev_Chromo->Dev_MS Val_Linearity Linearity & Range Dev_MS->Val_Linearity Validated Method Val_Accuracy Accuracy & Precision Val_Selectivity Selectivity & Specificity Val_Stability Stability Assessment Analysis_Prep Sample Preparation Val_Stability->Analysis_Prep Application Val_LOD_LOQ LOD & LOQ Determination Val_Matrix Matrix Effect Evaluation Analysis_Run UHPLC-MS/MS Analysis Analysis_Prep->Analysis_Run Analysis_Data Data Processing & Quantification Analysis_Run->Analysis_Data

Caption: Workflow for the development, validation, and application of the UHPLC-MS/MS method.

Method_Comparison UHPLC_MSMS UHPLC-MS/MS + Very High Specificity + Very High Sensitivity + Fast Analysis - High Initial Cost GC_MS GC-MS + High Specificity + High Sensitivity - Requires Derivatization - Slower than UHPLC HPLC_UV HPLC-UV + Lower Cost + High Throughput - Low Specificity - Low Sensitivity Analyte This compound Quantification Analyte->UHPLC_MSMS Optimal Analyte->GC_MS Alternative Analyte->HPLC_UV Not Recommended for Trace Analysis

References

A Comparative Analysis of the Cytotoxic Effects of Bis(2-chloroethyl)amine and Other Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Bis(2-chloroethyl)amine and other prominent nitrogen mustards. Nitrogen mustards represent a foundational class of alkylating agents in chemotherapy, with their clinical use dating back to the 1940s.[1] Their efficacy is rooted in their ability to induce irreversible damage to cancer cell DNA. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the critical signaling pathways involved in their mechanism of action.

General Mechanism of Action: DNA Alkylation and Cross-linking

Nitrogen mustards are cytotoxic organic compounds characterized by a bis(2-chloroethyl)amino functional group.[2] Their primary mechanism of action is the alkylation of DNA, which disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3]

The process begins with an intramolecular cyclization, where the nitrogen atom displaces one of the chloride atoms, forming a highly reactive and unstable aziridinium (B1262131) ion.[2][4] This electrophilic intermediate is the key alkylating species. It readily reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of guanine (B1146940) bases.[2][5]

Because these compounds possess two chloroethyl groups, this process can occur twice. The initial reaction forms a monoadduct. A second cyclization and subsequent reaction with another guanine base can lead to the formation of an interstrand cross-link (ICL), covalently linking the two strands of the DNA double helix.[2][6] While several types of DNA adducts are formed, these ICLs are considered the most cytotoxic lesions, as they pose a significant block to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2][6][7] The formation of DNA-protein cross-links has also been observed and may contribute to the overall cytotoxicity.[8][9]

Nitrogen_Mustard_Mechanism NM Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) Azi Aziridinium Ion (Reactive Intermediate) NM->Azi Intramolecular Cyclization DNA DNA Double Helix Azi->DNA Alkylation (N7-Guanine) Mono DNA Monoadduct DNA->Mono First Alkylation ICL Interstrand Cross-Link (ICL) Mono->ICL Second Alkylation Block Replication/Transcription Block ICL->Block DDR DNA Damage Response (DDR) Block->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Comparative Cytotoxicity: In Vitro Data

The cytotoxic potency of nitrogen mustards is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The cytotoxicity varies significantly across different cancer cell lines and is influenced by factors such as the compound's chemical reactivity, cellular uptake mechanisms, and the cell's DNA repair capacity.[10]

This compound, also known as nor-nitrogen mustard, serves as the parent compound for many other nitrogen mustards.[2] Derivatives such as melphalan (B128) and chlorambucil (B1668637) were developed to modify the compound's reactivity and improve its therapeutic index.[11] Melphalan, for instance, is an L-phenylalanine derivative, which allows it to be actively transported into cells by amino acid transporters that are often overexpressed in cancer cells.[4][12] This targeted uptake can contribute to its selective toxicity. Aromatic nitrogen mustards like chlorambucil and melphalan generally exhibit lower reactivity than aliphatic mustards, which can reduce systemic toxicity.[11]

Below is a summary of IC50 values for this compound and other nitrogen mustards in various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Melphalan MDA-MB-468 (Breast)48.7[13][14]
K562 (Leukemia)12[15]
MCF-7 (Breast)130.36[15]
Chlorambucil MDA-MB-468 (Breast)34.4[13][14]
MCF-7 (Breast)29.14[15]
MDA-MB-231 (Breast)136.85[15]
Mechlorethamine (HN2) K562 (Leukemia)0.03 (as part of a conjugate)[16]
BFA-Nitrogen Mustard Hybrid (5a) HL-60 (Leukemia)4.48[15]
PC-3 (Prostate)9.37[15]
Bel-7402 (Hepatocellular)0.2[15]
Phenylboronic Acid Mustard (1) MDA-MB-468 (Breast)16.7[13][14]
UO-31 (Renal)38.8[13][14]
Cisplatin-Nitrogen Mustard Hybrid (2) MIA PaCa2 (Pancreatic)4.2[17]

Note: IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay protocols.

Signaling Pathways Activated by Nitrogen Mustards

The formation of DNA ICLs by nitrogen mustards is a severe form of DNA damage that activates the DNA Damage Response (DDR) pathway.[18] Sensor proteins recognize the distorted DNA structure, leading to the activation of downstream kinases. A central player in this response is the tumor suppressor protein p53, which acts as a transcription factor to induce the expression of genes that mediate cell cycle arrest, providing time for DNA repair.[2]

If the DNA damage is too extensive to be repaired, p53 can trigger apoptosis, primarily through the intrinsic (mitochondrial) pathway.[19] This involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases (e.g., caspase-3 and -7), which dismantle the cell.[19][20]

DDR_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondrion NM Nitrogen Mustard DNA_Damage DNA Interstrand Cross-Links (ICLs) NM->DNA_Damage p53_act p53 Activation DNA_Damage->p53_act Arrest Cell Cycle Arrest (Repair Attempt) p53_act->Arrest Transcriptional Activation Bax_act Pro-apoptotic Protein Activation (e.g., Bax) p53_act->Bax_act If damage is irreparable Mito Mitochondrial Cytochrome c Release Bax_act->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Experimental_Workflow start Start: Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Nitrogen Mustard (Serial Dilutions) seed->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End: Determine Cytotoxicity analyze->end

References

Analysis of Bis(2-chloroethyl)amine Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the genotoxic impurity (GTI), bis(2-chloroethyl)amine, in active pharmaceutical ingredients (APIs). As a potent alkylating agent and a potential process-related impurity, stringent control and accurate measurement of this compound at trace levels are paramount to ensure drug safety and compliance with regulatory standards.[1][2] This document presents a head-to-head comparison of the two primary analytical techniques, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Introduction to this compound and its Genotoxic Potential

This compound is a nitrogen mustard compound that can act as a potent genotoxic agent through the alkylation of DNA.[1][3] Its presence in pharmaceutical substances, even at trace levels, is a significant safety concern due to its potential carcinogenicity.[4] Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate strict control of such impurities.[5][6][7] The Threshold of Toxicological Concern (TTC) for mutagenic impurities is generally accepted as 1.5 µg per person per day, which translates to a need for highly sensitive analytical methods to detect impurities at parts-per-million (ppm) levels.[5][6][7]

The synthesis of various APIs may involve reactive chemicals and intermediates where this compound can arise as a starting material, intermediate, or by-product.[1][8][9][10] A common synthetic route involves the reaction of diethanolamine (B148213) with thionyl chloride.[1][11]

Genotoxic Mechanism of Action

This compound exerts its genotoxic effects by forming a highly reactive aziridinium (B1262131) ion intermediate. This intermediate acts as a bifunctional alkylating agent, forming covalent bonds with nucleophilic sites on DNA, most notably the N7 position of guanine.[3] This can lead to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis.[3] The cellular response to ICLs involves complex DNA repair pathways.[3]

genotoxic_pathway cluster_activation Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response BCEA This compound Aziridinium Aziridinium Ion (Reactive Intermediate) BCEA->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Alkylation Monoalkylation Mono-adduct ICL Interstrand Cross-link (ICL) Monoalkylation->ICL Second alkylation Block Replication/Transcription Blockage ICL->Block Repair DNA Repair Pathways (FA, HR, NER) Block->Repair Cellular recognition Apoptosis Apoptosis Block->Apoptosis If repair fails

Caption: Genotoxic mechanism of this compound.

Comparative Analysis of Analytical Methods

The two most powerful techniques for the trace-level analysis of genotoxic impurities like this compound are UHPLC-MS/MS and GC-MS. The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and laboratory capabilities.[1]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of UHPLC-MS/MS and GC-MS for the analysis of this compound.

ParameterUHPLC-MS/MSGC-MS (with Derivatization)
Principle Direct analysis of the polar analyte.Analysis of a volatile derivative.
Sample Preparation Simple dissolution, potential for direct injection.[1][12]Derivatization required to increase volatility.[1]
Limit of Detection (LOD) 0.028 - 0.070 ppm[4][13]Estimated: 0.1 - 0.5 ppm[1]
Limit of Quantification (LOQ) 0.083 - 0.206 ppm[4][13]Estimated: 0.5 - 1.5 ppm[1]
Linearity (R²) > 0.99[1][13]> 0.99[1]
Accuracy (Recovery) 92.0 – 111.0%[1][13]Typically 80 - 120%[1]
Analysis Time Fast (minutes)[12]Slower due to derivatization step.[1]
Specificity Very High (based on precursor/product ion mass)[12]High (requires appropriate derivatization)[12]
Advantages High sensitivity, high specificity, simple sample preparation, fast analysis.[1]Good sensitivity and specificity, alternative to LC-MS.
Disadvantages Higher instrument cost.Derivatization step can be complex and time-consuming.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the two primary analytical techniques.

UHPLC-MS/MS Method (Direct Analysis)

This method is highly sensitive and specific for the direct analysis of this compound.[1]

  • Instrumentation : A UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S).[1]

  • Sample Preparation : For drug substances like Aripiprazole, a specific amount of the sample is dissolved in a suitable diluent.[4] For more complex matrices, protein precipitation or solid-phase extraction may be necessary.[12]

  • Chromatographic Conditions :

    • Column : ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[4][11][13]

    • Mobile Phase : Isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B) in a 45:55 v/v ratio.[11][13]

    • Flow Rate : 0.5 mL/min.[4][13]

    • Injection Volume : 2 µL.[4][13]

    • Column Temperature : 40 °C.[11][13]

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.[4][13]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[1][13]

    • Precursor Ion (m/z) : 142.0[1]

    • Product Ions (m/z) : 49.1, 62.1 (quantifier and qualifier).[1]

    • Capillary Voltage : 3.5 kV.[1]

    • Source Temperature : 150 °C.[1]

uhplc_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Weigh Weigh API Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into UHPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results (ppm) Quantify->Report

Caption: Workflow for UHPLC-MS/MS analysis.
GC-MS Method with Derivatization

This method provides an alternative approach, particularly useful when UHPLC-MS/MS is unavailable. Derivatization is necessary to improve the volatility and chromatographic behavior of the polar and reactive this compound.[1] Heptafluorobutyric anhydride (B1165640) (HFBA) is a common derivatizing agent for amines.[1]

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[1]

  • Reagents and Materials : Heptafluorobutyric anhydride (HFBA), Ethyl acetate, Sodium bicarbonate solution.[1]

  • Derivatization Procedure :

    • To an aqueous solution of the sample or standard, add an equal volume of ethyl acetate.

    • Add an excess of HFBA and a catalytic amount of a base (e.g., pyridine).

    • Vortex the mixture and heat at 60-70 °C for 30 minutes.

    • After cooling, wash the organic layer with sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

    • Inlet Temperature : 250 °C.[1]

    • Injection Mode : Splitless.[1]

    • Oven Temperature Program : Initial 80 °C (2 min), ramp at 10 °C/min to 280 °C, hold for 5 min.[1]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature : 230 °C.[1]

    • Detection Mode : Selected Ion Monitoring (SIM) or full scan.[1] The specific m/z values for the HFBA derivative would need to be determined experimentally.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Deriv Derivatization with HFBA Sample->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Dry Dry Organic Layer Extract->Dry Inject Inject into GC Dry->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

Both UHPLC-MS/MS and GC-MS are powerful techniques for the analysis of this compound genotoxic impurities in APIs. The UHPLC-MS/MS method generally offers superior sensitivity, higher throughput, and simpler sample preparation, making it the preferred method for trace-level quantification. However, GC-MS with derivatization remains a viable and valuable alternative, particularly when UHPLC-MS/MS instrumentation is not available. The choice of method should be based on the required sensitivity, laboratory capabilities, and the specific characteristics of the API matrix. The validation of the chosen analytical method according to ICH guidelines is crucial to ensure reliable and accurate monitoring of this potent genotoxic impurity.

References

Comparative Reactivity of Bis(2-chloroethyl)amine and Mechlorethamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of alkylating agents is paramount for the development of effective and targeted cancer therapies. This guide provides an objective comparison of the reactivity of two foundational nitrogen mustards: Bis(2-chloroethyl)amine (also known as nor-nitrogen mustard) and mechlorethamine (B1211372).

This compound and mechlorethamine are bifunctional alkylating agents that exert their cytotoxic effects primarily through the covalent modification of DNA.[1][2] Their reactivity is a key determinant of their therapeutic efficacy and toxicity profiles. The central difference between these two molecules lies in the substituent on the nitrogen atom: this compound has a hydrogen atom, while mechlorethamine possesses a methyl group. This seemingly minor structural variation significantly influences their chemical reactivity and biological activity.

Mechanism of Action: The Aziridinium (B1262131) Ion

The cytotoxic activity of both compounds is initiated by an intramolecular cyclization to form a highly reactive and electrophilic aziridinium ion.[1][2] This strained, three-membered ring is readily attacked by nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being a primary target.[1][3] The bifunctional nature of these molecules allows for a second alkylation event, leading to the formation of DNA monoadducts, as well as highly cytotoxic interstrand and intrastrand cross-links.[3][4] These cross-links physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4]

The rate-determining step in their reaction with DNA is the formation of the aziridinium ion.[5] The electron-donating or withdrawing nature of the substituent on the nitrogen atom directly impacts the nucleophilicity of the nitrogen and, consequently, the rate of this cyclization.

Comparative Reactivity Data

The reactivity of nitrogen mustards can be assessed through various parameters, including their rate of hydrolysis, the rate of aziridinium ion formation, and their in vitro cytotoxicity against cancer cell lines.

ParameterThis compoundMechlorethamineNotes
Half-life (in Sodium Ethoxide at 25.0 °C) 22.73 hours[6]Not explicitly available in the same study, but the methyl group is expected to increase the rate of aziridinium ion formation.The half-life in sodium ethoxide provides a measure of the intrinsic reactivity of the compound towards nucleophilic attack.
IC50 (HaCaT cells) Not available14.45 µM[7]The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a measure of its cytotoxic potency.

DNA Adduct Formation

Both this compound and mechlorethamine alkylate DNA, primarily at the N7 position of guanine and to a lesser extent at the N3 position of adenine.[8][9] The initial reaction forms a monoadduct. The second chloroethyl arm can then react with another guanine residue on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively.[4][8] Interstrand cross-links are considered to be the most cytotoxic lesions.[4] While both compounds form these adducts, the relative efficiency of cross-link formation may differ due to the differences in their reactivity.

Experimental Protocols

Determination of Half-Life by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the half-life of nitrogen mustards in a solution, adapted from methodologies for analyzing nitrogen mustards and their degradation products.[10][11]

Objective: To determine the rate of degradation of the nitrogen mustard in a specific solvent system (e.g., buffer at physiological pH or a reactive solution like sodium ethoxide).

Materials:

  • This compound or Mechlorethamine

  • Anhydrous solvent (e.g., ethanol (B145695) for reaction with sodium ethoxide, or a buffered aqueous solution)

  • Quenching solution (to stop the reaction at specific time points)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

Procedure:

  • Reaction Setup: Dissolve a known concentration of the nitrogen mustard in the chosen solvent maintained at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.

  • Extraction: Add an internal standard to the quenched sample and extract the analyte using an appropriate organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the analyte to improve its volatility and chromatographic properties.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the nitrogen mustard against time. The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the concentration of the nitrogen mustard that causes a 50% reduction in the viability of a cancer cell line (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound or Mechlorethamine stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitrogen mustard and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration at which 50% of the cells are viable.

Visualizing the Mechanism and Workflow

Mechanism NM Nitrogen Mustard (this compound or Mechlorethamine) Azi Aziridinium Ion (Reactive Intermediate) NM->Azi Intramolecular Cyclization Mono Monoadduct Azi->Mono Nucleophilic Attack by DNA (e.g., N7-Guanine) DNA DNA Crosslink Interstrand/Intrastrand Cross-link Mono->Crosslink Second Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Workflow cluster_reactivity Reactivity Assessment cluster_cytotoxicity Cytotoxicity Assay React_Setup Reaction Setup (Nitrogen Mustard in Solution) Sampling Time-course Sampling React_Setup->Sampling Quench Reaction Quenching Sampling->Quench Analysis GC-MS or LC-MS Analysis Quench->Analysis HalfLife Half-life Determination Analysis->HalfLife Cell_Seed Cell Seeding (96-well plate) Treatment Compound Treatment (Dose-response) Cell_Seed->Treatment MTT MTT Addition & Incubation Treatment->MTT Solubilize Formazan Solubilization MTT->Solubilize Read Absorbance Reading Solubilize->Read IC50 IC50 Calculation Read->IC50

Conclusion

Both this compound and mechlorethamine are potent DNA alkylating agents with a shared mechanism of action involving the formation of a reactive aziridinium ion. The primary structural difference, a methyl group on the nitrogen of mechlorethamine versus a hydrogen on this compound, is expected to make mechlorethamine the more reactive of the two due to the electron-donating nature of the methyl group. This increased reactivity likely translates to a faster rate of DNA alkylation and potentially greater cytotoxicity, as suggested by the available IC50 data. For researchers in drug development, this difference in reactivity is a critical consideration in the design of new nitrogen mustard-based therapeutics with optimized efficacy and toxicity profiles. Further quantitative studies directly comparing the hydrolysis rates and aziridinium ion formation kinetics under identical conditions are warranted to provide a more complete understanding of their relative reactivity.

References

A Comparative Guide to HPLC Methods for Impurity Profiling of Bis(2-chloroethyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of synthesized active pharmaceutical ingredients (APIs) is paramount. Bis(2-chloroethyl)amine, a reactive compound and a potential genotoxic impurity, requires highly sensitive analytical methods for its detection and quantification during synthesis.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of this compound, offering detailed experimental protocols and visual workflows to aid in method selection and implementation.

Common Impurities in this compound Synthesis

The synthesis of this compound hydrochloride, typically from diethanolamine (B148213) and thionyl chloride, can lead to the formation of several impurities.[2][3] Understanding these impurities is crucial for developing a robust analytical method. The most prevalent impurities include:

  • Hydroxyethyl byproducts: Formed due to the hydrolysis of the chloroethyl groups.[2]

  • Piperazine derivatives: Resulting from the intramolecular cyclization of the aziridinium (B1262131) ion intermediate.[2]

  • Polymeric byproducts: Can form at higher reaction temperatures.[2]

  • N-Nitroso this compound: A potential genotoxic impurity.[2]

Controlling reaction conditions such as temperature, pH, and moisture is critical to minimize the formation of these byproducts.[2]

Comparison of HPLC Methods

Several HPLC-based methods have been developed for the analysis of this compound and its impurities. The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation.[1] The following table summarizes and compares different approaches.

Method Column Mobile Phase Detection Key Advantages Reported Analytes
Reverse-Phase HPLC-UV C18 (e.g., 4.6 x 150 mm, 5 µm)[2]Gradient or isocratic elution with an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[2]UV (e.g., 210 nm)[2]Simple, widely available instrumentation.[4]Main compound and less polar impurities.
UHPLC-MS/MS ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm)[2][5]Isocratic mixture of 0.2% formic acid in water and methanol (B129727) (45:55 v/v)[2][5]ESI-MS/MS (MRM mode)[5]High sensitivity and selectivity, suitable for trace-level genotoxic impurities.[2][5]This compound at ppm levels.[5]
Normal-Phase HPLC (with derivatization) Silica Gel[6]Not specifiedUV[6]Suitable for analysis in complex matrices like ointments.[6]Mechlorethamine (B1211372) (as a derivative).[6]
HILIC-MS Not specifiedNot specifiedMS[7]Effective for separating highly hydrophilic degradation products.[8]Ethanolamines (degradation products).[8]
LC-MS/MS (with derivatization) C18 Gemini (3 μm, 150 × 2.1 mm)[9]Gradient with 0.05% NH4OH in water and 0.05% NH4OH in methanol[9]ESI-MS/MS (SRM mode)[9]Enhanced sensitivity and specificity for nitrogen mustards in environmental samples.[9]Nitrogen mustards (as ethanolysis derivatives).[9]

Detailed Experimental Protocol: UHPLC-MS/MS Method

This protocol is based on a highly sensitive method for the quantification of this compound as a genotoxic impurity.[2][5]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]

2. Chromatographic Conditions:

  • Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[2][5]

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[2][5]

  • Flow Rate: 0.5 mL/min.[2][5]

  • Column Temperature: 40 °C.[2][5]

  • Injection Volume: 2 µL.[5]

  • Autosampler Temperature: 15 °C.[5]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analyte.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to appropriate concentrations for calibration.

  • Sample Solution: Accurately weigh and dissolve the this compound synthesis sample in the mobile phase to a known concentration.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizing the Workflow and Impurity Formation

To better understand the analytical process and the origin of impurities, the following diagrams illustrate the experimental workflow and the key chemical transformations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Weigh Synthesis Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Prepare Standard Stock Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Inject Inject into UHPLC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (ESI+, MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Impurities Detect->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC impurity profiling.

Impurity_Formation Diethanolamine Diethanolamine Reaction Synthesis Reaction Diethanolamine->Reaction ThionylChloride Thionyl Chloride ThionylChloride->Reaction Product This compound Hydroxy Hydroxyethyl Byproducts Product->Hydroxy Hydrolysis (Moisture) Reaction->Product Aziridinium Aziridinium Ion Intermediate Reaction->Aziridinium Intramolecular Cyclization Polymer Polymeric Byproducts Reaction->Polymer High Temp. Piperazine Piperazine Derivatives Aziridinium->Piperazine Dimerization

Caption: Impurity formation pathways in the synthesis of this compound.

References

A Comparative Analysis of DNA Adducts Formed by Bis(2-chloroethyl)amine and Melphalan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA adducts formed by two potent bifunctional alkylating agents: Bis(2-chloroethyl)amine and melphalan (B128). Both compounds are nitrogen mustards that exert their cytotoxic effects primarily through the covalent modification of DNA. Understanding the nuances of their DNA adduct profiles is critical for the development of targeted cancer therapies and for assessing their genotoxic potential. This document summarizes quantitative data on adduct formation, details key experimental methodologies, and illustrates the relevant DNA damage response pathways.

Mechanism of DNA Alkylation

The alkylating activity of both this compound and melphalan is initiated by a spontaneous intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion intermediate.[1] This electrophilic cation readily attacks nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being the primary target, followed by the N3 position of adenine.[1] The bifunctional nature of these agents allows for a second alkylation event, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) and intrastrand cross-links, which block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] A key structural difference is that melphalan is a phenylalanine derivative, which allows it to be actively transported into cells via amino acid transporters.[1]

Quantitative Comparison of DNA Adducts

The following tables summarize the types and relative abundance of the major DNA adducts formed by this compound and melphalan, as well as the kinetics of their formation and repair.

Table 1: Major DNA Adducts Formed

Adduct TypeThis compoundMelphalan
Primary Monoadducts N7-guanine monoadducts are the predominant lesion (>90%).[1]Alkylates both N7 of guanine and N3 of adenine.[1]
N3-adenine monoadducts are also formed to a lesser extent.[1]
Cross-links Forms interstrand cross-links (ICLs), primarily between two guanines (G-G).[1]Forms both guanine-guanine and guanine-adenine interstrand cross-links.[1]
Intrastrand cross-links are also formed.[2]Intrastrand adenine-adenine cross-links have also been suggested.[3]

Table 2: Kinetics of DNA Interstrand Cross-link (ICL) Formation and Repair in L1210 Cells

ParameterThis compound (as HN2)Melphalan
Time to Peak ICL Formation 1 to 2 hours12 hours
ICL Repair Virtually complete within 24 hoursMuch slower removal compared to HN2
Data for Nitrogen Mustard (HN2), a close structural analog of this compound.[2]

Experimental Protocols

Accurate detection and quantification of DNA adducts are crucial for comparative studies. The following are detailed methodologies for key experiments.

Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the specific and sensitive quantification of DNA adducts.

Objective: To identify and quantify the levels of specific DNA monoadducts and cross-links formed by this compound and melphalan.

Methodology:

  • DNA Isolation: Isolate genomic DNA from treated cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity with an A260/280 ratio of approximately 1.8.[1]

  • DNA Hydrolysis: To release the adducted bases, perform a two-stage neutral thermal hydrolysis to minimize the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.[4]

    • Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.[4]

    • Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.[4]

    • Alternative: Enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual deoxynucleosides.[5]

  • Adduct Enrichment: Utilize solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances.[1]

  • LC-MS/MS Analysis:

    • Chromatography: Employ reversed-phase liquid chromatography (e.g., using a C18 column) to separate the different adducts. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid to improve ionization.[1]

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts. This involves monitoring specific precursor-to-product ion transitions for each adduct.[4]

  • Quantification: For accurate quantification, spike the samples with stable isotope-labeled internal standards for each adduct of interest prior to DNA hydrolysis.[4][6]

Measurement of DNA Interstrand Cross-links by Alkaline Elution

This technique measures the extent of DNA interstrand cross-linking based on the rate of elution of DNA from a filter under denaturing (alkaline) conditions.

Objective: To compare the formation and repair of DNA interstrand cross-links induced by this compound and melphalan.

Methodology:

  • Cell Lysis: Lyse cells from control and drug-treated groups on a filter (e.g., polycarbonate) with a lysis solution containing proteinase K to deproteinize the DNA.

  • Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1). The rate of elution is dependent on the size of the DNA. Single-stranded DNA from undamaged cells elutes relatively quickly.

  • Cross-link Detection: DNA containing interstrand cross-links is larger and elutes more slowly. To quantify the cross-links, the DNA is typically fragmented by a controlled dose of X-rays before elution. The decrease in the elution rate of irradiated DNA from drug-treated cells compared to irradiated DNA from control cells is a measure of the frequency of interstrand cross-links.[2]

  • Quantification: The amount of DNA eluted over time is quantified using a fluorescent DNA-binding dye. The cross-linking frequency can be calculated based on the elution kinetics.[2]

Visualizations

The following diagrams illustrate the mechanism of action and the cellular response to DNA damage induced by these nitrogen mustards, as well as a typical experimental workflow.

cluster_activation Activation & DNA Alkylation Nitrogen Mustard Nitrogen Mustard Aziridinium Ion Aziridinium Ion Nitrogen Mustard->Aziridinium Ion Intramolecular Cyclization DNA Monoadduct DNA Monoadduct Aziridinium Ion->DNA Monoadduct First Alkylation (e.g., N7-Guanine) DNA Interstrand\nCross-link (ICL) DNA Interstrand Cross-link (ICL) DNA Monoadduct->DNA Interstrand\nCross-link (ICL) Second Alkylation

Caption: Mechanism of Nitrogen Mustard Activation and DNA Alkylation.

DNA Damage (ICLs) DNA Damage (ICLs) DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Damage (ICLs)->DNA Damage Response (DDR) p53 Activation p53 Activation DNA Damage Response (DDR)->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Allows time for

Caption: DNA Damage Response Pathway to Nitrogen Mustard Alkylation.

Cell/Tissue Treatment Cell/Tissue Treatment DNA Isolation DNA Isolation Cell/Tissue Treatment->DNA Isolation DNA Hydrolysis DNA Hydrolysis DNA Isolation->DNA Hydrolysis Adduct Enrichment (SPE) Adduct Enrichment (SPE) DNA Hydrolysis->Adduct Enrichment (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Adduct Enrichment (SPE)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis of DNA Adducts.

References

Comparative Guide to the Cross-Reactivity of Bis(2-chloroethyl)amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of various analogs of Bis(2-chloroethyl)amine. Due to a lack of publicly available quantitative cross-reactivity data from immunochemical studies, this guide focuses on a predictive assessment based on structural similarity—a key determinant of antibody cross-reactivity. Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity studies.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are crucial tools in drug development and research for the detection and quantification of specific molecules. However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, typically due to structural similarities between the target and the cross-reacting compound. For potent compounds like this compound and its analogs, which are nitrogen mustards, understanding potential cross-reactivity is critical for accurate measurement and for assessing off-target effects.

Nitrogen mustards are a class of alkylating agents known for their cytotoxicity, which is primarily mediated through the formation of covalent adducts with DNA. This mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion.

Predicted Cross-Reactivity of this compound Analogs

In the absence of direct experimental data, the cross-reactivity of this compound analogs in a hypothetical immunoassay—for instance, one developed to detect a specific nitrogen mustard—can be predicted based on their structural similarity to the parent compound. The core bis(2-chloroethyl)amino functional group is the primary antigenic determinant. Analogs that retain this core structure with minimal modification are more likely to exhibit high cross-reactivity.

Below is a table summarizing key analogs of this compound and their predicted cross-reactivity.

Analog Name Chemical Structure Predicted Cross-Reactivity Rationale for Prediction
N-Methyl-bis(2-chloroethyl)amine (HN2)CH₃-N(CH₂CH₂Cl)₂HighThe addition of a small methyl group to the nitrogen atom is a minor modification, leaving the core structure largely intact.
N-Ethyl-bis(2-chloroethyl)amine (HN1)CH₃CH₂-N(CH₂CH₂Cl)₂High to MediumThe ethyl group is slightly larger than a methyl group, which may cause some steric hindrance and slightly reduce antibody binding compared to HN2.
Tris(2-chloroethyl)amine (HN3)N(CH₂CH₂Cl)₃Medium to LowThe replacement of the amine proton with a third 2-chloroethyl group significantly alters the size and shape of the molecule, likely reducing its affinity for an antibody raised against a simpler nitrogen mustard.
Phenylalanine Mustard (Melphalan)(ClCH₂CH₂)₂N-C₆H₄-CH₂CH(NH₂)COOHLowThe addition of a large, bulky phenylalanine group dramatically changes the molecule's structure, making it unlikely to fit into the same antibody-binding pocket as this compound.
Chlorambucil(ClCH₂CH₂)₂N-C₆H₄-(CH₂)₃COOHLowSimilar to melphalan, the large aromatic and carboxylic acid moieties significantly alter the structure, predicting low cross-reactivity with an antibody specific for the core nitrogen mustard structure.

Experimental Protocols

To definitively determine the cross-reactivity of these analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating Antigen: A conjugate of a this compound derivative (hapten) and a carrier protein (e.g., BSA or ovalbumin).

  • Antibody: A specific monoclonal or polyclonal antibody raised against the target nitrogen mustard.

  • Analogs for testing: N-Methyl-bis(2-chloroethyl)amine, N-Ethyl-bis(2-chloroethyl)amine, Tris(2-chloroethyl)amine, Melphalan, Chlorambucil.

  • 96-well microtiter plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Assay buffer (e.g., PBS).

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for the standard (the target nitrogen mustard) and each of the test analogs in assay buffer.

    • Add a fixed concentration of the primary antibody to each well.

    • Immediately add the different concentrations of the standard or the test analogs to the wells.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free antigen (standard or analog) in the solution competes with the coated antigen for binding to the limited amount of primary antibody.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the standard.

  • For each analog, plot the absorbance versus its concentration.

  • Determine the IC50 value for the standard and for each analog. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Analog) * 100

Visualizations

Mechanism of DNA Alkylation by Nitrogen Mustards cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequence Cellular Consequence Nitrogen Mustard Nitrogen Mustard Aziridinium Ion Aziridinium Ion Nitrogen Mustard->Aziridinium Ion Intramolecular Cyclization Guanine Base Guanine Base Aziridinium Ion->Guanine Base Nucleophilic Attack Monoadduct Monoadduct Guanine Base->Monoadduct Cross-linked DNA Cross-linked DNA Monoadduct->Cross-linked DNA Second Alkylation DNA Damage DNA Damage Cross-linked DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Competitive ELISA Workflow for Cross-Reactivity Plate Coating Plate Coating Washing_1 Washing_1 Plate Coating->Washing_1 Blocking Blocking Washing_1->Blocking Washing_2 Washing_2 Blocking->Washing_2 Competitive Reaction Competitive Reaction Washing_2->Competitive Reaction Washing_3 Washing_3 Competitive Reaction->Washing_3 Secondary Ab Incubation Secondary Ab Incubation Washing_3->Secondary Ab Incubation Washing_4 Washing_4 Secondary Ab Incubation->Washing_4 Substrate Addition Substrate Addition Washing_4->Substrate Addition Read Absorbance Read Absorbance Substrate Addition->Read Absorbance

Caption: Workflow for competitive ELISA.

Structural Relationship of Analogs This compound This compound HN2 HN2 This compound->HN2 High Similarity HN1 HN1 This compound->HN1 High Similarity HN3 HN3 This compound->HN3 Medium Similarity Melphalan Melphalan This compound->Melphalan Low Similarity Chlorambucil Chlorambucil This compound->Chlorambucil Low Similarity

Caption: Predicted structural similarity of analogs.

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bis(2-chloroethyl)amine, a potential genotoxic impurity, is paramount for ensuring the safety and quality of pharmaceutical products.[1] Its reactive nature necessitates a validated stability-indicating analytical method to monitor its concentration and detect any degradation products that may form during the manufacturing process or upon storage.[2]

This guide provides a comprehensive comparison of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection against more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods. Detailed experimental protocols for the validation of the HPLC method are provided, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]

Comparative Analysis of Analytical Methods

The choice of analytical methodology for this compound is often a balance between the required sensitivity, specificity, and the intended application (e.g., routine quality control vs. trace-level impurity identification). While UHPLC-MS/MS offers superior sensitivity and specificity, a well-validated HPLC-UV method can be a robust and cost-effective alternative for routine analysis and stability studies.[3][7]

Parameter Proposed HPLC-UV Method Alternative UHPLC-MS/MS Methods
Specificity High (demonstrated through forced degradation studies)Very High (based on mass-to-charge ratio)[3]
Linearity (R²) ≥ 0.99≥ 0.99[8]
Range 1 - 150 µg/mL0.5 - 100 ng/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%92.0 - 111.0%[8]
Precision (%RSD) ≤ 2.0%Typically ≤ 15% at LLOQ
Limit of Detection (LOD) ~0.3 µg/mL (Estimated)0.070 ppm (ng/mL)[8]
Limit of Quantification (LOQ) ~1.0 µg/mL (Estimated)0.206 ppm (ng/mL)[8]
Run Time ~10-15 minutes~2-5 minutes[8]
Instrumentation HPLC with UV DetectorUHPLC with Triple Quadrupole Mass Spectrometer[3]
Primary Application Routine QC, stability testing, assayTrace-level impurity analysis, genotoxicity studies

Experimental Protocols: Validation of a Stability-Indicating HPLC-UV Method

This section outlines a detailed protocol for the validation of a stability-indicating HPLC method for the quantification of this compound.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[2]

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Diluent: Mobile Phase

Validation Parameters and Acceptance Criteria (as per ICH Q2(R2))

a. Specificity and Forced Degradation Studies

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[9] Forced degradation studies are performed to demonstrate that the method can separate this compound from its potential degradation products.

  • Procedure:

    • Prepare solutions of this compound at a concentration of 100 µg/mL.

    • Subject the solutions to the following stress conditions:[10]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

    • Analyze the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is considered stability-indicating if there is adequate resolution between the peak for this compound and the peaks of any degradation products. Peak purity analysis should confirm that the analyte peak is spectrally pure.

b. Linearity

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard over the range of 1% to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[8]

c. Range

  • Procedure: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria within the specified range.

d. Accuracy

  • Procedure: Analyze samples with known concentrations of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Accuracy is often determined by spiking a placebo with the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

e. Precision

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the results should be ≤ 2.0%.

f. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.

g. Robustness

  • Procedure: Intentionally vary method parameters such as the percentage of organic solvent in the mobile phase (±2%), mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Mandatory Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_end Outcome start Start: Method Validation Protocol prep_std Prepare Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample linearity Linearity (5 concentration levels) prep_std->linearity accuracy Accuracy (3 levels, n=3) prep_std->accuracy precision Precision (Repeatability & Intermediate) prep_std->precision lod_loq LOD & LOQ Determination prep_std->lod_loq forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->forced_deg specificity Specificity & Peak Purity Analysis forced_deg->specificity acceptance Results Meet Acceptance Criteria? specificity->acceptance linearity->acceptance accuracy->acceptance precision->acceptance lod_loq->acceptance robustness Robustness (Varying Parameters) robustness->acceptance validated Method Validated acceptance->validated Yes fail Method Optimization Required acceptance->fail No fail->start

Caption: Experimental workflow for the validation of a stability-indicating HPLC method.

G cluster_conditions Accelerated by: BCEA This compound Aziridinium Aziridinium Ion Intermediate BCEA->Aziridinium Intramolecular Cyclization Hydrolysis_Product Mono-hydroxyethyl-chloroethyl-amine Aziridinium->Hydrolysis_Product + H₂O - H⁺ Di_Hydrolysis_Product Bis(2-hydroxyethyl)amine (Diethanolamine) Hydrolysis_Product->Di_Hydrolysis_Product + H₂O - HCl Neutral or Alkaline pH Neutral or Alkaline pH Elevated Temperature Elevated Temperature

Caption: Primary degradation pathway of this compound via hydrolysis.[2][11]

References

A Comparative Analysis of Bis(2-chloroethyl)amine and 1-(2-chloroethyl)piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Among the vast array of reagents available, Bis(2-chloroethyl)amine and 1-(2-chloroethyl)piperazine (B3192190) are two key intermediates, particularly in the creation of nitrogen-containing heterocyclic structures prevalent in pharmaceuticals. While both are related to the piperazine (B1678402) motif, their reactivity and synthetic applications differ significantly. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to inform strategic synthetic planning.

Core Structural and Functional Differences

The fundamental distinction between this compound and 1-(2-chloroethyl)piperazine lies in their chemical structure and resulting reactivity. This compound is a bifunctional alkylating agent, possessing two reactive chloroethyl groups. This dual reactivity makes it a primary choice for the de novo construction of the piperazine ring through cyclization reactions with primary amines.[1] In contrast, 1-(2-chloroethyl)piperazine contains a pre-formed piperazine ring and a single reactive chloroethyl group, positioning it as a monofunctional reagent for introducing the entire piperazine moiety onto a target molecule via N-alkylation.[1][2]

The hydrochloride salt forms of both compounds are commonly used to enhance stability and ease of handling.[3] However, the high reactivity of this compound, a nitrogen mustard derivative, necessitates careful handling under controlled conditions due to its hazardous nature.[4][5]

Comparative Data Presentation

The choice between these two reagents is dictated by the desired synthetic outcome. The following tables summarize their general properties, reactivity, and common applications in pharmaceutical synthesis.

FeatureThis compound Hydrochloride1-(2-chloroethyl)piperazine Hydrochloride
Synonyms Nitrogen Mustard, HN2, Nor-mechlorethamine HCl[1]N-(2-Chloroethyl)piperazine HCl[1]
Primary Role Piperazine ring formation; Bifunctional alkylating agent[1]Introduction of a piperazine moiety[1]
Reactive Sites Two chloroethyl groups[1]One chloroethyl group, one secondary amine[1]
Key Application Synthesis of N-arylpiperazines, chemotherapeutics[1][4]Synthesis of N-substituted piperazines[1][2]
ParameterThis compound Hydrochloride1-(2-chloroethyl)piperazine Hydrochloride
Functionality Bifunctional[1]Monofunctional (for alkylation)[1]
Primary Reaction Type Cyclization, Alkylation[1]Nucleophilic substitution[6]
Selectivity Challenge Control of bifunctional alkylation[1]Mono- vs. di-alkylation of the piperazine nitrogens[1][7]
Key Side Reactions Polymerization, intramolecular cyclization[1]Formation of 1,4-disubstituted piperazine by-products[1]
ReagentDrug ExampleTherapeutic Class
This compound HClAripiprazole[1]Atypical antipsychotic
This compound HClVilazodone[8]Antidepressant
This compound HClBendamustine[1]Alkylating agent (chemotherapy)
1-(2-chloroethyl)piperazine HClFlibanserin[1]Serotonin receptor modulator

Experimental Protocols

The following protocols provide detailed methodologies for typical applications of each reagent.

Protocol 1: Synthesis of an N-Arylpiperazine using this compound Hydrochloride

This protocol describes the de novo formation of a piperazine ring by reacting a substituted aniline (B41778) with this compound hydrochloride.

Materials:

  • Substituted aniline (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

Procedure:

  • To a solution of the substituted aniline in DMF, add sodium carbonate.

  • Add this compound hydrochloride to the mixture.

  • Heat the reaction mixture to 120-140°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylpiperazine.

Protocol 2: N-Alkylation of a Secondary Amine using 1-(2-chloroethyl)piperazine Hydrochloride

This protocol outlines the introduction of a piperazine moiety onto a secondary amine.

Materials:

  • Secondary amine (1.0 eq)

  • 1-(2-chloroethyl)piperazine hydrochloride (1.2 eq)[2]

  • Potassium carbonate (K₂CO₃) (3.0 eq)[2]

  • Acetonitrile[2]

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate.[2]

  • Add 1-(2-chloroethyl)piperazine hydrochloride to the mixture.[2]

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Partition the residue between ethyl acetate and water.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[2]

Mandatory Visualizations

The following diagrams illustrate the distinct synthetic pathways and logical relationships of the two reagents.

G cluster_0 Pathway 1: De Novo Piperazine Ring Synthesis cluster_1 Pathway 2: Introduction of a Piperazine Moiety A Primary Amine (R-NH2) C Cyclization Reaction A->C B This compound (Bifunctional Alkylating Agent) B->C D N-Substituted Piperazine C->D E Nucleophile (e.g., R2NH) G N-Alkylation Reaction E->G F 1-(2-chloroethyl)piperazine (Monofunctional Alkylating Agent) F->G H N-Alkylated Piperazine Derivative G->H

Comparative synthetic pathways.

G cluster_0 Experimental Workflow for N-Arylpiperazine Synthesis cluster_1 Experimental Workflow for N-Alkylation start Start: Reagents & Solvent react Reaction at Elevated Temperature (e.g., 120-140°C) start->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final Product: N-Arylpiperazine purify->product start2 Start: Reagents & Solvent react2 Reaction at Reflux start2->react2 monitor2 Monitor Progress (TLC/LC-MS) react2->monitor2 filter Filter Inorganic Salts monitor2->filter extract Extraction & Concentration filter->extract purify2 Column Chromatography extract->purify2 product2 Final Product: N-Alkylated Piperazine purify2->product2

Comparative experimental workflows.

Conclusion

References

Navigating the Maze of DNA Damage: A Comparative Guide to the Quantification of Bis(2-chloroethyl)amine DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts formed by bifunctional alkylating agents like bis(2-chloroethyl)amine is paramount for understanding mechanisms of toxicity, drug efficacy, and carcinogenesis. This guide provides an objective comparison of leading analytical methods for the quantification of this compound DNA adducts, supported by experimental data and detailed protocols.

This compound, a nitrogen mustard, is a potent alkylating agent that reacts with DNA, primarily at the N7 position of guanine, to form monoadducts and cytotoxic interstrand cross-links.[1][2] The ability to precisely measure these adducts is crucial for preclinical and clinical studies. This guide will delve into a comparison of two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Accelerator Mass Spectrometry (AMS), with a brief overview of the historical ³²P-Postlabeling Assay.

Comparative Analysis of Analytical Methods

The choice of analytical method for quantifying this compound DNA adducts depends on several factors, including the required sensitivity, specificity, and the nature of the sample. While LC-MS/MS offers a balance of sensitivity and structural confirmation, AMS provides unparalleled sensitivity for studies involving low-dose exposures. The ³²P-postlabeling assay, though historically significant, has been largely superseded by mass spectrometry-based methods.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixKey AdvantagesKey Limitations
UHPLC-MS/MS 0.070 ppm[3]0.206 ppm[3]Aripiprazole Drug SubstanceHigh specificity, structural characterization of adducts, relatively high throughput.[4][5]Requires stable isotope-labeled internal standards for accurate quantification; sensitivity may be insufficient for extremely low-level exposure studies.[6]
Accelerator Mass Spectrometry (AMS) 1 adduct per 10¹² nucleotides[7]Not explicitly stated, but offers attomole (10⁻¹⁸ mol) sensitivity.[8]Animal and human tissues.[9]Extreme sensitivity, enabling studies with very low doses of labeled compounds.[8][10]Requires isotopically labeled compounds (e.g., ¹⁴C); does not provide structural information directly; lower throughput.[7][9]
³²P-Postlabeling Assay 1 adduct per 10⁹-10¹⁰ nucleotides[11]Not explicitly stated, but highly sensitive.DNA from various sources.High sensitivity, does not require a radiolabeled test compound.[11][12]Indirect method, potential for incomplete DNA digestion or labeling, use of radioactivity.[13]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible and reliable scientific data. Below are representative methodologies for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a framework for the quantification of this compound DNA adducts in biological samples.

1. DNA Isolation:

  • Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.[4]

  • Ensure high purity of the DNA, with an A260/280 ratio of approximately 1.8.[4]

2. DNA Hydrolysis:

  • Enzymatically digest the isolated DNA to individual nucleosides. A common approach involves a sequential digestion with DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[6]

  • For the specific analysis of N7-guanine adducts, neutral thermal hydrolysis can be employed.[6]

3. Sample Preparation:

  • For accurate quantification, spike the hydrolyzed DNA samples with stable isotope-labeled internal standards for each adduct of interest prior to analysis.[4]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[14]

    • Mobile Phase A: 0.1% Formic acid in water.[14]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]

    • Gradient: Employ a suitable gradient to separate the DNA adducts from the unmodified nucleosides.[6]

    • Flow Rate: 0.3 mL/min.[14]

    • Injection Volume: 5 µL.[14]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][6] Monitor the specific precursor-to-product ion transitions for the target adducts and their corresponding internal standards.

5. Data Analysis:

  • Quantify the amount of each adduct by calculating the peak area ratio of the analyte to the internal standard.[14]

  • Normalize the adduct levels to the total amount of DNA analyzed.[6]

Accelerator Mass Spectrometry (AMS) Protocol

This protocol outlines the general steps for the highly sensitive quantification of DNA adducts using AMS, which requires a ¹⁴C-labeled this compound.

1. Dosing and Sample Collection:

  • Administer ¹⁴C-labeled this compound to the experimental system (e.g., cell culture or animal model).

  • Collect tissues or cells at desired time points.

2. DNA Isolation:

  • Isolate DNA using methods that minimize carbon contamination, such as digestion with proteinase K followed by purification using Qiagen isolation columns.[9]

  • Precipitate the DNA with isopropanol (B130326) and wash repeatedly with 70% ethanol (B145695) to remove salts.[9]

3. Sample Conversion:

  • Convert the purified DNA samples into graphite (B72142) targets, a process that involves combustion of the sample to CO₂ followed by reduction to elemental carbon.[9]

4. AMS Measurement:

  • Measure the ratio of ¹⁴C to total carbon in the graphite target using an accelerator mass spectrometer.[8]

  • The high sensitivity of AMS allows for the detection of extremely low levels of ¹⁴C, corresponding to the amount of adducted this compound.[10]

5. Quantification:

  • Calculate the number of adducts per nucleotide based on the measured ¹⁴C levels and the known specific activity of the ¹⁴C-labeled compound.[9]

³²P-Postlabeling Assay Protocol

This protocol describes the traditional method for detecting DNA adducts.

1. DNA Digestion:

  • Enzymatically digest DNA to 3'-phospho-mononucleotides.[1]

2. Adduct Enrichment:

  • Enrich the adducted nucleotides from the bulk of normal nucleotides.[12]

3. Radiolabeling:

  • Transfer ³²P-orthophosphate from [γ-³²P]ATP to the 5'-OH position of the adducted nucleotides using T4 polynucleotide kinase.[1][12]

4. Chromatographic Separation:

  • Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine cellulose (B213188) plates.[1][15]

5. Detection and Quantification:

  • Detect the separated adducts by autoradiography and quantify by measuring their radioactive decay using scintillation counting or phosphorimaging.[11][15]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 DNA Adduct Formation & Repair BCEA This compound Aziridinium Aziridinium Ion (Reactive Intermediate) BCEA->Aziridinium Intramolecular cyclization DNA Cellular DNA Aziridinium->DNA Alkylation MonoAdduct N7-Guanine Monoadduct DNA->MonoAdduct ICL Interstrand Cross-link MonoAdduct->ICL Second alkylation event Repair DNA Repair Pathways (BER, NER, etc.) MonoAdduct->Repair ICL->Repair Repair->DNA Damage Resolution Apoptosis Cell Cycle Arrest / Apoptosis Repair->Apoptosis Overwhelming Damage cluster_1 LC-MS/MS Workflow for DNA Adduct Quantification Sample Cell/Tissue Sample Isolation DNA Isolation Sample->Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides Isolation->Hydrolysis Spiking Internal Standard Spiking Hydrolysis->Spiking LC Liquid Chromatography (Separation) Spiking->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

Comparative study of Bis(2-chloroethyl)amine and its ether analog reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Bis(2-chloroethyl)amine and Bis(2-chloroethyl)ether

This guide provides a detailed comparison of the chemical reactivity and biological activity of this compound and its ether analog, Bis(2-chloroethyl)ether. The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

This compound, a nitrogen mustard analog, and Bis(2-chloroethyl)ether, its oxygen-containing counterpart, are both bifunctional alkylating agents. However, the difference in the heteroatom (nitrogen vs. oxygen) profoundly impacts their chemical reactivity and biological effects. This compound is a potent cytotoxic agent due to its high reactivity towards biological nucleophiles like DNA.[1][2] In contrast, Bis(2-chloroethyl)ether is significantly less reactive.[3][4] This guide explores these differences through a comparative analysis of their reaction mechanisms, kinetics, and biological consequences, supported by experimental data and protocols.

Chemical Structure and Properties

A fundamental understanding of the chemical structures is crucial to comprehending the reactivity differences.

FeatureThis compoundBis(2-chloroethyl)ether
Chemical Formula C4H9Cl2NC4H8Cl2O
Molar Mass 142.03 g/mol 143.01 g/mol [5]
Appearance White to light beige crystalline powder (as hydrochloride salt)[1]Colorless liquid with a pungent odor[5][6]
Key Functional Group Secondary amineEther

Comparative Reactivity

The reactivity of these compounds is primarily dictated by their ability to act as alkylating agents, which involves the formation of a cyclic onium ion intermediate.

Mechanism of Action

This compound readily forms a highly electrophilic aziridinium (B1262131) ion through intramolecular cyclization.[1][7] The nitrogen's lone pair of electrons facilitates the displacement of a chloride ion. This strained three-membered ring is then susceptible to nucleophilic attack by biological macromolecules, most notably DNA.[1][8]

Bis(2-chloroethyl)ether , on the other hand, is much less prone to forming the analogous oxonium ion. The oxygen atom is less nucleophilic than the nitrogen in the amine, making the intramolecular cyclization step significantly less favorable.[3][4] Consequently, its alkylating potential is substantially lower.

G

Reaction Kinetics

Experimental data confirms the stark difference in reactivity. A comparative study on the reaction of these compounds with sodium ethoxide demonstrated that Bis(2-chloroethyl)ether reacts significantly slower than nitrogen mustards.[9]

CompoundHalf-life (t1/2) with Sodium EthoxideReaction Type
This compound 22.73 hours[9]Nucleophilic Substitution[3][9]
Bis(2-chloroethyl)ether 533 hours[9]Nucleophilic Substitution[3][9]

Biological Activity and Cytotoxicity

The difference in chemical reactivity directly translates to their biological activity.

DNA Alkylation and Cellular Response

This compound is a potent DNA alkylating agent.[1] It primarily alkylates the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine.[8][10] As a bifunctional agent, it can form both mono-adducts and highly cytotoxic interstrand cross-links, which block DNA replication and transcription.[1] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[1]

Bis(2-chloroethyl)ether is a much weaker mutagen and alkylating agent.[11] While it has been shown to cause liver tumors in mice at high doses, its direct DNA alkylating capacity is low.[11]

G

Comparative Cytotoxicity

Studies comparing the toxicity of nitrogen mustards and their analogs highlight the significantly higher potency of the amine-containing compounds. For instance, a comparative study on tracheal epithelial cells showed that mechlorethamine (B1211372) (a closely related nitrogen mustard) has a significantly lower LC50 value (indicating higher toxicity) than sulfur mustard, which is known to be more reactive than Bis(2-chloroethyl)ether.[12]

Compound FamilyGeneral CytotoxicityPrimary Mechanism
Nitrogen Mustards HighPotent DNA alkylation leading to apoptosis[1][12]
Oxygen Mustards Low to ModerateWeaker alkylating activity; toxicity may involve other mechanisms[3][11]

Experimental Protocols

The following are summaries of key experimental protocols used to assess the reactivity and biological effects of these compounds.

Protocol for Measuring Reaction Kinetics (with Sodium Ethoxide)
  • Preparation of Reactants : Prepare a standardized solution of sodium ethoxide in ethanol. Prepare separate solutions of this compound and Bis(2-chloroethyl)ether in an appropriate solvent.

  • Reaction Initiation : Mix the solution of the alkylating agent with the sodium ethoxide solution at a defined temperature.

  • Sampling : At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquots, for example, by neutralization with an acid.

  • Analysis : Analyze the concentration of the remaining alkylating agent in each aliquot using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : Plot the concentration of the alkylating agent versus time and determine the reaction rate constant and half-life.

Protocol for Assessing DNA Alkylation in vitro
  • DNA Treatment : Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of the alkylating agent in a suitable buffer at 37°C for a defined period.

  • DNA Hydrolysis : After incubation, hydrolyze the DNA to release the adducted bases, for example, through neutral thermal hydrolysis or enzymatic digestion.

  • Chromatographic Separation : Separate the DNA adducts from the normal bases using HPLC, often with a reverse-phase column.[13]

  • Detection and Quantification : Detect the adducts using UV absorbance, fluorescence, or mass spectrometry.[13] Quantify the amount of each adduct relative to the total amount of DNA.

G

Protocol for Cell Viability Assay (Neutral Red Uptake)
  • Cell Culture : Plate cells (e.g., human epithelial cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure : Treat the cells with a range of concentrations of this compound or Bis(2-chloroethyl)ether for a specified duration (e.g., 24 hours).

  • Neutral Red Staining : Remove the treatment medium and incubate the cells with a medium containing neutral red, a dye that is taken up by viable cells into their lysosomes.

  • Dye Extraction : After incubation, wash the cells and extract the neutral red from the lysosomes using a destaining solution.

  • Absorbance Measurement : Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis : Calculate the percentage of viable cells relative to an untreated control and determine the LC50 (the concentration that causes 50% cell death).

Conclusion

The substitution of a nitrogen atom in this compound with an oxygen atom in Bis(2-chloroethyl)ether results in a dramatic decrease in chemical reactivity and biological cytotoxicity. The amine's ability to form a highly reactive aziridinium intermediate makes it a potent DNA alkylating agent, a property that is significantly diminished in its ether analog. This comparative analysis underscores the critical role of the heteroatom in determining the reactivity of bifunctional chloroethyl compounds and provides a framework for understanding their differential biological effects.

References

Safety Operating Guide

Safe Disposal of Bis(2-chloroethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis(2-chloroethyl)amine and its analogues, commonly known as nitrogen mustards, are highly reactive and hazardous alkylating agents requiring stringent handling and disposal protocols to ensure personnel safety and prevent environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risk.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is corrosive and can cause severe burns and eye damage.[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[1]Provides a robust barrier against skin contact.
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles.
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[1]Prevents accidental skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[1]Protects against the inhalation of dust or aerosols.

Detailed Disposal Protocol

The primary and recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[1][2] Chemical neutralization methods are complex and may generate other hazardous byproducts; therefore, they should not be attempted without a thorough risk assessment and specific approval from your institution's Environmental Health and Safety (EHS) department.[1]

Step 1: Waste Segregation

All materials that have come into contact with this compound must be treated as hazardous waste and segregated from other waste streams.[1]

  • Solid Waste: This includes unused or expired compounds, contaminated gloves, pipette tips, weigh boats, and absorbent pads.

  • Liquid Waste: Any solutions containing this compound.

  • "Empty" Glassware: Vials, flasks, and other glassware that have held the compound are considered hazardous and should not be rinsed into the sink.[1]

Step 2: Waste Containment

Proper containment is crucial to prevent leaks and exposure.

  • Solid and Semi-Solid Waste: Place in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled corrosive-resistant container.[1]

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated cytotoxic sharps container.[1]

Step 3: Labeling

All waste containers must be clearly and accurately labeled.

  • The label must include the words "Hazardous Waste".[1]

  • The full chemical name, "this compound," must be written on the label.[1]

Step 4: Storage

Store waste containers in a secure, designated area while awaiting pickup.

  • The storage area should be cool, dry, and well-ventilated.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • The storage location should be a designated corrosives area.[1]

Step 5: Professional Disposal

Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste to an approved disposal plant for high-temperature incineration.[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to contain the contamination and ensure personnel safety.

Step 1: Evacuate and Secure the Area
  • Immediately alert others in the vicinity and restrict access to the contaminated zone.[1]

Step 2: Don Appropriate PPE
  • Before re-entering the area, ensure you are wearing the full and appropriate PPE as detailed in Table 1.[1]

Step 3: Contain the Spill
  • Use an absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][4]

  • For solid spills, dampen the material with water to prevent dusting before sweeping.[1][4]

Step 4: Collect the Contaminated Material
  • Using non-sparking tools, carefully collect the contained material and place it into a labeled hazardous waste container.[1]

Step 5: Decontaminate the Spill Area
  • Decontaminate the affected area according to your institution's specific protocols for alkylating agents.[1] Oxidizing agents like bleach or ferrate(VI) solutions may be used for decontamination.[5]

  • Do not wash spills into the sewer system.[1]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Management A Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Contain Waste in Sealed, Labeled Containers C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Professional Waste Disposal (Incineration) E->F end Safe Disposal Complete F->end G Evacuate and Secure Area H Contain Spill with Absorbent Material G->H I Collect Waste into Hazardous Waste Container H->I J Decontaminate Spill Area I->J J->D start Start Disposal Process start->A start->G If Spill Occurs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(2-chloroethyl)amine. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE. Due to the lack of specific breakthrough time data for this compound, it is imperative to follow a conservative approach, such as double-gloving and immediate glove change upon any sign of contamination.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is recommended.[1] Consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™ for extended use.Provides a robust barrier against skin contact.[1] The outer glove can be removed if contaminated, leaving a clean glove underneath.
Eye Protection Chemical safety goggles in combination with a face shield.[1]Protects against splashes and airborne particles, ensuring full-face protection.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of exceeding exposure limits or if irritation is experienced.[1][2][3]Protects against the inhalation of harmful dust or aerosols.[1] A full-face respirator may be necessary in situations with a high potential for exposure.[4]
Body Protection A disposable work uniform (e.g., Tyvek suit) or a closed-front surgical-type gown with knit cuffs, along with a lab coat, long pants, and closed-toe shoes are mandatory.[1][4]Prevents accidental skin exposure.[1] Protective shoe covers and a head covering should also be considered.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a designated work area is equipped with a certified chemical fume hood or a Class II laminar flow biological safety cabinet.[4]

    • Verify that an eyewash station and safety shower are readily accessible.[2][3][4]

    • Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers, within the designated containment area.

    • Prepare and label all waste containers clearly with "Hazardous Waste" and the chemical name.[1]

  • Donning PPE :

    • Put on inner gloves.

    • Don the disposable gown or suit.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.

    • Wear a respirator and eye protection.

  • Handling and Use :

    • Perform all manipulations of this compound within the chemical fume hood or biological safety cabinet to minimize inhalation exposure.[4]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools for handling the solid compound.[1]

    • Keep containers securely sealed when not in use.[4]

    • Do not eat, drink, or smoke in the handling area.[2][4]

  • Decontamination and Doffing PPE :

    • Wipe down all surfaces and equipment with an appropriate decontamination solution.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the disposable gown or suit.

    • Remove eye and respiratory protection.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[4][5]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek immediate medical attention.[2][3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][3][4]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[2][3][6] If not breathing, provide artificial respiration.[2][3][6] Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting.[2][3] Rinse the mouth with water.[4][5] If the person is conscious, give them a small amount of water or milk to drink.[3][6] Seek immediate medical attention.[3][4][6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure.

  • Waste Segregation :

    • All materials contaminated with this compound must be segregated as hazardous waste.[1] This includes:

      • Solid Waste : Unused compound, contaminated gloves, pipette tips, weigh boats, and absorbent pads.[1]

      • Liquid Waste : Solutions containing the compound.[1]

      • "Empty" Glassware : Vials and flasks that have been in contact with the compound are considered hazardous waste.[1]

  • Waste Containment :

    • Collect all waste in dedicated, sealed, and clearly labeled corrosive-resistant containers.[1]

    • Sharps, such as needles or contaminated glassware, must be placed in a designated cytotoxic sharps container.[1]

  • Storage :

    • Store waste containers in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like strong oxidizing agents and strong bases.[1][2]

  • Final Disposal :

    • The primary method for the disposal of this compound hydrochloride is high-temperature incineration at a licensed hazardous waste facility.[1]

    • Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste.[1]

    • Do not attempt chemical neutralization without a thorough risk assessment and approval from your institution's Environmental Health and Safety (EHS) department.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area (Fume Hood, Eyewash, Shower) prep_ppe Assemble PPE prep_area->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste don_ppe Don Full PPE prep_waste->don_ppe handle_chem Handle Chemical in Containment (Fume Hood) don_ppe->handle_chem decon Decontaminate Surfaces & Equipment handle_chem->decon segregate Segregate Hazardous Waste (Solid, Liquid, Sharps) handle_chem->segregate doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store Store Waste in Labeled, Sealed Containers segregate->store dispose Arrange for Professional High-Temperature Incineration store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.